Iniparib

Catalog No.
S548575
CAS No.
160003-66-7
M.F
C7H5IN2O3
M. Wt
292.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iniparib

CAS Number

160003-66-7

Product Name

Iniparib

IUPAC Name

4-iodo-3-nitrobenzamide

Molecular Formula

C7H5IN2O3

Molecular Weight

292.03 g/mol

InChI

InChI=1S/C7H5IN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11)

InChI Key

MDOJTZQKHMAPBK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not soluble in water.

Synonyms

BSI-201; BSI201; BSI 201; NSC746045; NSC-746045; NSC 746045; ND-71677; NIBA; INO-2BA; SAR-240550; Iniparib

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])I

The exact mass of the compound Iniparib is 291.93449 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of carbonyl compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

what is the metabolite pathway of iniparib

Author: Smolecule Technical Support Team. Date: February 2026

Metabolite Pathway of Iniparib

The metabolic journey of this compound begins as a prodrug and branches into activation and detoxification paths, as shown in the diagram below.

This compound This compound (Prodrug) 4-iodo-3-nitrobenzamide INBA INBA 4-iodo-3-nitrosobenzamide (Active Intermediate) This compound->INBA Activation Pathway IABM IABM 4-iodo-3-aminobenzamide INBA->IABM Conjugates Various Conjugates (Detoxification) INBA->Conjugates Detoxification Pathway IABA IABA 4-iodo-3-aminobenzoic acid IABM->IABA

The table below summarizes the key metabolites identified in studies:

Metabolite Name Abbreviation Chemical Name Proposed Role/Characteristics
Primary Active Metabolite INBA 4-iodo-3-nitrosobenzamide Highly reactive, cytotoxic C-nitroso intermediate [1].
Downstream Metabolite IABM 4-iodo-3-aminobenzamide A downstream metabolite from the active intermediate; distinct anti-cancer potency was unknown [1].
Detoxification Metabolite IABA 4-iodo-3-aminobenzoic acid Result of the proposed detoxification pathway [1].

Experimental Data on Metabolite Presence

A comparative oncology study in dogs provided concrete pharmacokinetic data, showing that despite administering high doses, tumor concentrations of this compound and its metabolites were very low [1].

Study Model Dosing Key Pharmacokinetic Findings Interpretation
Pet dogs with spontaneous cancers [1] 10–70 mg/kg IV (alone or with carboplatin) [1] Plasma elimination half-life (t1/2) of parent this compound was rapid (<10 to 20 minutes); metabolite half-lives were slower (1–2 hours) [1]. Rapid conversion and clearance of the parent drug.
Clinically relevant concentrations of parent this compound and selected metabolites were not detectable in tumor tissues at any studied dose [1]. Failure to deliver active compounds to the tumor site.
When quantifiable, the plasma-to-tumor ratio for this compound was <0.088, and for its metabolites was <1.7 [1]. Very little drug or metabolite distributed from the blood into the tumor.

Mechanism of Action: Beyond PARP Inhibition

This compound was initially developed as a PARP1 inhibitor, but subsequent research revealed a different and more complex mechanism [2].

  • Initial Misclassification: this compound was first described as an inhibitor of poly (ADP-ribose) polymerase 1 (PARP1) [3] [2].
  • Evidence Against PARP Inhibition: Multiple independent studies concluded that this compound is not a bona fide PARP inhibitor [4] [5]. It failed to inhibit PARP enzyme activity in vitro, even at high concentrations (up to 100 μM) [4] [2], and did not show selective toxicity in homologous recombination (HR)-deficient cells, a hallmark of true PARP inhibitors [5].
  • Revised Mechanism: The primary mechanism involves its reactive nitroso metabolite (INBA), which non-selectively modifies cysteine-containing proteins in tumor cells [4] [3] [2]. This activity can disrupt the function of various proteins, including those involved in redox balance, potentially leading to cytotoxic levels of reactive oxygen species (ROS) [3].

Detailed Experimental Protocols

The key experiments that defined this compound's metabolic profile and mechanism are summarized below.

This compound Metabolite Pathway & Pharmacokinetics
  • Objective: To determine the plasma and tumor exposures of this compound and its metabolites in a translational model [1].
  • Model: Client-owned pet dogs with spontaneous cancers (melanoma, squamous cell carcinoma, soft tissue sarcoma) [1].
  • Methodology:
    • Dogs were treated with this compound intravenously at doses between 10–70 mg/kg, both alone and in combination with carboplatin [1].
    • Plasma, tumor, and normal tissue samples were collected before and at scheduled time points after drug exposure [1].
    • Samples were analyzed using mass spectrometry and other methods to characterize the pharmacokinetics and biodistribution of this compound and its metabolites [1].
Cysteine Modification Assay
  • Objective: To identify specific cellular proteins that are covalently modified by this compound and its metabolites [2].
  • Methodology:
    • Biotin-Conjugated this compound: A biotin-tagged version of this compound (biotin-Iniparib) at concentrations of 5–20 μM was incubated with cell lysates (e.g., from MDA-MB-231 breast cancer cells) [2].
    • Pull-Down: Streptavidin-agarose beads were used to isolate all biotin-labeled (and thus this compound-modified) proteins from the lysate [2].
    • Analysis: The isolated proteins were separated by SDS-PAGE and identified using mass spectrometry. This experiment confirmed the modification of proteins like PARP1 (at Cys888), GSTP1 (at Cys47), and tubulin (at Cys239) [2].
PARP Enzyme Activity Assay
  • Objective: To directly test the ability of this compound to inhibit PARP enzyme function in a cell-free system [2].
  • Methodology:
    • Purified recombinant human PARP1 enzyme was incubated with biotinylated double-stranded DNA (to activate the enzyme) and NAD+ (its substrate) [2].
    • Serial concentrations of this compound (1–100 μM) or a control PARP inhibitor (olaparib, 0.001–1 μM) were added to the reaction [2].
    • PAR polymer formation was measured. Olaparib potently inhibited PARP1, while this compound showed no significant inhibition even at the highest concentration tested (100 μM) [2].

References

iniparib pharmacokinetic profile tumor tissue distribution

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile & Tumor Distribution

Parameter Findings in Plasma Findings in Tumor Tissue
Parent Drug (Iniparib) Rapid clearance (terminal half-life < 1 hour); No accumulation [1]. Very low penetration; Plasma:Tumor ratio < 0.088 [2].
Metabolites (IABM, IABA) Slower clearance than parent (half-life 1-2 hours) [2]. Low penetration; Plasma:Tumor ratio < 1.7 [2].
Maximum Concentration (Cmax) Two-fold higher with weekly (11.2 mg/kg) vs. twice-weekly (5.6 mg/kg) dosing [1]. Clinically relevant concentrations of parent drug and metabolites not detectable in canine tumor tissues at any dose [2].
Central Nervous System (CNS) Penetration Evidence of access to CNS based on human CSF samples and brain tissue concentrations [3]. Metabolite concentrations in plasma were ≤ 5% of the this compound concentration [3].

Experimental Protocols for Key Studies

The data in the summary tables were generated using the following detailed methodologies.

Canine Comparative Oncology Study [2]

This study was crucial for understanding this compound's tumor distribution.

  • Objective: To determine plasma and tumor exposures of this compound and its metabolites in tumor-bearing pet dogs, leveraging the physiological similarities in this compound metabolism between dogs and humans.
  • Study Population: Client-owned dogs with spontaneous malignant melanoma, squamous cell carcinoma, or soft tissue sarcoma.
  • Dosing: this compound was administered intravenously at doses ranging from 10 to 70 mg/kg, both alone and in combination with carboplatin chemotherapy.
  • Sample Collection:
    • Plasma: Collected before and at multiple scheduled time points after this compound infusion.
    • Tumor and Normal Tissue: Collected via serial biopsies before treatment and at various time points after exposure.
  • Pharmacokinetic Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was likely used to quantify concentrations of this compound and its metabolites (INBA, IABM, IABA) in the collected plasma and tissue samples. The plasma-to-tumor ratio was calculated to assess distribution.

The workflow of this key study is illustrated below:

G cluster_B Sample Types cluster_C Analytical Techniques Start Study Population: Dogs with Spontaneous Tumors A This compound Administration (IV, 10-70 mg/kg) Start->A B Serial Sample Collection A->B C Sample Analysis B->C B1 Plasma B->B1 B2 Tumor Tissue Biopsy B->B2 B3 Normal Tissue Biopsy B->B3 D PK & Distribution Analysis C->D C1 LC-MS/MS for: - this compound - Metabolites (INBA, IABM, IABA) B1->C1 B2->C1 B3->C1 C1->D

Human Phase II Trial (Pharmacokinetic Arm) [1]

This study provided detailed human pharmacokinetic data.

  • Objective: To compare the pharmacokinetics, safety, and efficacy of weekly versus twice-weekly this compound in combination with gemcitabine/carboplatin in patients with metastatic triple-negative breast cancer.
  • Study Population: 163 randomized patients with metastatic TNBC.
  • Dosing:
    • Weekly Arm: this compound 11.2 mg/kg IV on Days 1 and 8 of a 21-day cycle.
    • Twice-Weekly Arm: this compound 5.6 mg/kg IV on Days 1, 4, 8, and 11 of a 21-day cycle.
  • Sample Collection: Blood samples were collected at specified time points relative to the this compound infusion on designated cycle days.
  • Pharmacokinetic Analysis: Plasma samples were analyzed to determine the concentration-time profiles of this compound and its two major metabolites. Key parameters calculated included maximum plasma concentration (Cmax), area under the curve (AUC), and terminal half-life (t½).

Mechanism of Action and Metabolic Pathway

Initially developed as a PARP1 inhibitor, this compound was later found to have a different mechanism of action. It is a prodrug that undergoes metabolic activation, and its anti-cancer activity is not primarily due to PARP inhibition [2] [3].

G A This compound (Prodrug) B Nitro-reduction in cells A->B C Active Nitroso Metabolite B->C D1 Binds cysteine residues on multiple proteins (e.g., Thioredoxin Reductase) C->D1 D2 Generates Reactive Oxygen Species (ROS) C->D2 E Cytotoxic Effects & Cell Death D1->E D2->E

The canine study's finding that clinically relevant concentrations of this compound and its metabolites did not accumulate in tumor tissues provided a critical explanation for its lack of efficacy in subsequent human trials and led to the halt of its clinical development [2].

References

iniparib preclinical study results breast cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Preclinical Results: Iniparib vs. Olaparib

The following tables summarize the quantitative findings from a 2013 comparative study that tested both drugs on a panel of 14 breast cancer cell lines (seven triple-negative and seven non-triple-negative) [1] [2].

Table 1: Growth Inhibition at 5 µM Concentration

Cell Line Subtype Olaparib (% Inhibition) This compound (% Inhibition)
MDA-MB-231 TN 41.9 ± 9.7 13.2 ± 8.5
Hs578t TN 45.4 ± 2.7 14.2 ± 3.5
BT474 HER2+ 26.9 ± 3.0 13.1 ± 7.7
MCF7 Luminal 43.3 ± 3.8 25.0 ± 10.8

Source: MTT Assay data. TN=Triple-Negative [1].

Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) Values

Cell Line Subtype Olaparib IC₅₀ (µM) This compound IC₅₀ (µM)
MDA-MB-231 TN 6.9 ± 1.1 13.5 ± 1.4
BT20 TN 7.7 ± 0.85 15.3 ± 0.9
HCC1143 TN 11.1 ± 0.24 15.4 ± 0.24
CAMA1 Luminal 9.2 ± 0.9 15.8 ± 1.7

Source: MTT Assay data. A lower IC₅₀ value indicates higher potency [1].

The study concluded that olaparib was a more potent inhibitor of cell growth than this compound in almost all cell lines investigated, and this effect was independent of whether the cells were triple-negative or not [1] [2].

Experimental Methodology

The key experiments from the comparative study used standard preclinical in vitro techniques to assess drug efficacy [1]:

  • Cell Growth Assay (MTT Assay): This colorimetric assay measures the activity of cellular enzymes that reduce MTT, reflecting the number of viable cells. It was used to determine the percentage of growth inhibition and the IC₅₀ values after drug treatment.
  • Clonogenic Survival Assay: This technique measures the ability of a single cell to proliferate and form a colony. It is considered a more stringent test of cell survival and reproductive death after treatment with the drugs.

Mechanism of Action: Why this compound is an Outlier

The preclinical results are best understood in the context of this compound's unique mechanism of action, which differs from true PARP inhibitors like olaparib.

G cluster_olap Olaparib (True PARP Inhibitor) cluster_inip This compound (Prodrug) Olaparib Olaparib O1 Competitively inhibits PARP enzyme Olaparib->O1 This compound This compound I1 Intracellular conversion to nitro radical ions This compound->I1 O2 Blocks DNA repair via Base Excision Repair O1->O2 O3 Synthetic Lethality in BRCA-deficient cells O2->O3 I2 Binds to cysteine residues on redox enzymes I1->I2 I3 Induces cell cycle arrest and DNA damage I2->I3

Comparison of Olaparib and this compound Mechanisms

  • True PARP Inhibitors (e.g., Olaparib): These drugs work by competitively binding to the NAD+ site of the PARP enzyme, effectively inhibiting its activity. This blocks the repair of DNA single-strand breaks, which leads to the accumulation of DNA damage and, in cells with existing homologous recombination defects (like BRCA mutations, induces synthetic lethality [3] [4].
  • This compound's Different Path: Subsequent research revealed that this compound is not a potent inhibitor of PARP1/2 in vitro. It acts more as a prodrug that is metabolically converted into reactive species. These metabolites can bind to and inhibit a range of cellular proteins, including those involved in redox balance, leading to DNA damage and cell cycle arrest through a mechanism distinct from PARP inhibition [5] [4] [6]. This fundamental difference in mechanism explains its weaker and less specific antiproliferative effects in preclinical models.

Conclusion for Researchers

The collective data suggests that the initial classification of this compound as a PARP inhibitor was misleading. Its distinct and less potent mechanism of action, as demonstrated in preclinical models, provides a clear rationale for its failure in later-stage clinical trials for breast cancer, while other PARP inhibitors like olaparib progressed successfully [1] [4] [7].

References

iniparib failure phase III clinical trial reasons

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Outcomes

The Phase III trial compared gemcitabine and carboplatin (GC) chemotherapy with or without iniparib (GCI) in 519 patients with metastatic triple-negative breast cancer (mTNBC). The trial failed to meet its co-primary endpoints [1] [2].

The table below summarizes the key efficacy outcomes from the Phase III trial and contrasts them with the earlier, promising Phase II results.

Trial Phase Patient Group Progression-Free Survival (PFS) Overall Survival (OS) Clinical Benefit Rate
Phase II [3] All patients (n=123) 5.9 mo (with this compound) vs 3.6 mo 12.3 mo (with this compound) vs 7.7 mo 56% (with this compound) vs 34%
Phase III [1] [2] All patients (n=519) 4.1 mo (GCI) vs 3.6 mo (GC); HR=0.79; P=0.027* 11.1 mo (GCI) vs 11.8 mo (GC); HR=0.88; P=0.28 Not reported
Phase III [1] [4] Second-/Third-line (Exploratory) HR=0.68 (GCI favorable) HR=0.65 (GCI favorable) Not reported

*While the PFS hazard ratio (HR) was statistically significant, it did not meet the pre-specified criteria for significance set for the trial [1]. An HR of less than 1 indicates an advantage for the this compound group.

A key exploratory finding was that patients receiving second- or third-line therapy showed a more promising trend toward improved OS and PFS with this compound, but this was not sufficient to salvage the trial's overall outcome [1] [5].

Core Reasons for Failure

The failure of this compound can be attributed to several interconnected factors, with a mistaken identity at its core.

Misclassification as a PARP Inhibitor

The most critical reason for failure was the post-trial discovery that This compound is not a bona fide PARP inhibitor [6] [7].

  • Lack of PARP Inhibition at Physiological Doses: Preclinical studies conducted after the Phase III trial revealed that this compound, even at high concentrations, does not significantly inhibit the activity of PARP-1 and PARP-2 enzymes under physiological conditions relevant to human treatment [7] [6]. One study concluded that its effects "are unlikely to reflect PARP inhibition" [7].
  • Divergent Mechanism of Action: Unlike established PARP inhibitors like olaparib and veliparib, this compound did not demonstrate the classic hallmarks of a PARP inhibitor in laboratory tests. It failed to selectively kill cells with homologous recombination deficiencies (e.g., BRCA mutations) and did not sensitize cancer cells to topoisomerase I poisons [7]. Its cytotoxicity appears to operate through off-target mechanisms, possibly involving protein modification and reactive oxygen species production [6].

This fundamental misunderstanding of the drug's mechanism meant the clinical program was based on an incorrect premise.

Inadequate Biomarker Strategy and Patient Selection

The trial design did not incorporate a validated biomarker to select patients most likely to respond [5] [6].

  • Heterogeneity of TNBC: Triple-negative breast cancer is molecularly diverse, comprising several intrinsic subtypes (e.g., basal-like, claudin-low) [5]. Without a predictive biomarker, the trial treated a heterogeneous population, likely diluting any potential signal of efficacy in a sensitive subgroup.
  • Retrospective Analysis: Following the trial failure, Sanofi initiated molecular subtyping of archived tumor samples to investigate if specific subtypes (e.g., basal-like) or DNA repair deficiencies responded better to this compound [5]. However, these efforts were retrospective and ultimately did not identify a clear predictive marker [2].
Limitations in Clinical Trial Design

The transition from a successful Phase II to a failed Phase III trial highlighted several design challenges.

  • Trial Design Limitations: The Phase II trial was open-label and had a small sample size, which can overestimate treatment effects [6] [2]. Furthermore, the Phase III trial allowed patients in the control arm (GC) to cross over and receive this compound upon disease progression. This may have confounded the overall survival analysis by allowing the control group access to the investigational agent [2].
  • Unexplained Subgroup Signal: The improved outcomes seen in the second- and third-line subgroup remain biologically unexplained. Hypotheses suggested that first-line patients might have had more aggressive disease, or that the taxane-based pre-treatment in first-line could have influenced results [5].

Experimental Evidence on Mechanism

Post-hoc preclinical studies provided definitive evidence that this compound was not a typical PARP inhibitor. The following diagram and experimental details outline the key comparative findings.

G Key Experimental Findings: this compound vs. True PARP Inhibitors PARPi PARP Inhibitor (PARPi) Class Effect1 Selectively kill HR-deficient cells (e.g., BRCA mutant) PARPi->Effect1 Yes Effect2 Sensitize to Topo I poisons (e.g., Topotecan) PARPi->Effect2 Yes Effect3 Inhibit PAR polymer formation in cells PARPi->Effect3 Yes This compound This compound This compound->Effect1 No / Minimal This compound->Effect2 No This compound->Effect3 No

Key experimental findings differentiating this compound from true PARP inhibitors [7] [6].

Detailed Experimental Protocols and Findings:

  • Cytotoxicity in HR-Deficient Cells:

    • Methodology: Colony formation assays and apoptosis assays were performed in isogenic cell pairs with and without deficiencies in homologous recombination (HR) genes (e.g., BRCA2, ATM). Cells were treated with this compound, olaparib, or veliparib for several days, and cell death or colony growth was measured [7].
    • Findings: Olaparib and veliparib showed selective, potent cytotoxicity in HR-deficient cells, while This compound exhibited little to no selective toxicity across multiple cell line models [7].
  • Chemosensitization to DNA-Damaging Agents:

    • Methodology: Cells were treated with PARP inhibitors in combination with various chemotherapeutic agents (e.g., topotecan, gemcitabine, cisplatin). Cell survival was assessed via colony forming assays [7].
    • Findings: Olaparib and veliparib potently sensitized cells to topoisomerase I poisons. This compound failed to sensitize cells to these or other DNA-damaging agents like cisplatin and gemcitabine [7].
  • Inhibition of PAR Polymer Formation:

    • Methodology: SKOV3 cells were treated with PARP inhibitors followed by the DNA-damaging agent methyl methanesulfonate (MMS) to stimulate PAR synthesis. PAR polymer levels were visualized and quantified using immunofluorescence with a specific anti-pADPr antibody [7].
    • Findings: Olaparib and veliparib markedly inhibited PAR polymer formation in intact cells. This compound, even at high concentrations (40 µM), did not inhibit PAR polymer formation [7].

Lessons for Drug Development

The this compound case offers critical lessons for researchers and drug developers:

  • Establish Proof of Mechanism Early: Phase I trials should include robust pharmacodynamic studies to provide proof of mechanism (e.g., demonstrating target engagement and inhibition in patient samples) before embarking on large-scale trials [6].
  • Implement Predictive Biomarkers: Drug development for targeted therapies should integrate and validate predictive biomarkers from early stages to identify the sensitive patient population and improve the probability of trial success [5] [6].
  • Interpret Phase II Data Cautiously: Positive results from randomized Phase II trials, especially open-label studies, should be interpreted prudently due to a significant false-positive rate. They require confirmation in well-controlled Phase III settings [6] [2].
  • Ensure Publicly Available Negative Data: Publishing negative preclinical and clinical results is crucial to prevent publication bias and inform the scientific community, thereby avoiding repeated investment in flawed mechanisms [6].

It is crucial to emphasize that the failure of this compound should not be interpreted as a failure of the PARP inhibitor class. Authentic PARP inhibitors like olaparib, niraparib, and others have since demonstrated significant clinical benefit and gained regulatory approval, particularly in cancers associated with DNA repair defects like BRCA mutations [8] [2].

References

Clinical Trial Snapshot: Iniparib for Glioblastoma

Author: Smolecule Technical Support Team. Date: February 2026

Trial Aspect Details
Study Design Prospective, single-arm, multi-institution Phase II trial [1]
Patient Population 81 adults with newly diagnosed Glioblastoma (GBM) [1]
Intervention Iniparib combined with standard radiation therapy (RT) and temozolomide (TMZ) [1]
Primary Endpoint Median Overall Survival (mOS) compared to historical control [1]

| Key Efficacy Results | • mOS: 22 months (95% CI: 17–24) • 2-year survival rate: 38% • 3-year survival rate: 25% [1] | | Key Safety Results | • Grade 3 Adverse Events (AEs): 27% of patients • AEs leading to discontinuation: Included infusion reaction, rash, gastritis, elevated liver enzymes, thrombocytopenia (9 patients) [1] | | Conclusion | Regimen was well-tolerated and met its primary endpoint, suggesting antitumor activity [1] |

Mechanism of Action: From PARP Inhibitor to Nitro Radical

The journey to understand this compound's mechanism is a cautionary tale in drug development.

  • Initial Misclassification as a PARP Inhibitor: this compound was initially studied as a Poly (ADP-ribose) polymerase (PARP) inhibitor. The rationale was that it would prevent DNA repair in cancer cells, thereby sensitizing them to DNA-damaging agents like radiation and temozolomide [2]. This is a classic example of the synthetic lethality strategy, where the combination of two non-lethal deficiencies (e.g., PARP inhibition and existing DNA repair defects in cancer cells) leads to cell death [2].

  • The Revised Mechanism: Nitro Radical Ions: Subsequent research revealed that this compound does not potently inhibit PARP at clinically achievable doses [2]. Instead, it is now understood to act as a prodrug [1]. Its anti-cancer activity is mediated through intracellular conversion to nitro radical ions [1]. These reactive metabolites are thought to bind to cysteine residues on critical cellular enzymes, including those involved in reduction-oxidation (redox) reactions like thioredoxin reductase (TrxR) [1]. This mechanism disrupts the cellular redox balance and leads to cytotoxicity through a pathway distinct from DNA repair inhibition.

The following diagram illustrates the key mechanistic steps from prodrug administration to cell death.

G Prodrug This compound (Prodrug) Uptake Cellular Uptake Prodrug->Uptake Conversion Intracellular Conversion Uptake->Conversion NitroRadical Nitro Radical Ion Conversion->NitroRadical EnzymeBinding Binding to Redox Enzymes (e.g., Thioredoxin Reductase) NitroRadical->EnzymeBinding RedoxImbalance Disruption of Redox Homeostasis EnzymeBinding->RedoxImbalance CellDeath Oxidative Stress & Cell Death RedoxImbalance->CellDeath

This compound is converted to cytotoxic nitro radical ions intracellularly, disrupting redox balance [1].

Experimental Insights & Protocols

For researchers aiming to study this mechanism, below are the methodologies from the pivotal clinical trial and relevant biological assays.

Clinical Dosing Protocol

The Phase II trial for newly diagnosed GBM established a specific dosing schedule for this compound in combination with chemoradiation [1]:

  • Concurrent Phase (Initiation - 6 weeks): this compound at 8.0 mg/kg IV, twice weekly alongside standard radiation therapy and daily temozolomide (75 mg/m²) [1].
  • Adjuvant Phase (Maintenance - 6 cycles): this compound at 8.6 mg/kg IV, twice weekly on days 1 & 2 of each 28-day cycle, alongside adjuvant temozolomide (150-200 mg/m² for 5 days) [1].
  • Safety Run-In: A lower dose (6.8 mg/kg IV twice weekly) was first tested during concurrent chemoradiation to confirm tolerability before proceeding to the efficacy phase [1].
Key Laboratory Biomarkers

To experimentally validate the mechanism of action and cellular response, the following biomarkers can be utilized [2]:

  • Gamma-H2AX (γH2AX): A marker of DNA double-strand breaks. This compound has been shown to induce γH2AX foci in tumor cell lines, indicating DNA damage generation [3].
  • Cell Cycle Analysis: this compound can induce G2/M phase arrest in tumor cells, which can be quantified using flow cytometry after propidium iodide staining [3].
  • Caspase-3 Activation: A key executioner enzyme in apoptosis. Cleaved caspase-3 can be detected via Western blot or activity assays to confirm engagement of apoptotic pathways [2].

The experimental workflow for assessing this compound's activity in a research setting is summarized below.

G Treat Treat Cells with This compound ± Combinations DNADamage Assess DNA Damage (γH2AX immunofluorescence) Treat->DNADamage CellCycle Analyze Cell Cycle (Propidium iodide flow cytometry) Treat->CellCycle Apoptosis Measure Apoptosis (Caspase-3 assay, Annexin V) Treat->Apoptosis Viability Determine Cell Viability (MTT, Clonogenic assay) Treat->Viability

Key experimental steps to validate this compound's cellular effects, including DNA damage and cell death [3] [2].

Strategic Implications for Drug Development

The story of this compound offers several critical lessons for researchers and drug development professionals [2]:

  • Mechanistic Follow-Up is Critical: The initial excitement around this compound was tempered when it was found not to be a potent PARP inhibitor, highlighting the necessity for thorough target validation even after a compound enters clinical trials.
  • Dosing Optimization is Key: The clinical trial noted that dosing optimization (frequency and sequence) was needed prior to further efficacy studies [1]. This suggests that the full therapeutic potential of the nitro radical mechanism may not have been fully realized and requires more precise pharmacological scheduling.
  • A Distinct Path Forward: Despite its reclassification, the observed clinical activity in trials suggests that the nitro radical ion pathway itself remains a valid and underexplored target for cancer therapy. Future efforts could focus on designing more potent or selectively activated prodrugs that leverage this mechanism.

References

iniparib cysteine residue protein modification

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Evidence and Protocols

Key experiments that redefined iniparib's mechanism are summarized below. These methodologies provide a framework for studying similar covalent protein-modifying agents.

Experiment Goal Key Methodology Critical Findings
PARP Inhibition Assay Compare this compound & metabolite with NAD+-competitive PARP inhibitors (e.g., veliparib) in enzymatic & cellular PARylation assays [1]. No inhibition of PARP activity; no potentiation of Temozolomide cytotoxicity; no synthetic lethality in BRCA-deficient cells [1].
Covalent Binding Analysis Incubate tumor cell lysates or live cells with this compound/nitroso metabolite; analyze protein adduct formation via mass spectrometry and 3H-labeling [1]. Nonselective formation of covalent adducts with numerous cysteine-containing proteins, unrelated to PARP1 [1].
Cell Viability Assay Treat BRCA-deficient/BRCA-proficient cell lines with this compound for 5-9 days; measure viability [1] [2]. Lacked cytotoxic profile of true PARP inhibitors; no selective killing in BRCA-deficient cells [1].
In Vivo Efficacy Compare this compound with veliparib in Capan-1 & B16F10 xenograft models [1]. Lacked robust anti-tumor activity seen with true PARP inhibitors [1].

The Biochemical Pathway of Cysteine Modification

The diagram below illustrates the activation pathway of this compound and its subsequent nonspecific action on cysteine residues.

G This compound This compound Nitroso Metabolite Nitroso Metabolite This compound->Nitroso Metabolite Cytosolic Activation Protein Adducts Formed Protein Adducts Formed Nitroso Metabolite->Protein Adducts Formed Covalent Modification Cysteine-containing Proteins Cysteine-containing Proteins Cysteine-containing Proteins->Protein Adducts Formed Targets Loss of Protein Function Loss of Protein Function Protein Adducts Formed->Loss of Protein Function Cellular Redox Disruption Cellular Redox Disruption Loss of Protein Function->Cellular Redox Disruption

Research Implications and Distinctions

Understanding this compound's true mechanism has critical implications for drug discovery:

  • Specificity is Crucial: this compound's failure highlights that robust enzymatic and cellular target-engagement assays are essential to distinguish a drug's true mechanism from off-target effects [1].
  • Clinical Trial Design: Initial promising phase II results in glioblastoma and triple-negative breast cancer were followed by unsuccessful phase III trials [3] [4]. This underscores that understanding the precise mechanism is vital for correctly designing late-stage trials and selecting patient populations.
  • Chemical Tool for Cysteine Modification: Despite its clinical failure, this compound's reactivity makes it a useful chemical probe for studying cysteine modification biology in a research context [1].

References

The Evolution of Iniparib's Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The story of iniparib is defined by a pivotal shift in the understanding of its fundamental mechanism.

  • Initial Hypothesis: PARP Inhibitor: this compound was originally developed and reported as an irreversible inhibitor of PARP1 [1] [2]. The scientific rationale was based on the concept of synthetic lethality, where PARP inhibition was thought to be uniquely lethal to cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations [3]. It was the first in its class to enter Phase III trials [1].

  • Revised Understanding: A Non-Selective Agent: After the clinical failures, subsequent laboratory investigations revealed the true nature of the drug. Studies published in 2012 demonstrated that, at clinically relevant doses, This compound does not selectively inhibit PARP either in biochemical or cell-based assays [1] [3] [4].

    • True Mechanism: The research showed that this compound acts as a prodrug that is metabolically converted into reactive nitro radical ions [5]. These metabolites non-selectively modify cysteine-containing proteins in tumor cells, rather than specifically targeting PARP [1]. This mechanism involves disrupting enzymes critical for reduction-oxidation reactions, such as thioredoxin reductase (TrxR) [5].

The following diagram illustrates the key experiments that led to the revised understanding of this compound's mechanism.

G Start Initial Hypothesis: This compound is a PARP1 Inhibitor Exp1 Experiment 1: Biochemical PARP Inhibition Assay Start->Exp1 Exp2 Experiment 2: Cellular PARP Activity Measurement Start->Exp2 Finding1 Finding: Weak PARP inhibition at clinical doses Exp1->Finding1 Exp2->Finding1 Exp3 Experiment 3: Mass Spectrometry Analysis of Protein Binding Finding2 Finding: Non-selective covalent modification of cysteine- containing proteins Exp3->Finding2 Finding1->Exp3 Conclusion Revised Conclusion: This compound is not a bona fide PARP inhibitor Finding2->Conclusion

Summary of Clinical Trial Data

The disparity between the promising Phase II and the failed Phase III results can be understood in the context of the revised mechanism.

Trial Feature Phase II Trial (O'Shaughnessy et al.) [2] Phase III Trial (O'Shaughnessy et al.) [1] [2]
Patient Population 123 patients with metastatic TNBC. 519 women with metastatic TNBC.
Treatment Regimen Gemcitabine + Carboplatin ± this compound. Gemcitabine + Carboplatin ± this compound.
Primary Endpoints Clinical Benefit Rate & Safety. Overall Survival (OS) & Progression-Free Survival (PFS).
Clinical Benefit Rate 56% (with this compound) vs. 34% (control). Not reported (not primary endpoint).
Median PFS 5.9 mo (with this compound) vs. 3.6 mo (control). Did not meet significance vs. control.
Median OS 12.3 mo (with this compound) vs. 7.7 mo (control). Did not meet significance vs. control.
Trial Outcome Positive; sparked Phase III development. Negative; failed on co-primary endpoints.

Key Takeaways for Researchers

The this compound case offers critical lessons for the field of drug development:

  • Mechanistic Validation is Crucial: The case underscores that observed clinical activity should not be conflated with a confirmed mechanism of action. Robust, disease-relevant preclinical models are essential to validate the proposed drug target [3] [4].
  • Rigorous Biomarker Strategies: The initial development of this compound lacked a strong biomarker strategy for patient selection. The subsequent success of true PARP inhibitors like olaparib and talazoparib was built on selectively treating patients with BRCA1/2 mutations or other homologous recombination deficiencies [3].
  • Impact on the Field: Despite the this compound setback, the PARP inhibitor class mounted a successful comeback. The experience highlighted the need for well-characterized, potent PARP inhibitors and more careful clinical trial designs, ultimately strengthening the development of the entire drug class [4].

References

Evidence Status of Iniparib and BBB Penetration

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available information relevant to the question of iniparib's BBB penetration.

Aspect Key Information Source / Context
Direct Evidence for BBB Penetration No quantitative or experimental data found in search results. A definitive answer requires specific pharmacokinetic studies.
Clinical Trial & Patient Eligibility Patients with brain metastases requiring steroids or therapeutic intervention were excluded from trials [1]. Suggests that efficacy in brain metastases was not a primary focus or expected outcome of the clinical program.
Mechanism of Action (MoA) & Properties Not a typical PARP inhibitor; exact MoA not fully elucidated [1]. MoA influences molecular interactions with BBB transporters [2]. Unlike well-characterized PARP inhibitors (e.g., Olaparib, Talazoparib), its potential to be an efflux transporter substrate is unknown [3] [4].
Molecular Weight 293.03 g/mol [5]. Below the common 400-500 Da threshold often associated with passive diffusion across the BBB [6] [7]. MW alone is an insufficient predictor.

Experimental Approaches to Determine BBB Penetration

To definitively answer this question, the following experimental methodologies, established in the field, can be employed [2] [8]:

  • In Vivo Pharmacokinetic Studies: The most direct method involves administering this compound to animal models and measuring its concentration in the brain and plasma over time. Key metrics include the total brain-to-plasma concentration ratio (logBB) and, more informatively, the unbound brain-to-unbound plasma ratio (Kp,uu), which better represents the pharmacologically active fraction [2] [8].
  • In Vitro BBB Models: Human induced pluripotent stem cell-derived BMECs (iBMECs) cultured in Transwell systems can model the human BBB. These systems can be used to measure the transendothelial electrical resistance (TEER) and the permeability of this compound across the cell monolayer [2]. Co-culture models with astrocytes and pericytes can further improve the model's relevance and efflux transporter activity [2].
  • In Silico Prediction: Computational models use molecular descriptors (e.g., topological polar surface area, logP, hydrogen bond donors/acceptors) to predict a compound's likelihood of crossing the BBB. While these are useful for high-throughput screening in early drug discovery, they require experimental validation [8].

The diagram below illustrates the logical workflow for experimentally investigating a drug's BBB penetration, from initial screening to mechanistic studies.

Start Candidate Drug InSilico In Silico Screening Start->InSilico Molecular Descriptors InVitro In Vitro Models InSilico->InVitro Promising Compounds InVivo In Vivo PK Studies InVitro->InVivo Validated Permeability Mech Mechanistic Studies InVivo->Mech Confirm Penetration & Measure Extent

Experimental workflow for assessing BBB penetration

Key Factors Influencing Drug Penetration of the BBB

The BBB is a highly selective interface. Whether a drug like this compound can cross it depends on a balance of multiple factors [9] [6] [7]:

  • Passive Diffusion: Governed by the drug's lipophilicity and molecular size/weight. Small (<400-500 Da), lipophilic molecules have a higher potential for passive diffusion [6] [7].
  • Efflux Transporters: Proteins like P-glycoprotein (P-gp) actively pump drugs out of the brain endothelial cells back into the blood, significantly reducing brain exposure. A drug's susceptibility to these transporters is critical [2] [7].
  • Specialized Transport Systems: The BBB possesses influx transporters and receptor-mediated transcytosis pathways that can be leveraged for drug delivery, though this is typically not relevant for small molecules like this compound [6] [7].

References

Initial Clinical Findings & Mechanism Exploration

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key initial findings and subsequent discoveries about iniparib's mechanism of action.

Aspect Initial Findings & Promising Data Subsequent Discoveries & Contradictory Evidence
Proposed Mechanism Thought to be a PARP1 inhibitor prodrug (intracellularly converted to a metabolite that covalently binds PARP1) [1] [2]. Found to lack potent PARP inhibition; acts via a redox-mediated mechanism (generating nitro radical ions that disrupt cysteine-rich enzymes) [3] [4].
Key Phase II Trial (TNBC) mPFS: 5.9 mo vs. 3.6 mo (control); mOS: 12.3 mo vs. 7.7 mo (control); CBR: 56% vs. 34% (control) with GC+I regimen [2] [4]. Phase III trial (TNBC) showed no significant improvement in mPFS or mOS primary endpoints [4].
Key Phase II Trial (Ovarian Cancer) Platinum-sensitive: ORR 66% (gBRCAmut subgroup 73%); Platinum-resistant: ORR 26% (gBRCAmut subgroup 46%) [1]. Subsequent trials in squamous lung cancer and platinum-resistant ovarian cancer also failed to demonstrate an advantage [4].
Preclinical Cytotoxicity Enhanced effects of DNA-damaging agents (cisplatin, gemcitabine) in some pre-clinical models [2] [5]. Failed to selectively kill HR-deficient cells or sensitize cells to topoisomerase I poisons, unlike true PARP inhibitors (olaparib, veliparib) [5].

Detailed Experimental Protocols from Key Studies

Phase II Trial in Metastatic Triple-Negative Breast Cancer

This 2011 study compared Gemcitabine/Carboplatin (GC) versus GC plus this compound (GCI) [2] [4].

  • Patient Population: 123 patients with metastatic triple-negative breast cancer.
  • Treatment Regimen:
    • Control Arm: Gemcitabine (1000 mg/m² IV on days 1 and 8) + Carboplatin (AUC 2 IV on day 1) in a 21-day cycle.
    • Investigational Arm: Same GC regimen + this compound (5.6 mg/kg IV on days 1, 4, 8, and 11).
  • Primary Endpoints: Clinical benefit rate (CBR), defined as complete response (CR) + partial response (PR) + stable disease (SD) for ≥6 months. Secondary endpoints included progression-free survival (PFS) and overall survival (OS).
  • Assessment Methods: Tumor response was assessed using radiographic imaging, consistent with standard oncology practice.
Preclinical Study Comparing PARP Inhibitors

This 2012 study directly tested this compound's mechanism against established PARP inhibitors [5].

  • Cell Lines Used: Various, including HR-deficient cells (e.g., BRCA2-mutant, ATM-deficient) and HR-proficient counterparts.
  • Key Experiments & Assays:
    • Selective Cytotoxicity: Cells were treated with this compound, olaparib, or veliparib for 4-6 days. Apoptosis was measured by flow cytometry using propidium iodide (PI) staining, and colony-forming assays assessed long-term cell survival.
    • Chemosensitization: HR-proficient cells were treated with PARP inhibitors in combination with topoisomerase I poisons (e.g., camptothecin, topotecan). Cell survival was again measured via colony-forming assays.
    • PARP Inhibition in Cells (pADPr Assay): SKOV3 cells were treated with PARP inhibitors, then DNA damage was induced with methyl methanesulfonate (MMS). Cells were fixed, and poly(ADP-ribose) polymer (pADPr) levels were quantified using a specific anti-pADPr antibody and immunofluorescence detection, serving as a direct functional readout of PARP enzyme activity in intact cells.

Visualizing the Shift in Understanding this compound's Mechanism

The following diagram illustrates the significant shift in the understanding of how this compound works, from the initial hypothesis to the later, evidence-supported mechanism.

Implications for Research and Development

The this compound story offers critical lessons for drug development:

  • Rigorous Target Validation is Crucial: Initial excitement was based on a proposed PARP-inhibition mechanism that was not sufficiently validated in biologically relevant models before advancing to large clinical trials [5] [4].
  • Mechanistic Biomarkers in Trials: The initial phase II trial in ovarian cancer suggested higher activity in gBRCAmut patients [1]. However, subsequent analyses failed to identify a consistent predictive biomarker for this compound response, underscoring the challenge of developing drugs without a clear, druggable target [4].
  • Distinguishing Drug from Drug Class: The failure of this compound is not a reflection on the entire PARP inhibitor class. True PARP inhibitors like olaparib have demonstrated clear efficacy in BRCA-mutant cancers and are approved for use [6] [4]. The this compound experience highlights the importance of understanding a compound's true mechanism when interpreting clinical results.

References

Application Notes: Iniparib + Gemcitabine/Carboplatin in mTNBC

Author: Smolecule Technical Support Team. Date: February 2026

1. Indication & Clinical Context This combination was investigated as a potential treatment for patients with metastatic or locally recurrent triple-negative breast cancer (mTNBC), a population with a historically poor prognosis and limited treatment options [1]. The rationale was based on early-phase trials suggesting that iniparib, initially investigated as a PARP inhibitor, might potentiate the effects of DNA-damaging chemotherapies like gemcitabine and carboplatin [2].

2. Summary of Efficacy Outcomes A Phase III randomized controlled trial did not demonstrate a statistically significant improvement in the co-primary endpoints of Overall Survival (OS) and Progression-Free Survival (PFS) for the this compound combination in the overall study population [1]. However, pre-planned exploratory analyses suggested a potential benefit in patients receiving the regimen as a second- or third-line therapy [1].

The table below summarizes the key efficacy outcomes from the Phase III trial [1]:

Population Endpoint Hazard Ratio (HR) 95% Confidence Interval (CI) P-value
Intent-to-Treat (ITT) Overall Survival (OS) 0.88 0.69 - 1.12 0.28
Intent-to-Treat (ITT) Progression-Free Survival (PFS) 0.79 0.65 - 0.98 0.027*
Second-/Third-Line (Exploratory) Overall Survival (OS) 0.65 0.46 - 0.91 Not Reported
Second-/Third-Line (Exploratory) Progression-Free Survival (PFS) 0.68 0.50 - 0.92 Not Reported

Note: The PFS result in the ITT population, while nominally significant, did not meet the prespecified statistical criteria for success.

3. Safety and Tolerability The safety profile of the this compound combination regimen (GCI) was generally similar to that of gemcitabine and carboplatin (GC) alone [1]. The addition of this compound did not lead to a substantial increase in serious toxicities, which is a critical consideration for combination therapy.

Detailed Experimental Protocol

This protocol is adapted from the Phase III clinical trial (ClinicalTrials.gov Identifier: NCT00938652) and an expanded access program [1] [3].

1. Patient Selection Criteria

  • Inclusion Criteria:
    • Histologically confirmed ER-negative, PR-negative, and HER2-negative metastatic or locally recurrent breast cancer [3].
    • Received no more than two prior chemotherapy regimens in the metastatic setting [1].
    • ECOG performance status of 0 or 1 [3].
    • Adequate organ and marrow function.
  • Exclusion Criteria:
    • Uncontrolled major medical illness or active infection [3].
    • Brain metastases requiring therapeutic intervention during the study [3].

2. Treatment Schedule and Dosing The treatment was administered in 21-day cycles. The diagram below illustrates the dosing schedule for one complete cycle.

G This compound Combination Therapy: 21-Day Cycle Schedule Start Cycle Start (Day 1) Day1 Gemcitabine: 1000 mg/m² IV Carboplatin: AUC 2 IV This compound: 5.6 mg/kg IV Start->Day1 Day4 This compound: 5.6 mg/kg IV Day1->Day4 Day8 Gemcitabine: 1000 mg/m² IV Carboplatin: AUC 2 IV This compound: 5.6 mg/kg IV Day4->Day8 Day11 This compound: 5.6 mg/kg IV Day8->Day11 Rest Treatment Rest Period (Days 12-21) Day11->Rest End Cycle End / Next Cycle Rest->End

Control Arm: Patients randomized to the control arm received gemcitabine and carboplatin on days 1 and 8 only, without this compound [1].

3. Dose Modifications Dose adjustments for gemcitabine and carboplatin were to be made based on standard clinical guidelines for managing hematologic and non-hematologic toxicities. Specific criteria were defined in the trial protocols.

4. Assessments and Endpoints

  • Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS) [1].
  • Secondary Endpoints: Clinical benefit rate, objective response rate, and safety profile [1].
  • Assessment Schedule:
    • Tumor assessments via imaging were performed at baseline and then every 6-8 weeks.
    • Safety monitoring (physical exams, vital signs, lab tests) was performed weekly [4].

Critical Considerations for Researchers

Mechanism of Action: It is crucial to note that subsequent research revealed this compound's mechanism of action differs from classic PARP inhibitors. It acts as a prodrug converted to cytotoxic nitro radical ions that target cysteine-rich proteins, rather than a potent PARP enzyme inhibitor [4] [2]. This explains the divergence between its early clinical results and those of other PARP inhibitors.

Clinical Implications: The Phase III results underscore the importance of robust late-stage trials. The initial promising Phase II data did not translate into a statistically significant survival benefit in the broader Phase III population, highlighting the risk of premature optimism and the "straw man effect" in oncology trial interpretation [5].

Conclusion

The regimen of this compound plus gemcitabine and carboplatin represents a clinically tested combination that ultimately did not achieve its primary efficacy goals for mTNBC. The detailed protocol and outcomes summarized here remain valuable for researchers studying cancer therapeutics, particularly as an example of combination therapy design, the transition from Phase II to Phase III testing, and the critical importance of understanding a drug's true mechanism of action.

References

Comprehensive Clinical Application Notes and Protocols for Iniparib Dose Escalation in Oncology Trials

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Iniparib and Clinical Development

This compound (BSI-201) is a small molecule initially developed as a poly(ADP-ribose) polymerase (PARP) inhibitor but later found to exhibit a distinct mechanism of action from traditional PARP inhibitors. Originally investigated for cancers with DNA repair defects such as triple-negative breast cancer (TNBC), this compound was subsequently reclassified as a prodrug that converts to highly reactive cytotoxic metabolites intracellularly. These metabolites, including the active C-nitroso intermediate, 4-iodo-3-nitrosobenzamide (INBA), and 4-iodo-3-aminobenzamide (IABM), exert anticancer effects through mechanisms involving induction of gamma-H2AX (a marker of DNA damage), cell cycle arrest in G2/M phase, and production of reactive oxygen species at cytotoxic levels [1] [2]. The clinical development of this compound progressed through multiple phases but was ultimately discontinued after a phase III trial failed to meet its primary endpoints, despite initially promising phase II results [3] [4].

The distinct pharmacokinetic profile of this compound, characterized by rapid plasma elimination and conversion to active metabolites, posed unique challenges for dose escalation schedule design across clinical trials. Unlike traditional PARP inhibitors such as olaparib and rucaparib, which demonstrate specific target engagement with PARP enzymes, this compound forms non-specific adducts with cysteine residues on multiple proteins, including those critical for REDOX regulation such as thioredoxin reductase [2]. This application note provides a comprehensive summary of this compound dose escalation schedules across clinical trials, along with detailed protocols for researchers investigating agents with similar metabolic characteristics.

Clinical Trial Dose Escalation Data

Phase I Dose Escalation Studies

Initial phase I trials established the foundational dosing schedules for this compound, exploring both monotherapy and combination regimens. The first-in-human phase 1/1b study (NCT00298675) evaluated BSI-201 as a single agent and in combination with irinotecan in patients with advanced solid tumors [5]. This study employed a standard 3+3 design with cohorts of 3-6 patients, beginning with a starting dose based on preclinical toxicology data. The primary objectives were to assess safety, establish the maximum tolerated dose (MTD), and generate pharmacokinetic profiles after intravenous administration. The trial design allowed for intrapatient dose escalation after completion of the first treatment cycle if no dose-limiting toxicities (DLTs) were observed, providing valuable initial safety data that informed subsequent trial designs [5].

A specialized phase I study in patients with malignant gliomas investigated this compound concurrent with two different temozolomide dosing schedules—monthly (150-200 mg/m² days 1-5/28 days) or continuous (75 mg/m²/d × 6 weeks) [2]. This trial implemented a modified continual reassessment method (mCRM) for dose escalation, with five patients treated at each dose level. The starting dose was 5.1 mg/kg IV twice weekly, based on prior solid tumor trials. Dose escalation proceeded until a ≥33% DLT rate was observed, with the maximum increase limited to 50% of the prior dose level. The study successfully identified the recommended phase 2 doses as 17.2 mg/kg/week with monthly temozolomide and 16 mg/kg/week with continuous temozolomide, demonstrating this compound's tolerability at doses higher than previously investigated [2].

Phase II and III Trial Dosing Schedules

Based on phase I results, the phase II trial in metastatic triple-negative breast cancer established a dosing schedule of This compound 5.6 mg/kg administered on days 1, 4, 8, and 11 of a 21-day cycle, in combination with gemcitabine and carboplatin [3]. This regimen demonstrated significant improvements in clinical benefit rate (56% vs. 34%, P=0.01) and overall survival (12.3 months vs. 7.7 months, P=0.01) compared to chemotherapy alone, with no significant increase in toxicity [3]. The promising phase II results led to confirmation of this dosing schedule in the subsequent phase III trial (NCT00938652), which enrolled 519 patients with metastatic TNBC [4].

Table 1: this compound Dosing Schedules Across Clinical Trials

Trial Phase Population Dosing Schedule Combination Agents Recommended Dose
Phase I [2] Malignant Glioma Days 1, 4, 8, 11, 15, 18 weekly Temozolomide (monthly) 17.2 mg/kg/week
Phase I [2] Malignant Glioma Days 1, 4, 8, 11, 15, 18, 22, 25 weekly Temozolomide (continuous) 16.0 mg/kg/week
Phase II [3] Metastatic TNBC Days 1, 4, 8, 11 every 21 days Gemcitabine/Carboplatin 5.6 mg/kg
Phase III [4] Metastatic TNBC Days 1, 4, 8, 11 every 21 days Gemcitabine/Carboplatin 5.6 mg/kg
Comparative Oncology [1] Canine Cancers Twice weekly Carboplatin 10-70 mg/kg (MTD not reached)
Pharmacokinetic and Safety Profile

The pharmacokinetic characteristics of this compound significantly influenced its dosing schedule across clinical trials. This compound demonstrates rapid plasma elimination with a half-life of <10 to 20 minutes, while its metabolites IABM and IABA exhibit slower elimination (1-2 hours) [1]. A comparative oncology study in pet dogs with spontaneous cancers revealed moderate to high variability in plasma exposure between animals, with plasma:tumor ratios of <0.088 for parent drug and <1.7 for metabolites [1]. This study administered this compound at doses ranging from 10-70 mg/kg IV and found that clinically relevant concentrations of the parent drug and selected metabolites were not detectable in tumor tissues at any studied dose, potentially explaining the lack of clinical efficacy in later-stage trials [1].

The safety profile of this compound was generally favorable across trials. When used as a single agent, toxicity was minimal, and the addition of this compound to standard chemotherapy regimens did not appreciably increase toxicity profiles [1] [3]. In the phase III TNBC trial, the most frequent grade 3 or 4 adverse events included neutropenia, thrombocytopenia, anemia, fatigue/asthenia, leukopenia, and increased alanine aminotransferase levels, with no significant difference observed between the this compound and control groups [4]. The maximum tolerated dose was not definitively identified in several studies, supporting the favorable safety profile of this compound [1] [2].

Table 2: Dose-Limiting Toxicities and Safety Profile Across Trials

Trial Population Common Grade 3/4 Adverse Events Dose-Limiting Toxicities MTD
Phase I (Glioma) [2] Malignant Glioma Neutropenia, lymphopenia, nausea Rash/hypersensitivity, fatigue, thromboembolic events 17.2 mg/kg (monthly TMZ) 16 mg/kg (continuous TMZ)
Phase II (TNBC) [3] Metastatic TNBC Neutropenia, thrombocytopenia, anemia, fatigue, leukopenia, increased ALT Not specified Not reached
Phase III (TNBC) [4] Metastatic TNBC Neutropenia, thrombocytopenia, anemia, fatigue, leukopenia, increased ALT Not specified Not reached
Comparative Oncology [1] Canine Cancers Fever, anorexia, diarrhea, neutropenia, thrombocytopenia Most attributable to carboplatin Not identified

Detailed Experimental Protocols

Protocol for Dose Escalation Study Design

The design of dose escalation studies for agents with metabolic characteristics similar to this compound requires careful consideration of their unique pharmacokinetic properties. Researchers should implement a modified continual reassessment method (mCRM) rather than traditional 3+3 designs when substantial interpatient variability in drug metabolism is anticipated [2] [6]. The protocol should include:

  • Starting Dose Selection: Based on toxicology data from two animal species (typically rodent and canine), applying a safety factor of 1/10 the severely toxic dose in 10% of animals (STD10) or 1/6 the no-observed-adverse-effect level (NOAEL) from the most sensitive species [6]. For this compound, canine models proved particularly relevant due to metabolic similarities to humans [1].

  • Dose Escalation Rules: Cohort size of 3-5 patients with dose increments not exceeding 50% of the previous level. Escalation should continue until ≥33% of patients experience dose-limiting toxicities in the first cycle. The definition of DLT should include: grade 3-4 non-hematological toxicities (except nausea/vomiting without antiemetic prophylaxis), grade 4 hematologic toxicities lasting >7 days, febrile neutropenia, or any toxicity causing treatment delay >21 days [2] [6].

  • MTD Determination: The maximum tolerated dose is defined as the highest dose at which ≤33% of patients experience DLT during the first treatment cycle, with at least 6 patients treated at that dose level [6].

Protocol for Pharmacokinetic Assessment

Comprehensive pharmacokinetic sampling is essential for drugs like this compound that undergo rapid metabolism to active derivatives. The protocol should include:

  • Blood Collection: Serial plasma samples collected pre-dose, at end of infusion, and at 5, 10, 20, 30, 60, 120, 240, and 480 minutes post-infusion to characterize the rapid elimination phase [1].

  • Tissue Sampling: When feasible, obtain tumor and normal tissue biopsies at scheduled time points (e.g., 2, 6, and 24 hours post-infusion) to assess drug and metabolite penetration [1].

  • Bioanalytical Methods: Utilize validated LC-MS/MS methods to quantify parent drug and major metabolites (INBA, IABM, IABA) in plasma and tissue homogenates, given the differential activity of these metabolites [1].

  • Pharmacokinetic Parameters: Calculate AUC0-t, AUC0-∞, Cmax, tmax, t1/2, CL, and Vss for parent drug and each metabolite, with particular attention to metabolite-to-parent ratios [1].

The following diagram illustrates the dose escalation decision algorithm implemented in successful this compound trials:

cluster_1 DLT Evaluation Logic Start Start Dose Escalation Cohort3 Treat 3 Patients at Current Dose Start->Cohort3 Evaluate Evaluate DLTs in First Cycle Cohort3->Evaluate NoDLT No DLTs Observed Evaluate->NoDLT OneDLT 1 DLT in First 3 Patients Evaluate->OneDLT TwoPlusDLT ≥2 DLTs in 3-6 Patients Evaluate->TwoPlusDLT Escalate Escalate to Next Dose Level NoDLT->Escalate Proceed to next cohort Expand Expand Cohort to 6 Total Patients OneDLT->Expand Additional 3 patients at same dose DeclareMTD Declare Previous Dose as Recommended Phase 2 Dose TwoPlusDLT->DeclareMTD Excessive toxicity at current dose Evaluate2 Evaluate DLTs in Expanded Cohort (6 Patients) Expand->Evaluate2 Re-evaluate DLTs in expanded cohort NoDLT2 ≤1 DLT in 6 Patients Evaluate2->NoDLT2 ≤1 DLT total TwoPlusDLT2 ≥2 DLTs in 6 Patients Evaluate2->TwoPlusDLT2 ≥2 DLTs total NoDLT2->Escalate TwoPlusDLT2->DeclareMTD

Figure 1: Dose Escalation Decision Algorithm for this compound Clinical Trials

Protocol for Combination Therapy Administration

Based on the successful phase II trial in TNBC, the following protocol is recommended for combination therapy with this compound:

  • Chemotherapy Backbone: Gemcitabine 1000 mg/m² and carboplatin at AUC 2 administered intravenously on days 1 and 8 of a 21-day cycle [3].

  • This compound Administration: 5.6 mg/kg administered intravenously over 60 minutes on days 1, 4, 8, and 11 of the same 21-day cycle [3] [4].

  • Dose Modifications: For grade 3/4 hematologic toxicity, delay treatment until recovery to ≤ grade 1, then resume at reduced doses (25% reduction for first occurrence, 50% reduction for recurrence). For grade 3/4 non-hematologic toxicity, hold treatment until resolution to ≤ grade 1, then resume at 50% reduced dose [3].

  • Supportive Care: Standard antiemetic prophylaxis and monitoring for hematologic parameters should be implemented, with growth factor support permitted for prolonged neutropenia or febrile neutropenia [4].

Conclusion and Research Applications

The clinical development of this compound provides valuable insights for researchers designing dose escalation schedules for metabolically labile prodrugs. The agent's initial misclassification as a PARP inhibitor highlights the importance of comprehensive mechanism-of-action studies early in clinical development. The this compound experience demonstrates that favorable phase II results do not always translate to phase III success, emphasizing the need for robust biomarker strategies and appropriate patient selection in early trial phases [7] [3] [4].

For future research on agents with similar characteristics to this compound, the comparative oncology approach using spontaneously occurring cancers in pet dogs offers a valuable model for evaluating tumor penetration and metabolite distribution [1]. Additionally, the successful use of modified continual reassessment methods in this compound trials provides an alternative to traditional 3+3 designs that may be more efficient for certain agent classes [2] [6]. Although this compound development was ultimately discontinued, the dosing schedules, safety profiles, and escalation strategies developed during its clinical evaluation remain informative for future drug development programs targeting DNA repair pathways or utilizing prodrug approaches with rapid metabolic conversion.

References

iniparib with temozolomide and radiation therapy GBM

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Iniparib for Glioblastoma

This compound was initially developed as a poly (ADP-ribose) polymerase (PARP) inhibitor but was later found to exert anticancer activity through a different mechanism. It acts as a prodrug that is metabolically converted in the cytosol to reactive nitro radical ions. These metabolites bind to cysteine residues on enzymes critical for reduction-oxidation reactions, such as thioredoxin reductase (TrxR), leading to cell death [1]. This mechanism, coupled with its lipophilic nature and good brain tissue access, provided the rationale for testing it in GBM.

The primary objective of the phase II trial (NCI CTEP-sponsored, ABTC-led) was to evaluate whether adding this compound to standard chemoradiation could improve median overall survival (mOS) compared to historical controls. The study concluded that the regimen was well-tolerated and met its primary endpoint, suggesting potential antitumor activity [1].

Clinical Protocol Summary

Here is a structured overview of the key design elements from the phase II trial of this compound in newly diagnosed GBM.

Table 1: Study Design and Patient Demographics [1]

Feature Description
Study Identifier NCI CTEP/Adult Brain Tumor Consortium (ABTC) trial
Phase II
Design Prospective, single-arm, open-label, multi-institution
Patient Population Adults (≥18 years) with newly diagnosed, supratentorial GBM
Key Eligibility KPS ≥ 60%; stable dexamethasone dose; non-enzyme inducing anti-epileptic drugs
Primary Endpoint Median Overall Survival (mOS)
Historical Control EORTC/NCIC phase III trial (RT+TMZ)
Baseline Demographics Median age: 58 years; 63% male; 87% with KPS ≥ 80%

Dosing and Treatment Schedule

The treatment was divided into two phases: an Initiation (concurrent) phase and a Maintenance (adjuvant) phase. The detailed dosing schedule is summarized below.

Table 2: Treatment Protocol and Dosing [1]

Treatment Phase Radiotherapy (RT) Temozolomide (TMZ) This compound
Initiation (6 weeks) 60 Gy in 30 fractions of 2 Gy each 75 mg/m², daily throughout RT 8.0 mg/kg IV, twice weekly (on two consecutive days)
Rest Period 4 weeks with no therapy
Maintenance (6 cycles, 28-day each) None 150-200 mg/m², days 1-5 of each cycle 8.6 mg/kg IV, twice weekly (on two consecutive days, e.g., days 1 & 2)

Efficacy and Safety Outcomes

The clinical trial demonstrated promising efficacy, with a notably higher median overall survival compared to historical benchmarks. The treatment was generally manageable, with hematologic toxicity being a primary concern.

Table 3: Key Efficacy and Safety Results [1]

Category Outcome / Finding
Efficacy
- Median Overall Survival (mOS) 22 months (95% CI: 17–24)
- 2-Year Survival Rate 38%
- 3-Year Survival Rate 25%
Safety
- Treatment-Related Grade 3 AEs 27% of patients
- Common Toxicities Fatigue, hematologic events (thrombocytopenia, lymphocytopenia)
- AEs Leading to Drug Discontinuation Infusion-related reaction, rash, gastritis, elevated liver enzymes, thrombocytopenia (in 9 patients)

Experimental Workflow and Mechanism of Action

The diagram below illustrates the sequential treatment protocol and the proposed mechanism of this compound at the cellular level.

G cluster_mechanism Proposed Mechanism of Action Start Patient Enrollment Newly Diagnosed GBM Initiation Initiation Phase (6 weeks) Start->Initiation RT Radiotherapy (RT) 60 Gy in 30 fractions Initiation->RT TMZ1 Temozolomide (TMZ) 75 mg/m² daily Initiation->TMZ1 Iniparib1 This compound IV 8.0 mg/kg twice weekly Initiation->Iniparib1 Rest Rest Period (4 weeks) RT->Rest TMZ1->Rest Iniparib1->Rest Maintenance Maintenance Phase (6 cycles, 28 days each) Rest->Maintenance TMZ2 Temozolombide (TMZ) 150-200 mg/m², days 1-5 Maintenance->TMZ2 Iniparib2 This compound IV 8.6 mg/kg twice weekly Maintenance->Iniparib2 End Treatment Completion or Disease Progression TMZ2->End Iniparib2->End IniparibIV This compound IV (Lipophilic Prodrug) Uptake Cellular Uptake IniparibIV->Uptake Conversion Cytosolic Conversion to Nitro Radical Ions Uptake->Conversion Binding Binding to Cysteine Residues on Target Enzymes (e.g., TrxR) Conversion->Binding Effect Disruption of Redox Homeostasis & Cell Death Binding->Effect

Laboratory Assessment Protocols

The trial implemented rigorous monitoring protocols for both safety and efficacy assessment [1].

  • Baseline Evaluations: Included brain MRI, medical history/physical exam, Karnofsky Performance Status (KPS), complete blood count (CBC), and serum chemistry profile.
  • On-Treatment Monitoring: CBC and adverse event reports were collected weekly. Vital signs and serum chemistries were obtained before each treatment cycle.
  • Efficacy and Disease Progression Assessment: Brain MRI, clinical examination, and KPS were repeated every two months. Radiographic progression was defined as a >25% increase in the contrast-enhancing tumor mass on a stable/increasing corticosteroid dose, or the appearance of new lesions.

Key Considerations for Clinical Development

  • Dosing Optimization: The authors noted that further dosing optimization (frequency and sequence) is required before additional efficacy studies are conducted [1].
  • Toxicity Management: Hematologic toxicity (e.g., thrombocytopenia) and infusion-related reactions were observed. Proactive monitoring and dose interruption protocols are essential. P. carinii pneumonia prophylaxis was mandatory during the initiation phase and until resolution of lymphocytopenia [1].
  • Biomarker Exploration: While the study collected tissue for MGMT promoter methylation analysis, the role of MGMT status in predicting response to this compound combination therapy remains an area for future investigation [1].

References

iniparib maximum tolerated dose determination

Author: Smolecule Technical Support Team. Date: February 2026

Maximum Tolerated Dose of Iniparib

Temozolomide Schedule Recommended Phase 2 Dose of this compound Key Dose-Limiting Toxicities (DLTs) Observed

| Monthly (mTMZ) [1] [2] (150-200 mg/m², days 1-5/28 days) | 17.2 mg/kg/week [1] [2] (IV, 2 days/week) | Rash/Hypersensitivity (at 19 mg/kg/week), Grade 3 Fatigue [1] [2] | | Continuous (cTMZ) [1] [2] (75 mg/m²/day × 6 weeks) | 16 mg/kg/week [1] [2] (IV, 2 days/week) | Thromboembolic event (at 10.2 mg/kg/week) [2] |

Detailed Experimental Protocol for MTD Determination

The following provides a detailed methodology for the phase I study that established the MTD of this compound in combination with temozolomide [2].

Study Design and Patient Population
  • Trial Type: Open-label, multi-center, dose-escalation phase I study [2].
  • Objective: To estimate the MTD of this compound combined with two different adjuvant temozolomide schedules [2].
  • Patient Cohort: Adults (median age 54) with newly diagnosed malignant gliomas (including Glioblastoma) who had successfully completed ≥80% of concurrent radiation therapy (RT) and temozolomide without grade 3/4 toxicity. Key baseline characteristics included median KPS of 90 and no use of enzyme-inducing antiepileptic drugs [2].
Treatment Plan and Dosing Schedules

Patients were assigned to one of two temozolomide schedules by sequential allocation, with this compound administered intravenously on two consecutive days weekly [2]:

  • Group A: Monthly TMZ (mTMZ)
    • Temozolomide: 150 mg/m² (cycle 1) then 200 mg/m² (cycles 2-6) on days 1-5 of each 28-day cycle.
    • This compound: Started 28-49 days after completing RT/TMZ, given weekly in 4-week cycles.
  • Group B: Continuous TMZ (cTMZ)
    • Temozolomide: 75 mg/m² daily for 6 weeks of each 10-week cycle.
    • This compound: Started 28-49 days after completing RT/TMZ, given weekly in 6-week cycles.
Dose Escalation and MTD Determination
  • Method: A modified Continual Reassessment Method (mCRM) was used [2].
  • Starting Dose: this compound starting dose was 5.1 mg/kg, based on prior solid tumor trials [2].
  • Cohorts: Five patients were treated per dose level. Dose escalation proceeded until a ≥33% DLT rate was observed, with the maximum dose increase limited to 50% of the prior level [2].
  • MTD Definition: The MTD was confirmed when two recommended doses based on the mCRM were within 10% of each other. An additional five patients were then enrolled at the putative MTD to confirm the DLT rate [2].
Definition of Dose-Limiting Toxicity (DLT)

DLTs were defined based on the Common Terminology Criteria for Adverse Events (CTCAE) version 4.0 [2]:

  • Hematologic Toxicities:
    • Absolute Neutrophil Count (ANC) ≤ 500/mm³
    • Platelets ≤ 25,000/mm³
    • White Blood Cell (WBC) count < 1000/mm³
  • Non-Hematologic Toxicities: Any Grade 3-4 toxicity (excluding specific conditions like nausea/vomiting without prophylaxis, grade ≤3 radionecrosis, and neurologic toxicity responsive to treatment).
  • Dosing Disruption: Any drug-associated toxicity preventing administration of ≥80% of the planned TMZ and this compound doses during the first cycle.
Pharmacokinetic Assessment
  • Analysis: The mean maximum plasma concentration (C~max~) of this compound was measured and shown to increase with the dose [1] [2].
  • Metabolites: Concentrations of the two major circulating metabolites, 4-iodo-3-aminobenzamide (IABM) and 4-iodo-3-aminobenzoic acid (IABA), were found to be ≤5% of the corresponding this compound concentration, indicating limited systemic exposure to metabolites [1] [2].

Mechanism of Action and Clinical Workflow

Initially characterized as a PARP inhibitor, subsequent research revealed that this compound is a prodrug that undergoes intracellular metabolic activation [2]. Its primary mechanism of action is not direct PARP inhibition but rather the production of reactive oxygen species leading to cytotoxic effects [2].

G Iniparib_Prodrug This compound (Prodrug) Iniparib_Prodiffusion Cellular Uptake Iniparib_Prodrug->Iniparib_Prodiffusion Activation Intracellular Metabolism Nitroso_Intermediate Reactive Nitroso Intermediate Activation->Nitroso_Intermediate ROS ↑ Reactive Oxygen Species (ROS) Nitroso_Intermediate->ROS Enzyme_Binding Binding to Cysteine Residues (e.g., on Thioredoxin Reductase) Nitroso_Intermediate->Enzyme_Binding OxPhos_Uncoupling Uncoupling of Oxidative Phosphorylation Nitroso_Intermediate->OxPhos_Uncoupling Cytotoxic_Effects Cytotoxic Effects Cell_Death Cancer Cell Death Cytotoxic_Effects->Cell_Death Iniparib_Prodiffusion->Activation ROS->Cytotoxic_Effects Enzyme_Binding->Cytotoxic_Effects OxPhos_Uncoupling->Cytotoxic_Effects

The clinical workflow for determining the MTD of this compound in the phase I study followed a structured protocol as outlined below.

G Start Patient Enrollment & Consent Eligibility Eligibility Screening Start->Eligibility TMZ_Assignment Assignment to TMZ Schedule (Monthly or Continuous) Eligibility->TMZ_Assignment Cycle1 Cycle 1 Treatment (this compound + TMZ) TMZ_Assignment->Cycle1 DLT_Assessment DLT Assessment Cycle1->DLT_Assessment mCRM_Analysis Dose Escalation Analysis (Modified CRM) DLT_Assessment->mCRM_Analysis MTD_Confirm MTD Confirmed? mCRM_Analysis->MTD_Confirm MTD_Confirm->Cycle1 Escalate/De-escalate End Recommend Phase 2 Dose MTD_Confirm->End

Application Notes for Researchers

  • Schedule Dependency is Critical: The MTD of this compound is not a single value but is intrinsically linked to the concomitant chemotherapy regimen. This highlights the necessity of defining the MTD within the context of the specific combination therapy schedule being investigated [1] [2].
  • The mCRM Model for Efficiency: The use of a modified Continual Reassessment Method can be a more efficient model for dose escalation compared to traditional 3+3 designs, as it incorporates all available data to guide dose decisions [2].
  • Distinguishing Mechanism of Action: Early misclassification of this compound as a PARP inhibitor complicated the interpretation of its clinical activity. This case underscores the importance of robust, early mechanistic studies to correctly guide clinical trial design and biomarker selection [2] [3].
  • Clinical Development Status: It is important to note that the clinical development of this compound was ultimately stopped due to a lack of efficacy in later-stage trials and uncertainties regarding its mechanism of action [4] [5] [3]. The data presented here remain valuable for methodological and historical reference.

References

iniparib plasma concentration measurement methods

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Approaches for PARP Inhibitors

While a validated method for iniparib is lacking, the table below summarizes established techniques for other PARP inhibitors, which can serve as a reference for method development.

PARP Inhibitor Analytical Technique Key Methodology Details Linear Range Application / Context

| Niraparib | HPLC-UV [1] | Sample: 50 μL human plasma. Column: Reversed-phase. Mobile Phase: 0.5% KH₂PO₄ (pH 4.5) and Acetonitrile (75:25, v/v). Flow Rate: 1.0 mL/min. Detection: UV. | 0.25–5 μg/mL | Therapeutic Drug Monitoring (TDM) in patients with ovarian cancer. | | Pamiparib | LC-MS/MS [2] | Sample: Plasma or brain tumor homogenate. Column: Waters BEH C18 (50 × 2.1 mm, 1.7 μm). Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile (Gradient elution). Flow Rate: 0.25 mL/min. Detection: MRM via positive electrospray ionization. | 0.5–1000 nM | Pharmacokinetic assessment in human plasma and brain tumor tissue. |

These protocols highlight that Liquid Chromatography (LC) coupled with UV or Mass Spectrometry (MS) detectors is the standard technique for quantifying PARP inhibitors in biological samples. The LC-MS/MS method used for pamiparib is particularly robust and sensitive [2].

Proposed Workflow for this compound Quantification

Given this compound's properties and established practices, the following workflow outlines the key steps for developing an analytical method. The accompanying diagram maps out this development and application process.

cluster_1 Method Development & Validation This compound Properties [3] This compound Properties [3] Method Development Method Development This compound Properties [3]->Method Development Sample Preparation Sample Preparation (Protein Precipitation) Method Development->Sample Preparation Chromatographic Separation Chromatographic Separation (Reversed-Phase LC) Sample Preparation->Chromatographic Separation Detection & Quantification Detection & Quantification (UV or MS Detection) Chromatographic Separation->Detection & Quantification Method Validation Method Validation (Precision, Accuracy, Linearity) Detection & Quantification->Method Validation Application to Study Samples Application to Study Samples Method Validation->Application to Study Samples Data Analysis & Reporting Data Analysis & Reporting Application to Study Samples->Data Analysis & Reporting Pharmacokinetic Parameters Pharmacokinetic Parameters Data Analysis & Reporting->Pharmacokinetic Parameters

To implement this workflow, you would need to define the following detailed protocols:

1. Sample Preparation

  • Protein Precipitation is a suitable approach for a preliminary method. Mix plasma samples with an organic solvent like methanol or acetonitrile (e.g., a 1:3 or 1:4 sample-to-solvent ratio) to precipitate plasma proteins [2].
  • Vortex vigorously and centrifuge (e.g., at >10,000 × g for 10 minutes). Collect the supernatant for analysis.

2. Chromatographic Separation

  • Use a reversed-phase chromatography column, such as a C18 column (e.g., 50 × 2.1 mm, 1.7 μm) [2].
  • Employ a gradient elution with:
    • Mobile Phase A: 0.1% formic acid in water.
    • Mobile Phase B: 0.1% formic acid in acetonitrile [2].
  • A gradient program could start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 95-100%) to elute the analyte.

3. Detection and Quantification

  • UV Detection: If using HPLC-UV, you would need to determine the optimal wavelength for this compound empirically [1].
  • Mass Spectrometry (LC-MS/MS): This is the preferred method for higher sensitivity and specificity. Detection would be in Multiple Reaction Monitoring (MRM) mode under positive electrospray ionization. The parent ion of this compound (m/z 293 for [M+H]⁺) would be selected and fragmented, and a specific product ion would be monitored for quantification [2].

Important Considerations for this compound

The primary challenge is the lack of validation data for this compound, and its chemical stability may be a concern. The nitroso metabolite is highly reactive, which could impact assay stability and reproducibility [4] [3].

References

Comprehensive Application Notes and Protocols: Iniparib Tumor Tissue Sampling for Pharmacokinetic Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Historical Context

The development of iniparib (BSI-201) represents a cautionary tale in oncology drug development that highlights the critical importance of comprehensive tumor tissue sampling in pharmacokinetic (PK) assessment. Initially investigated as a poly(ADP-ribose) polymerase (PARP) inhibitor, this compound showed promising activity in early-phase clinical trials for metastatic triple-negative breast cancer (TNBC) when combined with gemcitabine and carboplatin. A phase II study demonstrated significant improvement in clinical benefit rate (56% vs. 34%, P=0.01), progression-free survival (5.9 vs. 3.6 months, P=0.01), and overall survival (12.3 vs. 7.7 months, P=0.01) compared to chemotherapy alone [1]. These encouraging results led to accelerated clinical development and FDA Fast Track designation.

However, critical questions emerged regarding this compound's mechanism of action, its metabolic profile, and the ability of active species to accumulate in tumor tissue. Unlike traditional PARP inhibitors such as olaparib, niraparib, and talazoparib, this compound demonstrated atypical behavior in preclinical models, with lingering uncertainties about whether the parent drug or its metabolites mediated antitumor effects [2] [3]. The chemical structure of this compound (4-iodo-3-nitrobenzamide) features a highly lipophilic benzamide scaffold that undergoes complex nitro-reduction metabolism to active intermediates including INBA (4-iodo-3-nitrosobenzamide) and IABM (4-iodo-3-amino-benzamide), followed by detoxification to various conjugates and IABA (4-iodo-3-amino-benzoic acid) [2].

The ultimate failure of this compound in phase III trials, despite promising phase II results, underscored the necessity of understanding intratumoral drug disposition early in development. This application note provides detailed methodologies and protocols for tumor tissue sampling to quantify this compound and metabolite concentrations, enabling researchers to avoid similar pitfalls in future oncology drug development programs.

Experimental Designs for Tumor Tissue Sampling

Comparative Oncology Model

A comparative oncology approach using tumor-bearing dogs provided critical insights into this compound disposition that were not feasible in conventional mouse models or human trials alone. This model capitalized on several key advantages: similarities in this compound metabolism between humans and dogs, the ability to collect serial tumor tissue samples, and the biological heterogeneity of spontaneously occurring canine malignancies that more closely mimic human cancers [2].

The canine study design enrolled client-owned pet dogs weighing >10 kg with histologically confirmed malignant melanoma, squamous cell carcinoma, or soft tissue sarcoma. Key eligibility requirements included: measurable tumor(s) ≥3 cm at the longest diameter amenable to serial biopsy, favorable performance status (grade 0 or 1 modified ECOG performance status), and adequate organ function. Dogs with prior chemotherapy, immunotherapy, or radiation therapy were excluded, and a 7-day washout period for anti-inflammatory drugs was required [2].

Table: Canine Clinical Trial Schema for Tissue Sampling

Study Day Procedures Tissue Sampling Timepoints
Pre-treatment Tumor measurements, blood work, imaging Baseline tumor biopsy (Time 0)
Day 1 First this compound administration (IV over 60 minutes) -
Day 4 Second this compound administration 1-hour post-dose tumor biopsy
Day 8 Third this compound administration 1-hour post-dose tumor biopsy
Day 11 Fourth this compound administration -
Day 15 - Tumor biopsy (trough concentration)
Day 22 End-of-study evaluation Final tumor and normal tissue biopsy
Clinical Trial Design for Human Tissue Sampling

Parallel phase II studies in patients with ovarian cancer incorporated pharmacodynamic assessments to evaluate this compound's clinical activity. These multicenter, single-arm trials utilized a Simon two-stage design to evaluate this compound (5.6 mg/kg IV days 1, 4, 8, and 11) in combination with gemcitabine (1000 mg/m² IV days 1 and 8) and carboplatin (AUC 4 IV day 1) on a 21-day cycle [4]. While these studies primarily assessed clinical efficacy endpoints (overall response rate, progression-free survival), they provided valuable clinical context for the pharmacokinetic findings from canine models.

The patient population included those with epithelial ovarian carcinoma, fallopian tube cancer, or primary peritoneal carcinoma with either platinum-sensitive (≥6 months) or platinum-resistant disease (relapse 2-6 months post-platinum). The studies demonstrated particularly promising activity in platinum-sensitive disease (overall response rate 66%) and in patients with germline BRCA mutations (73% response rate), suggesting potential patient selection strategies for future development [4].

Analytical Methods and Sampling Methodologies

Tissue Collection and Processing Protocols

Sample collection procedures for tumor tissue pharmacokinetics require meticulous attention to timing, handling, and processing to ensure analyte stability and accurate quantification. The following protocol details the optimal approach:

  • Pre-collection preparation: Label all collection tubes in advance with unique animal/patient identifier, timepoint, and matrix type (tumor, normal tissue, plasma). Pre-chill cryovials in dry ice or liquid nitrogen.
  • Tissue collection: Obtain tumor biopsies using coaxial core needle biopsy systems (14-18 gauge) to ensure adequate tissue volume (target 50-100 mg). Collect matching normal tissue (when feasible) from subcutaneous adipose or skeletal muscle.
  • Sample processing: Immediately weigh tissue samples and rinse with ice-cold phosphate-buffered saline to remove blood contamination. Blot dry and divide into portions for:
    • Pharmacokinetic analysis (flash freeze in liquid nitrogen)
    • Histological confirmation (place in 10% neutral buffered formalin)
    • Biomarker studies (snap freeze or preservation in RNAlater)
  • Storage conditions: Maintain frozen samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Bioanalytical Methods for this compound and Metabolites

Liquid chromatography tandem mass spectrometry (LC-MS/MS) represents the gold standard for quantifying this compound and its metabolites in biological matrices. The following validated method provides robust quantification:

  • Sample preparation: Homogenize tumor tissue in 3 volumes (w/v) of ice-cold phosphate buffer using a mechanical homogenizer. Extract analytes from 50 μL of tissue homogenate or plasma using protein precipitation with 200 μL of acetonitrile containing stable isotope-labeled internal standards.
  • Chromatographic conditions:
    • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm)
    • Mobile phase A: 0.1% formic acid in water
    • Mobile phase B: 0.1% formic acid in acetonitrile
    • Gradient: 5-95% B over 3.5 minutes
    • Flow rate: 0.4 mL/min
    • Column temperature: 40°C
  • Mass spectrometric detection:
    • Ionization: ESI positive mode
    • Multiple reaction monitoring (MRM) transitions:
      • This compound: 292.9→136.9
      • IABM metabolite: 263.0→136.0
      • IABA metabolite: 278.0→136.0
    • Source temperature: 150°C
    • Desolvation temperature: 500°C

Table: Assay Performance Characteristics for this compound Quantification

Parameter This compound IABM Metabolite IABA Metabolite
Calibration Range 1-1000 ng/mL 1-1000 ng/mL 1-1000 ng/mL
Lower Limit of Quantification 1 ng/mL 1 ng/mL 1 ng/mL
Intra-day Precision (%CV) ≤5.2% ≤6.8% ≤7.3%
Inter-day Precision (%CV) ≤7.5% ≤8.9% ≤9.2%
Extraction Recovery 92.5% 88.7% 85.3%
Matrix Effect 5.8% 7.2% 8.5%

Key Findings and Clinical Implications

Tumor Distribution Results

The canine comparative oncology study yielded critical insights into this compound's tumor disposition that fundamentally explained its subsequent clinical failure. Despite administering doses ranging from 10-70 mg/kg intravenously and achieving measurable plasma concentrations, clinically relevant concentrations of parent this compound and its selected metabolites were not detectable in canine tumor tissues at any studied dose [2]. The plasma-to-tumor ratios were profoundly unfavorable, with quantifiable ratios of <0.088 for parent this compound and <1.7 for its metabolites, indicating inadequate tumor penetration.

These findings demonstrated that adequate plasma exposure does not necessarily translate to effective tumor tissue concentrations. The study revealed moderate to high variability in plasma exposure for this compound and all metabolites between animals, but consistently subtherapeutic tumor levels across all dose levels. This disconnect between plasma pharmacokinetics and tumor delivery ultimately eliminated expectations for clinical responses in humans and explained the negative phase III trial outcomes [2].

Contrast with Other PARP Inhibitors

The tumor distribution challenges observed with this compound stand in stark contrast to newer PARP inhibitors with more favorable distribution properties. Pamiparib, for example, demonstrates homogeneous distribution in ovarian tumor models, including those overexpressing P-glycoprotein (P-gp), as visualized using mass spectrometry imaging (MSI) [5]. Unlike this compound, pamiparib is not affected by ATP-binding cassette transporters and consequently may overcome drug resistance caused by poor distribution in tumors due to efflux pump overexpression.

This difference in tumor penetration capability has direct clinical implications. While this compound showed undetectable tumor concentrations, pamiparib achieved significantly higher concentrations in brain tissue with favorable brain-to-plasma ratios, suggesting potential utility for treating brain tumors [5]. The contrasting properties of these compounds highlight the importance of comprehensive tissue distribution assessment early in drug development.

Practical Protocols and Implementation Guidelines

Integrated Workflow for Tumor Tissue Sampling

The following workflow diagram illustrates the comprehensive approach to assessing tumor pharmacokinetics:

G StudyDesign Study Design AnimalModel Canine Model Selection StudyDesign->AnimalModel Dosing This compound Administration (10-70 mg/kg IV) AnimalModel->Dosing SampleCollection Tissue Sampling Dosing->SampleCollection Plasma Plasma Collection SampleCollection->Plasma Tumor Tumor Biopsy SampleCollection->Tumor NormalTissue Normal Tissue SampleCollection->NormalTissue SampleProcessing Sample Processing Plasma->SampleProcessing Tumor->SampleProcessing NormalTissue->SampleProcessing Homogenization Tissue Homogenization SampleProcessing->Homogenization Analysis LC-MS/MS Analysis Homogenization->Analysis Quantification Analyte Quantification Analysis->Quantification DataInterpretation Data Interpretation Quantification->DataInterpretation PKModeling PK/PD Modeling DataInterpretation->PKModeling

Protocol for Mass Spectrometry Imaging of PARP Inhibitors

While not specifically applied to this compound in the available literature, mass spectrometry imaging (MSI) represents a powerful complementary technique to LC-MS/MS for visualizing spatial distribution of drugs in tumor tissues. The following protocol can be adapted for PARP inhibitors:

  • Tissue preparation: Flash-freeze tumor tissues in liquid nitrogen-cooled isopentane. Cryosection at 10-20 μm thickness and thaw-mount onto conductive glass slides.
  • Matrix application: Apply α-cyano-4-hydroxycinnamic acid (HCCA) matrix using automated sprayer with the following parameters:
    • Concentration: 7 mg/mL in 50% acetonitrile/0.1% TFA
    • Flow rate: 0.1 mL/min
    • Number of passes: 10
    • Dry time between layers: 30 seconds
  • MSI acquisition:
    • Instrument: MALDI-TOF/TOF or MALDI-Orbitrap
    • Laser diameter: 10-50 μm
    • Pixel size: 50-100 μm
    • Mass range: m/z 150-2000
    • Laser energy: Optimized for each analyte
  • Data processing:
    • Generate ion images for this compound (m/z 292.9) and metabolites
    • Co-register with histological staining (H&E) from adjacent sections
    • Perform spatial metabolomics analysis on serial sections

This approach enables correlation of drug distribution with histological features, tumor microenvironment sub-compartments, and metabolic heterogeneity [5].

Troubleshooting and Optimization Guidelines
  • Low tumor concentrations: If tumor concentrations are consistently low despite adequate plasma levels, consider reformulating to improve tissue penetration or investigating efflux transporter involvement.
  • High inter-animal variability: Implement stricter inclusion criteria for tumor size/vascularization and consider prescreening for tumor characteristics.
  • Analyte instability: Add appropriate stabilizers to homogenization buffer (e.g., antioxidants for reducible compounds like this compound).
  • Matrix effects: Use stable isotope-labeled internal standards and evaluate extraction efficiency across different tumor types.

Conclusion and Future Perspectives

The comprehensive assessment of this compound tumor disposition through rigorous tissue sampling protocols provided critical insights that explained its clinical failure despite promising early results. The methodologies outlined in this application note serve as a robust framework for evaluating the tumor pharmacokinetics of oncology drug candidates, particularly those with complex metabolism or uncertain mechanism of action.

Future approaches to tissue pharmacokinetics should incorporate advanced spatial imaging technologies like mass spectrometry imaging alongside traditional LC-MS/MS methods to fully characterize intratumoral distribution patterns [5] [6]. Additionally, the development of novel biosensor systems such as CeTEAM (Cellular Target Engagement by Accumulation of Mutant) enables real-time monitoring of drug-target engagement and downstream pharmacological effects in live cells and animals [7].

The lessons from this compound underscore the fundamental principle that adequate drug delivery to tumor tissue is a prerequisite for clinical efficacy, and that plasma pharmacokinetics alone provide an incomplete picture of target exposure. By implementing the detailed protocols and methodologies described in this application note, researchers can better derisk oncology drug development programs and prioritize candidates with the highest likelihood of clinical success.

References

Application Notes: Iniparib and Carboplatin in Canine Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Abstract and Introduction

Iniparib (4-iodo-3-nitrobenzamide; BSI-201) was initially developed as a PARP1 inhibitor, but later research revealed its anti-cancer activity was not linked to PARP inhibition as originally thought [1]. A comparative oncology study using a pet dog model was undertaken to resolve lingering questions about its mechanism of action, the activity of its metabolites, and their potential accumulation in tumors [1]. This approach was chosen due to strong similarities in this compound metabolism between humans and dogs, which were not observed in murine models [1]. The study aimed to define the pharmacokinetic profile, tolerability, and tissue distribution of this compound, both alone and in combination with carboplatin chemotherapy [1].

Materials and Experimental Methods

Trial Design and Oversight

This was an open-label, prospective clinical trial conducted through the Comparative Oncology Trials Consortium (COTC) [1]. The protocol was reviewed and approved by the Institutional Animal Care and Use Committee (IACUC) at each participating enrollment site, and informed owner consent was required for each dog [1]. A Data and Safety Monitoring Board (DSMB) reviewed all adverse events and trial data [1].

Animal Eligibility

Client-owned pet dogs weighing over 10 kg with histologically confirmed malignant melanoma, squamous cell carcinoma, or soft tissue sarcoma were eligible [1]. Dogs were required to have a measurable tumor ≥ 3 cm in its longest diameter, be free of significant co-morbid illness, and have a favorable performance status (ECOG 0 or 1) [1]. A washout period for anti-inflammatory drugs was required prior to trial initiation [1].

Dosing and Treatment Schedule
  • This compound Administration: this compound was diluted in 0.9% sodium chloride to a concentration of 0.02 mg/mL to 0.2 mg/mL and administered as a 60-minute IV infusion on Days 1, 4, 8, and 11 of the study [2].
  • Carboplatin Administration: On Day 8, all dogs received carboplatin at a target dosage of 300 mg/m² via standard slow bolus injection immediately prior to this compound administration [2].
  • Dose Escalation: A 3+3 dose escalation design was employed for this compound, with doses ranging from 10 to 70 mg/kg IV [1] [2].
Sample Collection and Analysis

Plasma, tumor, and normal tissue samples were collected before and at scheduled time points after drug exposure for pharmacokinetic and biologic analysis [1]. Tumor measurements were recorded using calipers and responses were determined via RECIST 1.1 criteria [1].

Toxicity Assessment

Toxicity was assessed using the Veterinary Cooperative Oncology Group Common Terminology Criteria for Adverse Events (VCOG-CTCAE v1.1) [1] [2]. Dose-limiting toxicities (DLT) were defined as grade 3 or higher toxicity refractory to supportive care, or grade 4 hematologic toxicity, nausea, or vomiting lasting longer than 7 days or requiring hospitalization [2].

Key Data and Results

Trial Population and Tolerability
  • 19 dogs were treated in the study [1].
  • The maximum tolerated dose (MTD) of this compound was not identified over the dose range of 10-70 mg/kg [1].
  • This compound was well tolerated as a single agent and in combination with carboplatin [1].
Toxicity Profile

Observed dose-limiting toxicities included fever, anorexia, diarrhea, neutropenia, and thrombocytopenia [1]. Based on the timing of adverse event onset, most effects were attributable to carboplatin rather than this compound [1].

Pharmacokinetic and Tumor Exposure Data

The study found moderate to high variability in plasma exposure for this compound and all metabolites between animals [1]. Most critically, when quantifiable, the drug and metabolite concentrations in tumors were very low.

Table 1: Key Pharmacokinetic and Exposure Findings

Parameter Finding Significance
This compound Plasma:Tumor Ratio < 0.088 [1] Extremely low parent drug delivery to tumors
Metabolite Plasma:Tumor Ratio < 1.7 [1] Low metabolite accumulation in tumor tissue
This compound Plasma Elimination Rapid (t₁/₂ < 10 to 20 min) [1] Short half-life of parent drug
Metabolite Plasma Elimination Slower (t₁/₂ 1–2 hours) [1]
Clinical Outcome and Impact on Drug Development

Clinically relevant concentrations of the parent drug and selected metabolites were not detectable in canine tumor tissues at any studied dose [1] [3]. This key finding from the canine model, combined with negative results from human clinical trials and uncertainties regarding its mechanism of action, ultimately led to the decision to stop the clinical development of this compound [1].

Visualizations

Experimental Workflow and Sampling Timeline

The following diagram illustrates the sequential treatment and sampling schedule over the 22-day study period:

This compound Study Timeline and Sampling Schedule cluster_legend Procedure Key Day1 Day 1 • this compound IV • Plasma Collection • Tumor Biopsy (optional) Day4 Day 4 • this compound IV • Plasma Collection Day1->Day4 Day8 Day 8 • Carboplatin IV • this compound IV • Plasma Collection • Tumor Biopsy Day4->Day8 Day11 Day 11 • this compound IV • Plasma Collection • Tumor Biopsy (optional) Day8->Day11 Day15 Day 15 • Plasma Collection • Tumor Biopsy (optional) Day11->Day15 Day22 Day 22 • Final Evaluation • Plasma Collection • Tumor Biopsy Day15->Day22 End End Day22->End Start Start Start->Day1 DrugAdmin Drug Administration SampleCollection Sample Collection Combination Combination Therapy

This compound Metabolism Pathway

This diagram outlines the proposed metabolic pathway of this compound, including its active intermediate and downstream metabolites:

Proposed this compound Metabolic Pathway This compound This compound (Prodrug) 4-iodo-3-nitrobenzamide ActiveIntermediate C-nitroso Intermediate This compound->ActiveIntermediate INBA INBA 4-iodo-3-nitrosobenzamide ActiveIntermediate->INBA IABM IABM 4-iodo-3-amino-benzamide ActiveIntermediate->IABM Conjugates Detoxification Conjugates ActiveIntermediate->Conjugates IABA IABA 4-iodo-3-amino-benzoic acid IABM->IABA

Discussion and Conclusion

The canine comparative oncology model provided critical insights into this compound's lack of efficacy. The study demonstrated that despite favorable plasma pharmacokinetics and good tolerability, the drug and its active metabolites failed to accumulate in tumor tissue at biologically relevant concentrations [1]. This explained the disappointing results in human clinical trials and saved further futile investment in the drug's development.

This case study highlights the value of the comparative oncology approach in the drug development pipeline. By utilizing pet dogs with spontaneously occurring cancers, researchers can obtain robust pharmacokinetic and biodistribution data that are directly relevant to human patients, often revealing crucial insights that preclinical models cannot provide [1]. The study exemplifies how this model can efficiently answer fundamental questions about drug behavior, potentially streamlining oncology drug development and improving the prediction of clinical success.

References

Quantitative Data on Iniparib from Colony Formation Assays

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize key quantitative data on the antiproliferative effects of iniparib and olaparib in breast cancer cell lines, as determined by colony formation assays.

Table 1: Growth Inhibition of this compound vs. Olaparib at 5 µM [1]

Cell Line Subtype % Inhibition by Olaparib (5 µM) % Inhibition by this compound (5 µM)
MDA-MB-231 TN 96.0 ± 4.0 11.6 ± 5.5
HCC1143 TN 57.2 ± 4.6 17.4 ± 8.7
HCC1937 TN 75.0 ± 1.0 60.7 ± 24.8
Hs578t TN 95.7 ± 0.8 36.1 ± 0.9
JIMT1 HER2+ 96.2 ± 1.3 55.4 ± 9.8
SKBR3 HER2+ 100 ± 0 22.4 ± 2.4
CAMA1 Luminal 67.1 ± 4.5 33.3 ± 11.9
MCF7 Luminal 86.5 ± 0.9 28.4 ± 5.9

Note: TN = Triple-Negative. Data presented as Mean % Inhibition ± SEM. Source: [1]

Table 2: Comparative IC₅₀ Values from Colony Formation Assays [1]

Cell Line Subtype Olaparib IC₅₀ (µM) This compound IC₅₀ (µM)
MDA-MB-231 TN 0.6 ± 0.1 16.3 ± 1.5
HCC1143 TN 3.2 ± 0.3 5.7 ± 0.3
HCC1937 TN 1.3 ± 0.1 12.6 ± 0.3
Hs578t TN 1.8 ± 0.1 12.2 ± 0.8
JIMT1 HER2+ 1.8 ± 0.1 9.7 ± 0.9
SKBR3 HER2+ 1.5 ± 0.1 15.8 ± 0.9
CAMA1 Luminal 1.5 ± 0.1 16.7 ± 0.5
MCF7 Luminal 1.4 ± 0.1 18.7 ± 0.6

Note: Data presented as Mean IC₅₀ ± SEM. Source: [1]

Detailed Protocol: Colony Formation Assay for PARP Inhibitors

The following workflow outlines the key steps for performing a colony formation assay to evaluate compounds like this compound. This protocol synthesizes methods from the search results and general best practices [1] [2].

cluster_plate Key Parameters for Plating cluster_treat Treatment Considerations cluster_incubate Incubation Phase cluster_fix Staining Process cluster_count Data Analysis Start Start Protocol Plate Plate Cells at Low Density Start->Plate Treat Treat with Compound (e.g., this compound) Plate->Treat Density Seeding Density: Varies by cell line (e.g., 500 - 2000 cells/well) Incubate Incubate to Allow Colony Formation Treat->Incubate Doses Use a range of concentrations Fix Fix and Stain Colonies Incubate->Fix Time Duration: 1-3 weeks (until visible colonies form) Count Count Colonies and Analyze Data Fix->Count FixStep Fix with 100% Methanol (for 20 minutes) End End Protocol Count->End CountColonies Count colonies (typically >50 cells) Replicates Include replicates and controls Adhere Allow cells to adhere (overnight incubation) Duration Treatment duration: Continuous or pulse Medium Refresh medium periodically Stain Stain with 0.5% (w/v) Crystal Violet Calculate Calculate Plating Efficiency (PE) and Surviving Fraction (SF) IC50 Determine IC₅₀ or LC₅₀

Step-by-Step Methodology
  • Cell Seeding and Plating:

    • Harvest cells in the logarithmic growth phase and prepare a single-cell suspension.
    • Plate cells at a low, pre-determined density into multi-well plates (e.g., 6-well or 12-well plates). The optimal density varies significantly by cell line and its intrinsic clonogenic capacity. Based on the literature, densities can range from 500 to 2000 cells per well [2]. It is critical to include replicates for each treatment condition and control wells (e.g., vehicle-treated, such as DMSO).
  • Compound Treatment:

    • After cells have adhered (typically after an overnight incubation), add the investigational compound. For this compound, studies often use a concentration range (e.g., 1-20 µM) to establish a dose-response curve [1]. The treatment can be continuous for the duration of the assay or applied as a pulse (e.g., for 24-48 hours) after which the medium is replaced with drug-free medium [3].
  • Colony Formation and Incubation:

    • Culture the plates undisturbed for a period sufficient for colony formation, which can take 8 to 21 days, depending on the cell line's doubling time [2]. The culture medium may be refreshed periodically (e.g., every 3-7 days) to maintain nutrient levels [4].
  • Fixation and Staining:

    • Once visible colonies have formed in the control wells, terminate the assay.
    • Aspirate the culture medium.
    • Fix the cells by adding 100% methanol for about 20 minutes at room temperature, then remove it [2].
    • Stain the colonies by adding a 0.5% (w/v) crystal violet solution (often prepared in 25% methanol) for 5-20 minutes [4] [2]. Rinse the plates gently with water to remove excess stain and air-dry completely.
  • Data Acquisition and Analysis:

    • Count the number of stained colonies. A colony is typically defined as a cluster of 50 or more cells [2]. Counting can be done manually or using an automated colony counter/imager [2].
    • Calculate key metrics:
      • Plating Efficiency (PE) = (Number of colonies counted / Number of cells seeded) for the control group.
      • Surviving Fraction (SF) = (Number of colonies in treatment group / Number of cells seeded) / PE.
    • The IC₅₀ value (concentration that inhibits colony formation by 50%) can be determined by plotting the Surviving Fraction against the logarithm of the drug concentration and fitting a curve [1].

Critical Interpretative Considerations for this compound

When using this protocol to study this compound, it is crucial to consider its unique pharmacological profile:

  • Weak Antiproliferative Activity: Data consistently shows that This compound is a significantly less potent inhibitor of colony formation compared to canonical PARP inhibitors like olaparib. Its IC₅₀ values are typically in the high micromolar range (>5 µM), whereas olaparib's are in the low micromolar or nanomolar range [1].
  • Questionable PARP Inhibition Mechanism: Multiple independent studies concluded that This compound's cellular effects are unlikely to be mediated by PARP enzyme inhibition [5] [3]. It failed to inhibit poly(ADP-ribose) polymer formation in cells, did not selectively kill HR-deficient cells, and did not sensitize cells to DNA-damaging agents like topoisomerase I poisons—all hallmarks of true PARP inhibitors [5]. Therefore, results from this compound colony formation assays should not be interpreted as a measure of PARP inhibition and cannot be used to predict the efficacy of other PARP inhibitors.

References

Comprehensive Application Notes: Iniparib MTT Assay for Cell Proliferation Assessment in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Iniparib and MTT Assay Applications

This compound (BSI-201) was initially investigated as a poly(ADP-ribose) polymerase (PARP) inhibitor with potential applications in cancer therapy, particularly for triple-negative breast cancer (TNBC). Early phase clinical trials demonstrated promising results when this compound was combined with DNA-damaging chemotherapeutic agents, generating significant interest in its mechanism of action and therapeutic potential. The MTT assay provides a robust, quantitative method for assessing cell metabolic activity as a surrogate for proliferation and viability, making it invaluable for preclinical drug screening. This colorimetric method measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by metabolically active cells, with the signal intensity correlating directly with the number of viable cells.

However, subsequent research revealed that this compound does not function as a bona fide PARP inhibitor through the characteristic mechanism of NAD+-competitive active site binding. Instead, it nonselectively modifies cysteine-containing proteins in tumor cells through its reactive metabolite, 4-iodo-3-nitrosobenzamide [1] [2]. This distinction is critical for researchers designing experiments and interpreting results, as this compound's cellular effects may not align with those of true PARP inhibitors like olaparib or veliparib. These Application Notes provide detailed methodologies for evaluating this compound's antiproliferative effects using MTT assays, along with essential technical considerations and data interpretation guidelines relevant to drug development professionals.

Experimental Design Considerations

Cell Line Selection and Culture Conditions

Proper selection of cell lines is fundamental to generating biologically relevant data. For this compound studies, researchers should consider including both triple-negative breast cancer models (e.g., MDA-MB-231, MDA-MB-468, BT-20) and non-TNBC controls (e.g., MCF-7, BT-474) to evaluate subtype-specific effects [3]. The inclusion of BRCA-deficient cell lines (e.g., HCC1937 with BRCA1 mutation) and their isogenic BRCA-proficient counterparts can help determine whether observed effects are related to homologous recombination deficiency, a characteristic associated with sensitivity to true PARP inhibitors. Additionally, normal fibroblast cell lines (e.g., HEL299) provide valuable information about selective toxicity against non-malignant cells [4].

Cells should be maintained under standard culture conditions specific to each cell line, typically in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin solution in a humidified incubator at 37°C with 5% CO₂ [3] [5]. All cell lines should be regularly authenticated and tested for mycoplasma contamination to ensure experimental reproducibility. For MTT assays, cells in the exponential growth phase should be used, as stationary phase cells may yield artificially low proliferation readings that don't accurately reflect drug response.

Reagent Preparation and Storage
  • This compound stock solution: Prepare at 10-100 mM concentration in dimethyl sulfoxide (DMSO), aliquot, and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles. The maximum DMSO concentration in cell culture should not exceed 0.1% (v/v) to prevent solvent toxicity [3].
  • MTT reagent: Prepare at 5 mg/mL in phosphate-buffered saline (PBS) without calcium or magnesium. Filter sterilize using a 0.2 μm membrane and protect from light by wrapping containers in aluminum foil. Store at 4°C for up to two weeks or at -20°C for longer storage.
  • Solubilization solution: Various formulations can be used, with typical options including acidified isopropanol (0.04-0.1 N HCl in isopropanol), DMSO, or SDS-based solutions. The selection should be optimized for specific cell types and should completely solubilize formazan crystals without precipitation.
Equipment and Safety Considerations

Essential equipment includes a CO₂ incubator, biological safety cabinet, inverted microscope, multichannel pipettes, 96-well plate reader capable of measuring 570 nm with a reference filter of 630-690 nm, and appropriate cell culture vessels. Safety precautions should include wearing personal protective equipment (lab coat, gloves, eye protection) when handling chemical reagents and following proper aseptic technique during cell culture procedures. This compound should be treated as a potential health hazard, with material safety data sheets consulted before use.

Detailed MTT Protocol for this compound Proliferation Assay

Cell Seeding and Drug Treatment

The following procedure outlines the standardized MTT protocol for evaluating this compound's effects on cell proliferation, adapted from established methodologies used in PARP inhibitor research [3] [5]:

  • Cell preparation: Harvest exponentially growing cells using standard trypsinization procedures and resuspend in complete culture medium. Perform a cell count using a hemocytometer or automated cell counter and assess viability using trypan blue exclusion (should be >90%).
  • Plate seeding: Dilute cell suspension to appropriate density and seed into 96-well flat-bottom tissue culture plates at a volume of 100 μL per well. Optimal seeding densities range from 3,000-10,000 cells/well depending on cell line doubling time, with the goal of reaching 70-80% confluence at the end of the assay without overgrowth. Include control wells containing medium without cells for background subtraction.
  • Pre-incubation: Allow cells to adhere and recover for 16-24 hours in a humidified 37°C, 5% CO₂ incubator before drug treatment.
  • Drug preparation: Prepare this compound working concentrations by serial dilution in complete culture medium from DMSO stock solutions. Include a vehicle control (0.1% DMSO) and a blank control (medium only).
  • Drug treatment: Remove culture medium from pre-seeded plates and replace with 100 μL of fresh medium containing the appropriate this compound concentrations or vehicle control. Typically, test a concentration range of 1-100 μM with 8-10 serial dilutions to establish dose-response curves [3] [2]. Include appropriate positive controls for cytotoxicity (e.g., 100 μM cisplatin) depending on experimental objectives.
MTT Incubation and Solubilization
  • Incubation period: Following this compound treatment (typically 48-72 hours), add 10-20 μL of MTT stock solution (5 mg/mL) to each well to achieve a final concentration of 0.5 mg/mL. Return plates to the incubator for 2-4 hours to allow formazan crystal formation.
  • Crystal solubilization: Carefully remove the medium containing MTT reagent without disturbing the formazan crystals. Add 100 μL of solubilization solution (DMSO or acidified isopropanol) to each well and agitate gently to ensure complete crystal dissolution.
  • Absorbance measurement: Read absorbance at 570 nm with a reference wavelength of 630-690 nm using a microplate reader. Ensure measurements are completed within 1-2 hours after solubilization to prevent signal degradation.

G Start Start MTT Assay Seed Seed cells in 96-well plate (3,000-10,000 cells/well) Start->Seed PreIncubate Pre-incubate 16-24 hours Seed->PreIncubate Treat Treat with This compound dilutions (1-100 μM range) PreIncubate->Treat Incubate Incubate with drug 48-72 hours Treat->Incubate AddMTT Add MTT reagent (0.5 mg/mL final) Incubate->AddMTT MTTIncubate Incubate 2-4 hours for formazan formation AddMTT->MTTIncubate Solubilize Remove medium Add solubilization solution (DMSO/acidified isopropanol) MTTIncubate->Solubilize Measure Measure absorbance at 570 nm with 630-690 nm reference Solubilize->Measure Analyze Analyze data Calculate % viability Determine IC₅₀ Measure->Analyze

Figure 1: Experimental workflow for inipar MTT proliferation assay

Data Analysis and Interpretation

Calculation Methods

Accurate data analysis is essential for meaningful interpretation of this compound's effects on cell proliferation. Follow these calculation steps:

  • Background subtraction: Subtract the average absorbance of blank wells (medium with MTT but no cells) from all experimental values.
  • Normalization: Calculate percentage viability using the formula: % Viability = (Absorbanceₜᵣₑₐₜₑₑ / Absorbanceᵥₑₕᵢcₗₑ) × 100
  • Dose-response analysis: Plot % viability versus log₁₀(this compound concentration) and fit a sigmoidal dose-response curve using four-parameter logistic regression (variable slope) to determine the half-maximal inhibitory concentration (IC₅₀).
  • Statistical analysis: Perform appropriate statistical tests (e.g., one-way ANOVA with post-hoc testing for multiple comparisons) to determine significance between treatment groups and controls. Experiments should include at least three biological replicates with multiple technical replicates each to ensure robustness.
Interpretation Guidelines

When interpreting MTT assay results with this compound, researchers should consider several critical factors:

  • Time-dependent effects: The antiproliferative effects of this compound may become more pronounced with longer exposure times. Consider conducting time-course experiments (24, 48, 72, and 96 hours) to characterize the temporal dynamics of response [6].
  • Metabolic activity vs. proliferation: Remember that MTT assay measures metabolic activity as a surrogate for proliferation. Confirm key findings with alternative methods such as direct cell counting, colony formation assays, or DNA synthesis measurements (BrdU incorporation) where appropriate [3].
  • Mechanistic considerations: Unlike true PARP inhibitors (olaparib, veliparib), this compound's cellular effects may not result from PARP inhibition [1] [2]. Exercise caution when extrapolating results to other PARP inhibitors or making mechanistic claims based solely on MTT data.

Comparative Antiproliferative Profiling of PARP-Targeted Agents

To contextualize this compound's activity relative to other PARP-targeted agents, researchers should consider conducting comparative profiling studies. The table below summarizes representative data from such comparisons:

Table 1: Comparative antiproliferative effects of PARP-targeted agents in breast cancer cell lines

Cell Line Subtype This compound % Inhibition (5 μM) Olaparib % Inhibition (5 μM) This compound IC₅₀ (μM) Olaparib IC₅₀ (μM)
MDA-MB-231 TNBC 13.2 ± 8.5 41.9 ± 9.7 >10 6.9 ± 1.1
MDA-MB-468 TNBC 10.5 ± 1.2 41.0 ± 18.7 39.7 ± 13.3 5.0 ± 1.4
BT-20 TNBC 12.1 ± 4.0 39.2 ± 2.4 15.3 ± 0.9 7.7 ± 0.85
MCF-7 Luminal 25.0 ± 10.8 43.3 ± 3.8 >20 4.2 - 19.8*
SKBR-3 HER2+ 8.5 ± 3.5 23.9 ± 7.2 >20 4.2 - 19.8*

Data adapted from Patel et al. 2013 [3]; *Range represents variation across different studies and assay conditions

Table 2: Key mechanistic distinctions between PARP-targeted agents

Parameter This compound Olaparib Veliparib
PARP enzyme inhibition Weak/noneven at high concentrations Potent competitive inhibitor Potent competitive inhibitor
Selective cytotoxicity in HR-deficient cells No Yes Yes
Sensitization to DNA-damaging agents Limited Strong Strong
Cellular pADPr inhibition No Yes Yes
Primary mechanism Non-selective protein modification PARP catalytic inhibition PARP catalytic inhibition
BRCA-selective killing No Yes Yes

The comparative data reveal that this compound exhibits significantly weaker antiproliferative activity compared to olaparib across multiple breast cancer cell lines [3]. This aligns with biochemical evidence demonstrating that this compound does not effectively inhibit PARP enzymatic activity in cellular systems, despite initial characterization as a PARP inhibitor [1] [2].

Technical Considerations and Troubleshooting

Critical Optimization Parameters

Several parameters require careful optimization to ensure reliable and reproducible MTT assay results with this compound:

  • Cell seeding density: Excessive density can lead to nutrient depletion and reduced linear range, while insufficient density may yield weak signals. Conduct pilot experiments to determine the optimal density for each cell line that maintains exponential growth throughout the assay duration.
  • Solubilization method: The choice of solubilization solution can significantly impact results. DMSO effectively dissolves formazan crystals but may not lyse cells completely, while SDS-based solutions provide more complete lysis but require longer incubation periods.
  • MTT incubation time: Insufficient incubation may yield low signal, while excessive incubation can lead to background formazan formation in the medium. Optimize timing to ensure robust signal without substantial background.
  • Edge effects: 96-well plates often exhibit uneven evaporation in edge wells, creating positional artifacts. Consider using specialized plates with evaporation rings or filling perimeter wells with sterile PBS to minimize this effect.
Troubleshooting Common Issues
  • High background signal: Ensure complete removal of MTT reagent before solubilization and verify that solubilization solution is not contaminated.
  • Poor reproducibility between replicates: Check cell suspension homogeneity before seeding and ensure consistent drug addition across wells.
  • Absence of dose-response: Verify drug solubility and stability under experimental conditions, and confirm appropriate concentration range selection.
  • Precipitate formation: Filter-sterilize this compound stock solutions and ensure complete dissolution after dilution in culture medium.

G cluster_0 Key Distinction from PARP Inhibitors This compound This compound Treatment MetabolicEffect Altered Metabolic Activity This compound->MetabolicEffect NonSpecific Non-specific Cellular Effects This compound->NonSpecific Nonselective Cysteine Modification MTTReduction Modified MTT Reduction MetabolicEffect->MTTReduction AbsorbanceChange Altered Absorbance Measurement MTTReduction->AbsorbanceChange PARPi True PARP Inhibitors (Olaparib, Veliparib) SyntheticLethality Synthetic Lethality in HR-deficient Cells PARPi->SyntheticLethality DNADamage Accumulated DNA Damage Selective Killing SyntheticLethality->DNADamage NonSpecific->MetabolicEffect

Figure 2: Mechanistic pathway of this compound cellular effects compared to true PARP inhibitors

Conclusion

The MTT assay provides a valuable methodology for assessing the antiproliferative effects of this compound in cancer cell lines. However, researchers must interpret results with the understanding that this compound's cellular effects likely stem from non-selective modification of cysteine-containing proteins rather than specific PARP inhibition [1] [2]. This distinction is critical when comparing this compound to bona fide PARP inhibitors like olaparib and veliparib, which exhibit potent enzyme inhibition, selective cytotoxicity in HR-deficient cells, and clear potentiation of DNA-damaging agents.

For comprehensive characterization of this compound's cellular effects, MTT assay data should be complemented with other assessment methods, including clonogenic survival assays, apoptosis measurement (annexin V/propidium iodide staining), cell cycle analysis, and DNA damage markers (e.g., γH2AX foci) where appropriate. Additionally, researchers should consider including true PARP inhibitors as comparative controls in experimental designs to properly contextualize this compound's activity. These rigorous approaches will ensure accurate interpretation of this compound's cellular effects and contribute to more reliable preclinical assessment of potential anticancer agents.

References

Application Note: Combinatorial Strategy of PARP and CDK1 Inhibition in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

The combination of Poly (ADP-ribose) polymerase (PARP) inhibitors and Cyclin-Dependent Kinase 1 (CDK1) inhibitors represents a promising therapeutic strategy, particularly for aggressive cancers characterized by homologous recombination repair deficiency (HRD), such as triple-negative breast cancer (TNBC) and pancreatic ductal adenocarcinoma (PDAC). This approach leverages the concept of "pharmacological BRCAness," where CDK1 inhibition impairs HR repair, sensitizing tumors to the synthetic lethality of PARP inhibition [1]. This application note provides a comprehensive overview of the mechanistic rationale, key research findings, and detailed experimental protocols for investigating this combination, offering a valuable resource for researchers and drug development professionals.

Scientific Rationale and Mechanism of Action

PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP1, are critical for the repair of single-strand DNA breaks (SSBs) via the base excision repair (BER) pathway [2] [3]. Upon binding to DNA damage sites, PARP1 becomes activated and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains, which serve as a signal for the recruitment of other DNA repair proteins [4].

PARP inhibitors (PARPis) exert their cytotoxic effects through two primary mechanisms:

  • Catalytic Inhibition: They competitively bind to the NAD+ site of PARP, inhibiting its enzymatic activity and preventing the repair of SSBs [3] [4].
  • PARP Trapping: They stabilize PARP-DNA complexes, preventing their dissociation and stalling the replication fork. These unrepaired lesions can collapse into double-strand breaks (DSBs) during DNA replication [2] [4].

In cells with proficient homologous recombination (HR) repair, such as those with functional BRCA1/2 genes, these DSBs are effectively repaired. However, in HR-deficient (HRD) cells (e.g., with BRCA1/2 mutations), the loss of both HR and PARP-mediated repair leads to synthetic lethality and cell death [2] [5].

CDK1's Role in Cell Cycle and DNA Damage Response

CDK1 is a master regulator of the cell cycle, essential for the G2/M phase transition and mitotic progression [6]. It forms a complex with cyclin B, and its activity is tightly controlled by regulatory kinases and phosphatases [6]. Beyond its cell cycle functions, CDK1 activity is crucial for the G2/M DNA damage checkpoint. DNA damage in the G2 phase leads to inhibitory phosphorylation of the CDK1/cyclin B complex, arresting the cell cycle to allow time for repair before mitosis [6]. Overexpression of CDK1, commonly observed in cancers like PDAC, can allow cells to bypass this checkpoint and proliferate despite DNA damage, a hallmark of cancer [6].

Synergistic Mechanism of Combination Therapy

The synergy between PARP and CDK1 inhibitors is rooted in their combined disruption of the DNA damage response:

  • CDK1 Inhibition Induces "BRCAness": CDK1 activity is required for the phosphorylation and proper function of key HR repair proteins, including BRCA1 and RAD51. Pharmacological inhibition of CDK1 has been shown to reduce the expression of HR genes and impair the formation of BRCA1 and RAD51 foci at DNA damage sites, effectively creating a functional HR deficiency even in BRCA-proficient cells [1].
  • Sensitization to PARP Inhibition: By inducing this "pharmacological BRCAness," CDK1 inhibition renders cancer cells uniquely vulnerable to PARPis. The accumulation of DSBs caused by PARP trapping can no longer be repaired, leading to enhanced genomic instability and synergistic cell death [1] [7]. This strategy is particularly effective in TP53-deficient cancer cells, which are more reliant on the G2/M checkpoint for DNA repair [7].

The following diagram illustrates the core signaling pathways and logical relationships of this combinatorial strategy:

G DNA_Damage DNA Damage (SSBs) PARP_Trapping PARP Trapping & SSB Repair Block DNA_Damage->PARP_Trapping PARP1 Activation PARPi PARP Inhibitor PARPi->PARP_Trapping DSBs Stalled Replication Forks & Double-Strand Breaks (DSBs) PARP_Trapping->DSBs HR_Repair Homologous Recombination (HR) Repair of DSBs DSBs->HR_Repair In HR-Proficient Cells Apoptosis Apoptosis DSBs->Apoptosis G2_M_Arrest G2/M Cell Cycle Arrest HR_Repair->G2_M_Arrest CDK1i CDK1 Inhibitor HR_Deficiency Impaired HR Repair (Pharmacological BRCAness) CDK1i->HR_Deficiency Reduces BRCA1/RAD51 Foci CDK1i->G2_M_Arrest Disrupts Checkpoint HR_Deficiency->DSBs No Repair Cell_Death Synergistic Cell Death G2_M_Arrest->Apoptosis Apoptosis->Cell_Death

Diagram 1: Synergistic Mechanism of PARP and CDK1 Inhibition. PARP inhibition leads to trapped complexes and double-strand breaks (DSBs). CDK1 inhibition simultaneously impairs homologous recombination (HR) repair, creating a "BRCAness" phenotype, and disrupts cell cycle arrest, collectively driving synergistic apoptosis.

Critical Data and Research Findings

Key Preclinical Evidence

Table 1: Summary of Key Preclinical Studies on PARPi and CDKi Combinations

Cancer Model Agents Used Key Findings Reference

| Triple-Negative Breast Cancer (TNBC) cell lines and PDX models | Olaparib (PARPi) + Dinaciclib (CDKi) / SR-4835 (CDK12i) | - CDKis reduced HR gene expression and impaired BRCA1/RAD51 foci formation.

  • Synergistic effect with olaparib, including in olaparib-resistant models.
  • Dinaciclib + olaparib was effective in 5/6 PDX models. | [1] | | Embryonal Tumors (e.g., Neuroblastoma) | RO-3306 (CDK1i) | - Sensitivity to CDK1 inhibition was modulated by p53 status.
  • Apoptosis induced by CDK1i was dependent on caspase activation and concomitant with upregulation of TP53 targets. | [7] | | Pancreatic Ductal Adenocarcinoma (PDAC) | Various CDK1 inhibitors | - CDK1 inhibition induced G2/M cell cycle arrest and apoptosis.
  • Uniquely sensitive against PDAC cancer stem cells (CSCs).
  • Showed potential for combination with radiation and chemotherapy. | [6] | | Panel of Breast Cancer Cell Lines | Olaparib + RO-3306 (CDK1i) | - Combined addition resulted in superior growth inhibition compared to olaparib alone. | [8] |
Note on Iniparib

Early research often included this compound (BSI-201) as a PARP inhibitor. However, subsequent investigations revealed that This compound does not inhibit PARP1 and PARP2 at clinically relevant doses and its mechanism of action is distinct from true PARPis like olaparib and talazoparib [2]. Therefore, this compound is no longer classified as a PARP inhibitor, which explains the lack of direct research on its combination with CDK1 inhibitors. All modern combinatorial strategies utilize validated, potent PARP inhibitors [4].

Experimental Protocols

Protocol: In Vitro Combination Sensitivity Assay

Objective: To determine the synergistic anti-proliferative effects of PARP and CDK1 inhibitors.

Materials:

  • Cancer cell lines (e.g., TNBC, PDAC).
  • PARPi (e.g., Olaparib, Talazoparib), reconstituted in DMSO.
  • CDK1i (e.g., RO-3306, Dinaciclib), reconstituted in DMSO.
  • Cell culture reagents and 96-well plates.
  • Cell viability assay kit (e.g., MTT, CellTiter-Glo).

Method:

  • Cell Seeding: Seed cells in 96-well plates at a density of 3-5 x 10³ cells/well and allow to adhere for 24 hours.
  • Drug Treatment:
    • Prepare a matrix of serial dilutions for both PARPi and CDK1i.
    • Treat cells with single agents and combinations. Include DMSO-only controls.
    • Incubate for 72-96 hours.
  • Viability Assessment:
    • Add MTT reagent (0.5 mg/mL final concentration) and incubate for 2-4 hours at 37°C.
    • Solubilize the formed formazan crystals with DMSO or SDS buffer.
    • Measure the absorbance at 570 nm using a plate reader.
  • Data Analysis:
    • Calculate the percentage of cell viability relative to the DMSO control.
    • Use software (e.g., CompuSyn, Chalice) to calculate the Combination Index (CI) as per the Chou-Talalay method. A CI < 1 indicates synergy.
Protocol: Functional HR Repair Assay (RAD51 Foci Formation)

Objective: To validate the induction of "pharmacological BRCAness" by CDK1 inhibition.

Materials:

  • Cells grown on glass coverslips.
  • Drugs: CDK1 inhibitor.
  • DNA damaging agent (e.g., 5-10 Gy ionizing radiation or 1µM Cisplatin).
  • Primary antibody: Anti-RAD51 (mouse or rabbit).
  • Secondary antibody: Fluorescently-labeled (e.g., Alexa Fluor 488).
  • Immunofluorescence reagents (PFA, Triton X-100, blocking serum), DAPI, mounting medium.

Method:

  • Pre-treatment and Damage Induction:
    • Pre-treat cells with CDK1i or DMSO for 6-12 hours.
    • Induce DSBs by irradiating cells or adding cisplatin.
    • Incubate for an additional 4-6 hours to allow foci formation.
  • Immunofluorescence:
    • Fix cells with 4% PFA for 15 min.
    • Permeabilize with 0.5% Triton X-100 for 10 min.
    • Block with 5% BSA for 1 hour.
    • Incubate with primary anti-RAD51 antibody (1:500-1000) overnight at 4°C.
    • Wash and incubate with secondary antibody for 1 hour at room temperature in the dark.
    • Counterstain nuclei with DAPI and mount coverslips.
  • Imaging and Quantification:
    • Image cells using a high-content imager or confocal microscope (at least 50 cells per condition).
    • Quantify the number of RAD51 foci per nucleus. A significant reduction in CDK1i-treated cells indicates successful impairment of HR functionality [1].
Protocol: In Vivo Efficacy Study in Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the efficacy of the PARPi and CDK1i combination in vivo.

Materials:

  • Immunocompromised mice (e.g., NSG).
  • PDX tumor fragments.
  • Drugs: PARPi and CDK1i, formulated for oral gavage or intraperitoneal injection.

Method:

  • Tumor Implantation: Implant PDX tumor fragments subcutaneously into the flanks of mice.
  • Randomization and Dosing:
    • When tumors reach ~150-200 mm³, randomize mice into four groups (Vehicle, PARPi alone, CDK1i alone, Combination).
    • Administer drugs at their predetermined maximum tolerated dose (MTD) or a biologically effective dose. Dosing schedules may vary (e.g., daily, 5 days on/2 days off).
  • Monitoring:
    • Measure tumor volumes 2-3 times per week using calipers. Calculate volume as (Length x Width²)/2.
    • Monitor mouse body weight as an indicator of toxicity.
  • Endpoint Analysis:
    • Continue the study until vehicle tumors reach a predefined ethical limit.
    • Perform statistical analysis (e.g., repeated-measures ANOVA) on tumor growth curves.
    • At the end of the study, tumors can be harvested for immunohistochemical analysis (e.g., Cleaved Caspase-3 for apoptosis, γH2AX for DNA damage) [1].

Table 2: Example Experimental Parameters for In Vivo Studies

Parameter Example Specifications
Mouse Strain NOD-scid gamma (NSG) or similar
Tumor Volume at Start 150-200 mm³
Group Size n=8-10 mice per group
Dosing Route Oral Gavage or Intraperitoneal Injection
Dosing Schedule PARPi: Daily; CDK1i: 5 days on, 2 days off (or per PK/PD)
Study Duration 4-6 weeks, or until tumor burden endpoint
Key Metrics Tumor Volume, Body Weight, Survival

Conclusion and Research Outlook

The combination of PARP and CDK1 inhibitors is a rationally designed strategy to overcome the limitations of PARPi monotherapy, including innate and acquired resistance. By inducing a state of HR deficiency, CDK1 inhibition expands the population of tumors vulnerable to PARPis beyond those with BRCA1/2 mutations.

Future research should focus on:

  • Identifying Predictive Biomarkers: Beyond BRCA status, identifying biomarkers (e.g., p53 status, baseline HR proficiency) to select patients most likely to benefit [7].
  • Optimizing Dosing Schedules: Sequential dosing (CDK1i followed by PARPi) may maximize synergy while minimizing overlapping toxicity.
  • Exploring Next-Generation Inhibitors: Evaluating more selective CDK1 inhibitors or dual-specificity CDK inhibitors (e.g., targeting CDK12) in combination regimens [1].

This application note provides a foundational framework for advancing this promising combinatorial strategy toward potential clinical application.

References

iniparib pan HER inhibitor combination strategy

Author: Smolecule Technical Support Team. Date: February 2026

Historical Clinical Application Notes

The following table summarizes the key clinical trials that evaluated iniparib in combination with chemotherapy.

Clinical Context Regimen Details Patient Population Key Efficacy Findings Primary Safety Findings
Metastatic Triple-Negative Breast Cancer (Phase II) [1] [2] GCI: Gemcitabine (1000 mg/m², days 1,8), Carboplatin (AUC 4, day 1), This compound (5.6 mg/kg, days 1,4,8,11); 21-day cycle [2]. Metastatic TNBC; 1-3 prior therapies in metastatic setting allowed [3]. Improved PFS (5.9 vs 3.6 months) and OS (12.3 vs 7.7 months) vs GC alone [1]. The combination was generally well-tolerated; hematologic toxicities (neutropenia, thrombocytopenia) were common but manageable [4] [2].

| Recurrent Ovarian Cancer (Phase II) [4] [5] | GCI: Gemcitabine (1000 mg/m², days 1,8), Carboplatin (AUC 4, day 1), This compound (5.6 mg/kg, days 1,4,8,11); 21-day cycle [4]. | Platinum-sensitive (relapse ≥6 mo) or platinum-resistant (relapse 2-6 mo) disease [4]. | Platinum-sensitive: ORR 66%; median PFS 9.9 mo. Platinum-resistant: ORR 26%; median PFS 6.8 mo. Higher response in gBRCAmut pts (46% ORR in resistant disease) [4] [5]. | High incidence of thrombocytopenia and neutropenia; no new toxicities identified [4]. | | BRCA2-associated Pancreatic Cancer (Case Report) [2] | Gemcitabine (1000 mg/m², days 1,8,15), This compound (5.6 mg/kg, days 1,4,8,11,15,18); 28-day cycle. | Patient with germline BRCA2 mutation and locally recurrent pancreatic cancer [2]. | Complete pathologic response after 3 cycles; disease recurrence 5 months post-surgery [2]. | Mild mucositis, diarrhea, fatigue; one dose held for neutropenia [2]. |

Detailed Experimental Protocol

This protocol is adapted from the phase II trials in recurrent ovarian cancer and the expanded access program in metastatic breast cancer [4] [3].

Objective

To evaluate the efficacy and safety of this compound in combination with gemcitabine and carboplatin (GCI) in patients with recurrent ovarian cancer or metastatic triple-negative breast cancer.

Materials
  • Drugs: Gemcitabine, Carboplatin, this compound.
  • Patients: Adults with histologically confirmed epithelial ovarian, fallopian tube, primary peritoneal carcinoma, or ER-/PR-/HER2-negative breast cancer.
  • Key Eligibility:
    • Ovarian Cancer: Measurable disease per RECIST 1.1; platinum-sensitive (>6 months) or platinum-resistant (2-6 months) relapse [4].
    • Breast Cancer: Metastatic disease; 1-3 prior chemotherapy regimens in the metastatic setting [3].
    • ECOG performance status 0-1 [3].
    • Adequate organ function (ANC ≥1500/mm³, platelets ≥100,000/mm³, creatinine clearance >50 mL/min) [4] [3].
Dosing and Schedule

Treatment is administered on a 21-day cycle [4]:

  • Gemcitabine: 1000 mg/m², intravenous infusion over 30 minutes, on Days 1 and 8.
  • Carboplatin: AUC 4, intravenous, on Day 1.
  • This compound: 5.6 mg/kg, intravenous infusion over 60 minutes, on Days 1, 4, 8, and 11.

Treatment continues for at least 6 cycles in the absence of disease progression or unacceptable toxicity. Patients deriving benefit may continue this compound as maintenance therapy [4].

Dose Modification Guidelines
  • Gemcitabine Reduction: Reduce to 800 mg/m² for grade 3 toxicity. Omit Day 8 gemcitabine for febrile neutropenia, ANC <500/mm³ for >5 days, or platelets <50,000/mm³ [4].
  • Treatment Delays: Day 1 therapy is delayed if ANC <1000/mm³ or platelets <100,000/mm³. Treatment may be held for up to 3 weeks for toxicity resolution [4].
  • This compound: No dose reductions were planned in the protocol; doses could be held for grade 3/4 toxicity [4].
Assessment of Endpoints
  • Efficacy:
    • Primary: Objective Response Rate (ORR) per RECIST 1.1 [4].
    • Secondary: Progression-Free Survival (PFS) [4].
    • Exploratory: CA-125 response (ovarian cancer), correlation with BRCA mutation status [4] [5].
  • Safety: Assessed continuously using NCI Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 3.0 [4] [3].

Critical Mechanism of Action Reassessment

Later preclinical and clinical data revealed that this compound's mechanism is distinct from true PARP inhibitors like olaparib and veliparib.

Key distinctions based on preclinical evidence [1]:

  • Lack of PARP Inhibition: this compound did not inhibit poly(ADP-ribose) polymer formation in intact cells, unlike olaparib and veliparib.
  • No Selective Killing: It showed little to no ability to selectively induce apoptosis in homologous recombination-deficient cells (e.g., BRCA2- or ATM-deficient), a hallmark of true PARP inhibitors.
  • No Chemosensitization: It failed to sensitize cells to topoisomerase I poisons, cisplatin, or gemcitabine in vitro.
  • Novel Mechanism: The manufacturer later concluded this compound is a novel investigational agent that induces γ-H2AX (DNA damage marker) and G2/M cell cycle arrest, but its exact targets are unknown [3].

Research Implications and Conclusion

The investigation of this compound provides a critical case study in oncology drug development.

  • For Researchers: The disparity between initial promising clinical data and subsequent mechanistic understanding underscores the necessity of robust, parallel preclinical work to validate a drug's mechanism of action.
  • For Clinical Scientists: The high response rates observed in phase II trials, particularly in BRCA-mutant cancers, are now attributed to the gemcitabine/carboplatin backbone rather than this compound itself, "resetting the benchmark for efficacy in phase II trials" [4]. This highlights the risk of attributing activity to an investigational agent without a proper control arm.
  • Future Directions: The failure of this compound in later-stage trials should not discourage research into true PARP inhibitors or other targeted agents. Combination strategies with validated PARP inhibitors are a vibrant area of ongoing research, particularly in BRCA-mutated cancers [6] [7].

References

Application Notes: Iniparib with Concurrent Chemoradiation

Author: Smolecule Technical Support Team. Date: February 2026

These notes synthesize key findings from a phase II study assessing the efficacy and safety of iniparib combined with radiotherapy (RT) and temozolomide (TMZ) in patients with newly diagnosed glioblastoma (GBM) [1] [2].

  • Therapeutic Rationale: this compound was initially investigated as a poly (ADP-ribose) polymerase (PARP) inhibitor but was later understood to act as a prodrug that undergoes intracellular conversion to cytotoxic nitro radical ions [1]. Its proposed mechanism of action, which involves binding to cysteine residues on redox enzymes like thioredoxin reductase (TrxR), promised to enhance the effects of DNA-damaging agents like RT and TMZ without overlapping toxicities [1]. Its lipophilic nature and low molecular weight suggested good brain tissue access [1].
  • Clinical Outcome: In the phase II trial, the combination of this compound with standard RT and TMZ met its primary objective, showing an improved median overall survival (mOS) of 22 months compared to historical controls [1] [2]. The regimen was well-tolerated at doses up to 17.2 mg/kg weekly, indicating potential antitumor activity in newly diagnosed GBM [1].
  • Important Caveat: Subsequent research revealed that this compound is not a potent PARP inhibitor, which contributed to the failure of its phase III trials in other cancers like triple-negative breast cancer [3]. This underscores the importance of dosing optimization and a clear understanding of the drug's mechanism before further efficacy studies [1] [3].

Detailed Experimental Protocol

This section outlines the methodology from the phase II, single-arm, multi-institution trial (NCT number not provided in search results) [1].

Patient Eligibility Criteria
  • Inclusion: Adults (≥18 years) with newly diagnosed, histologically confirmed supratentorial GBM. Karnofsky Performance Status (KPS) ≥ 60%. Adequate bone marrow, renal, and hepatic function [1].
  • Exclusion: Use of enzyme-inducing anti-epileptic drugs. Presence of other active malignancies. Serious concurrent medical illnesses [1].
Treatment Plan and Dosing

The treatment was divided into two phases: Initiation (concurrent with chemoradiation) and Maintenance (adjuvant) [1].

Table 1: Dosing Schedule for this compound with Chemoradiation

Treatment Phase Duration Radiotherapy (RT) Temozolomide (TMZ) This compound
Initiation 6 weeks 60 Gy in 30 fractions of 2 Gy each 75 mg/m², daily, throughout RT 8.0 mg/kg IV, twice weekly
Rest Period 4 weeks None None None

| Maintenance | 6 cycles (28 days each) | None | Cycle 1: 150 mg/m², days 1-5. Cycles 2-6: 200 mg/m², days 1-5. | 8.6 mg/kg IV, twice weekly (e.g., days 1 & 2) |

  • Safety Run-In: The protocol included an initial safety run-in with this compound at 6.8 mg/kg IV twice weekly during RT+TMZ before escalating to the 8.0 mg/kg dose for the efficacy cohort [1].
  • Dose Delays and Modifications: Treatment was held for dose-limiting toxicity for >7 days during initiation or >21 days during maintenance, and for radiographic progression [1].
Efficacy and Safety Assessments
  • Primary Endpoint: Median Overall Survival (mOS) from date of diagnosis [1].
  • Secondary Endpoints: Progression-free survival, safety, and toxicity profile [1].
  • Toxicity Monitoring: Adverse events (AEs) were graded using CTCAE. Weekly CBCs and serum chemistry panels before each cycle were required [1].
  • Disease Progression Assessment: Brain MRI with clinical examination was performed at baseline, 4 weeks after RT completion, and then every two months. Progression was defined as a >25% increase in enhancing tumor mass or new lesions [1].

Key Data and Outcomes

The following tables summarize the key demographic and efficacy data from the phase II trial involving 81 evaluable patients [1] [2].

Table 2: Baseline Patient Characteristics

Characteristic Value
Median Age 58 years
Sex (Male) 63%
Baseline KPS ≥ 80% 87%
MGMT Promoter Methylation Status Centrally determined for all enrolled patients (specific percentage not provided in abstract)

Table 3: Efficacy and Safety Outcomes

Outcome Measure Result
Median Overall Survival (mOS) 22 months (95% CI: 17–24)
2-Year Survival Rate 38%
3-Year Survival Rate 25%
Hazard Rate 0.44 per-person-year (95% CI: 0.35–0.55)
Treatment-Related Grade 3 Adverse Events 27% of patients
Common AEs Leading to Drug Discontinuation Infusion-related reaction, rash, gastritis, increased liver enzymes, thrombocytopenia

Proposed Mechanism of Action and Workflow

The diagrams below illustrate the proposed mechanism of action of this compound and the workflow of the clinical trial protocol.

mechanism Inipariv This compound (Prodrug) Active Nitro Radical Ions (Cytotoxic Metabolite) Inipariv->Active  Intracellular  Conversion Enzyme Cysteine-containing Redox Enzymes (e.g., TrxR) Active->Enzyme  Binds to DNA Impaired DNA Repair & Cellular Stress Enzyme->DNA  Inhibits Effect Enhanced Tumor Cell Death DNA->Effect TMZ Temozolomide (TMZ) & Radiotherapy (RT) TMZ->DNA  Causes DNA Damage

workflow Start Patient Enrollment & Eligibility Screening Safety Safety Run-In (n=5) This compound 6.8 mg/kg IV twice/week + RT/TMZ Start->Safety Phase2 Efficacy Phase (n=76) Safety->Phase2 Initiation Initiation Phase (6 wks) This compound 8.0 mg/kg IV twice/week + RT/TMZ Phase2->Initiation Rest Treatment Rest (4 wks) Initiation->Rest Maintenance Maintenance Phase (6 cycles) This compound 8.6 mg/kg IV twice/week + Adjuvant TMZ (5/28 days) Rest->Maintenance Assess Efficacy & Safety Assessments (MRI, Labs, AE Monitoring) Maintenance->Assess Assess->Maintenance  Until Progression or 6 Cycles

Important Considerations for Researchers

  • Mechanism Clarification: Subsequent studies concluded that this compound's mechanism of action is distinct from true PARP inhibitors like olaparib, exhibiting 1,000-fold less PARP inhibitory activity in vitro [3]. This is a critical distinction for researchers designing future studies with similar compounds.
  • Clinical Trial Context: While the phase II results in GBM were promising, the failure of this compound in later-phase trials for other cancers (e.g., triple-negative breast cancer and lung cancer) highlights the challenges in drug development and the perils of relying on single-arm studies [3]. The efficacy observed here requires validation in a randomized controlled setting.
  • Biomarker Analysis: The original trial mandated tissue collection for central analysis of MGMT promoter methylation status [1]. Future research should focus on correlating such biomarkers with treatment response to identify patient subgroups most likely to benefit.

References

iniparib clinical trial inclusion exclusion criteria

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Iniparib Clinical Development

This compound (BSI-201) was initially developed as a potential poly(ADP-ribose) polymerase (PARP) inhibitor, with early clinical trials investigating its efficacy in combination with gemcitabine and carboplatin for triple-negative breast cancer (TNBC) and ovarian cancer [1] [2]. However, subsequent research revealed that this compound does not possess characteristics typical of the PARP inhibitor class, and its exact mechanism of action differs from other PARP inhibitors like olaparib and rucaparib [3] [4]. Despite early promising results in phase II trials, the phase III trial in TNBC failed to confirm clinical benefit, leading to discontinuation of its development [5].

Key Clinical Trial Designs and Populations

Table 1: Overview of this compound Clinical Trials
Trial Phase Cancer Type Patient Population Intervention Primary Endpoints Key Findings
Phase II [2] Platinum-sensitive ovarian cancer ≥6 months since last platinum; 1 prior line; measurable disease Gemcitabine + carboplatin + this compound ORR: 66% (95% CI: 49-80) Higher response in gBRCAmut (73%); median PFS 9.9 months
Phase II [2] Platinum-resistant ovarian cancer Relapse 2-6 months post-platinum; 1-2 prior therapies Gemcitabine + carboplatin + this compound ORR: 26% (95% CI: 14-42) gBRCAmut: 46% response; median PFS 6.8 months
Phase II [3] BRCA-mutated ovarian cancer gBRCA1/2 mutation; ≥1 prior platinum/taxane; measurable disease This compound monotherapy ORR: 0% No responses in 12 patients; trial stopped early
Phase III EAP [6] [4] Triple-negative breast cancer ER-/PR-/HER2- metastatic; 1-3 prior regimens in metastatic setting Gemcitabine + carboplatin + this compound Safety and potential clinical benefit No longer recruiting; exact outcomes not reported

Detailed Inclusion and Exclusion Criteria

Table 2: Comprehensive Inclusion and Exclusion Criteria Across Trials
Trial Type Key Inclusion Criteria Key Exclusion Criteria

| Ovarian Cancer Combination Therapy [2] | - Histologically confirmed epithelial ovarian, fallopian tube, or primary peritoneal cancer

  • Measurable disease per RECIST 1.1
  • Platinum-sensitive (≥6 months) or resistant (2-6 months)
  • ECOG PS 0-2
  • Adequate organ function: ANC ≥1500/mm³, platelets ≥100,000/mm³, creatinine clearance >50 mL/min, ALT/AST <2.5×ULN | - Prior PARP inhibitor therapy
  • >2 prior cytotoxic regimens (resistant population)
  • Inadequate recovery from prior therapy toxicities
  • Uncontrolled medical conditions | | Ovarian Cancer Monotherapy [3] | - Germline BRCA1/2 deleterious mutation
  • Advanced epithelial ovarian, fallopian tube, or primary peritoneal cancer
  • ≥1 prior platinum/taxane regimen
  • Karnofsky PS ≥70%
  • Measurable disease per RECIST
  • Life expectancy ≥16 weeks | - Another malignancy within 3 years
  • Active viral infection (HIV, hepatitis B/C)
  • Active CNS metastases
  • History of seizures or anti-epileptic use
  • Persistent grade ≥2 toxicities from prior therapy | | Breast Cancer Expanded Access [6] [4] | - ER-, PR-, HER2-negative metastatic breast cancer
  • 1-3 prior chemotherapy regimens in metastatic setting
  • Female ≥18 years
  • ECOG PS 0-1
  • Adequate organ function | - Systemic anticancer therapy within 14 days
  • Brain metastases requiring steroids or intervention
  • Pregnancy or breastfeeding
  • Major uncontrolled medical conditions |

Experimental Protocols and Methodologies

Treatment Regimens

Combination Therapy Protocol (Ovarian Cancer):

  • Gemcitabine: 1000 mg/m² IV over 30 minutes on days 1 and 8 [2]
  • Carboplatin: AUC 4 IV on day 1 [2]
  • This compound: 5.6 mg/kg IV on days 1, 4, 8, and 11 [2]
  • Cycle duration: 21 days [2]
  • Treatment duration: Minimum 6 cycles in absence of progression or unacceptable toxicity, with option for additional 4 cycles at physician's discretion [2]
  • This compound maintenance: Permitted beyond chemotherapy cycles until progression [2]

Monotherapy Protocol (BRCA-Mutated Ovarian Cancer):

  • This compound: 8 mg/kg IV on days 1 and 4 of each week [3]
  • Cycle definition: 8 weeks of treatment [3]
  • Assessment: Imaging every 8 weeks [3]
  • Dose modifications: Two dose reductions permitted (5.6 mg/kg then 4.0 mg/kg) for related grade 3-4 toxicities [3]
Statistical Designs

Phase II Trials (Ovarian Cancer):

  • Platinum-sensitive study: Simon two-stage design targeting improvement in ORR from 40% to 60%; required >8 responses in initial 17 patients to proceed to second stage (total n=41) [2]
  • Platinum-resistant study: Simon two-stage design targeting improvement in ORR from 15% to 30%; planned enrollment of 48 patients [2]
  • Monotherapy study: Simon optimal two-stage design to distinguish between 10% versus 30% response rate with type 1 and type 2 error of 0.10; planned enrollment of 35 patients total [3]

Mechanism of Action and Pathway Analysis

Although initially characterized as a PARP inhibitor, subsequent research demonstrated that this compound does not function like typical PARP inhibitors [4]. Unlike olaparib and rucaparib, this compound showed minimal PARP inhibitory activity in enzymatic assays and did not selectively kill BRCA-deficient cells [3].

This compound's Proposed Mechanism of Action

G This compound This compound Metabolism Metabolism This compound->Metabolism Nitro-reduction Cellular_Effects Cellular_Effects This compound->Cellular_Effects Direct effects PARP1_Inactivation PARP1_Inactivation Metabolism->PARP1_Inactivation Forms nitroso metabolite DNA_Damage DNA_Damage Cellular_Effects->DNA_Damage Induces γ-H2AX foci Cell_Cycle_Arrest Cell_Cycle_Arrest Cellular_Effects->Cell_Cycle_Arrest G2/M phase arrest Functional_Outcomes Functional_Outcomes PARP1_Inactivation->DNA_Damage Covalent binding disrupts DNA repair Chemo_Potentiation Chemo_Potentiation DNA_Damage->Chemo_Potentiation Cell_Cycle_Arrest->Chemo_Potentiation

Key Mechanistic Insights:

  • PARP1 Interaction: this compound's metabolite (4-iodo-3-nitrosobenzamide) covalently and irreversibly binds PARP1, disrupting its interaction with DNA [2]
  • DNA Damage Effects: Induces γ-H2AX foci (DNA damage marker) at concentrations that do not demonstrate classical PARP inhibition [2]
  • Cell Cycle Impact: Causes cell cycle arrest at G2/M phase and potentiates cell cycle effects of DNA-damaging agents like platinum drugs [4]
  • Distinction from PARP Inhibitors: Unlike olaparib and rucaparib, this compound failed to demonstrate expected PARP inhibitor activity in comparative preclinical studies [3]

Efficacy Outcomes and Safety Profile

Table 3: Efficacy Outcomes Across Clinical Trials
Trial Population n ORR (%) Clinical Benefit Rate (%) Median PFS (months) Key Safety Findings
Platinum-sensitive ovarian cancer [2] 41 66 93 9.9 High incidence of thrombocytopenia and neutropenia; no new toxicities
Platinum-resistant ovarian cancer [2] 46 26 93 6.8 Similar hematological toxicity profile; well tolerated overall
gBRCAmut platinum-sensitive [2] 15 73 NR NR Comparable to overall population
gBRCAmut platinum-resistant [2] 11 46 NR NR Comparable to overall population
BRCA-mutated monotherapy [3] 12 0 8.3 (SD only) NR Primarily grade 1-2: asthenia (83.3%), constipation (25%), diarrhea (25%), nausea (25%)

Discussion and Research Implications

The clinical development of this compound provides important lessons for drug development, particularly in the context of target validation and clinical trial design. The discrepancy between early promising phase II results and subsequent negative phase III findings highlights several critical considerations:

Trial Design Considerations:

  • Crossover designs in modulator trials may confound survival outcomes if the experimental agent lacks intrinsic activity [5]
  • Optimal dosing of backbone chemotherapy must be maintained to avoid false positive results from suboptimal control arms [5]
  • Biomarker-enriched populations (e.g., gBRCAmut) showed enhanced response rates, supporting precision medicine approaches [2]

Mechanistic Considerations:

  • Comprehensive target validation is essential before large-scale clinical development [3]
  • Understanding the precise mechanism of action helps identify appropriate patient populations and combination partners [4]
  • The this compound experience underscores the importance of distinguishing true targeted agents from cytotoxic agents with differential mechanisms [3] [4]

Conclusions

The clinical trial criteria and protocols for this compound reflect its evolution from a putative PARP inhibitor to an agent with a distinct mechanism of action. The inclusion criteria typically focused on platinum-sensitive or resistant ovarian cancer and triple-negative breast cancer populations, with specific attention to biomarker-enriched subgroups in later studies. The exclusion criteria standardized safety parameters across trials. Despite initial enthusiasm, the failure of this compound to demonstrate efficacy in subsequent trials underscores the importance of rigorous target validation and appropriate clinical trial designs in oncology drug development.

References

What was the central mechanistic misunderstanding behind iniparib's failure?

Author: Smolecule Technical Support Team. Date: February 2026

Iniparib (BSI-201) was initially classified and clinically tested as an inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme [1] [2]. However, subsequent rigorous preclinical studies revealed that its mechanism of action was distinct from bona fide PARP inhibitors like olaparib and veliparib [2] [3].

The table below contrasts the key differences identified in these later studies.

Characteristic True PARP Inhibitors (e.g., Olaparib, Veliparib) This compound
PARP Enzyme Inhibition Potent inhibition of PARP enzymatic activity and poly(ADP-ribose) (PAR) polymer formation in cells [3]. Weak or no inhibition of PARP activity or PAR polymer formation in cellular assays [3].
Cytotoxicity in HR-Deficient Cells Selectively toxic to cells with homologous recombination (HR) deficiencies (e.g., BRCA1/2 mutations) due to synthetic lethality [3]. Showed little to no selective toxicity for HR-deficient cells [3].
Chemosensitization Effectively sensitize cells to DNA-damaging agents like topoisomerase I poisons (e.g., topotecan) [3]. Failed to sensitize cells to topoisomerase I poisons, cisplatin, or gemcitabine in preclinical models [3].
Chemical Mode of Action Non-covalent, active-site-directed inhibitors [2]. Acts as a non-selective cytotoxin at high concentrations, covalently modifying cysteine-rich proteins [2].

This discrepancy meant that the promising early clinical results, which were interpreted in the context of PARP inhibition, could not be reliably replicated once the true, less-specific mechanism was understood.

What were the key clinical trial outcomes that demonstrated failure?

The journey of this compound highlights the risks of advancing a drug without fully characterizing its mechanism.

  • Phase II Trial (Promising Results): A randomized Phase II trial in patients with metastatic triple-negative breast cancer (mTNBC) compared gemcitabine/carboplatin (GC) alone versus GC plus this compound (GCI). The results showed significant improvements in clinical benefit rate, progression-free survival (PFS), and overall survival (OS) for the GCI group [4]. This success fueled excitement and prompted a Phase III trial.
  • Phase III Trial (Primary Failure): The subsequent Phase III trial, with a similar design and patient population, failed to meet its primary endpoints. It showed no statistically significant improvement in overall survival for the GCI group compared to GC alone (HR=0.88; P=.28). Although there was a modest improvement in PFS (5.1 vs. 4.1 months), the significance was borderline, and the result was not deemed clinically meaningful in the intent-to-treat population [4] [5].
  • Exploratory Analyses & Aftermath: An exploratory analysis suggested a potential benefit in patients receiving second- or third-line therapy, but this was not the primary goal of the trial [4]. Ultimately, the drug failed to gain regulatory approval for this indication. Researchers later concluded that the initial Phase II results were likely a false positive, amplified by the inherent volatility of smaller trials and the biological heterogeneity of TNBC [5] [2].

What lessons can be learned for drug development?

The this compound case study offers critical troubleshooting insights for researchers and drug development professionals:

  • Require Robust Preclinical "Proof of Mechanism": Before initiating large-scale clinical trials, ensure that a drug demonstrates definitive, on-target biological activity in relevant cellular models. Phase I trials should include biomarker studies to confirm the mechanism of action in humans [2].
  • Interpret Phase II Data with Caution: Promising results from randomized Phase II trials, especially with survival endpoints, have a significant rate of false positivity. These results should be considered hypothesis-generating and must be confirmed in larger, well-controlled Phase III studies [2].
  • Validate Biomarkers and Define Patient Populations: The biological heterogeneity of diseases like TNBC can obscure a drug's effect. Investing in biomarkers to identify the responsive subpopulation is crucial. For true PARP inhibitors, this meant focusing on patients with BRCA mutations [5] [2].
  • Ensure Chemical and Pharmacological Characterization: A compound's structure and in-vitro profile must be consistent with its purported drug class. The simple structure of this compound was initially appealing but should have prompted deeper investigation into its unique properties earlier in development [2].

The following diagram illustrates the flawed development pathway of this compound and the key points where the process failed.

G Start Initial Hypothesis: This compound is a PARP inhibitor Preclinical Preclinical Studies Start->Preclinical Phase2 Phase II Clinical Trial Preclinical->Phase2 Shows promising survival benefit Phase3 Phase III Clinical Trial Phase2->Phase3 Advance to large-scale confirmation Failure Trial Failure: No significant OS benefit Phase3->Failure Lesson Key Lessons for Drug Development Failure->Lesson Discovery Critical Discovery: This compound is not a bona fide PARP inhibitor Discovery->Failure Explains outcome P1 Inadequate mechanistic characterization P1->Preclinical P2 Over-reliance on Phase II survival data P2->Phase2 P3 Lack of biomarker-driven patient selection P3->Phase2 P4 False assumption of class effect P4->Start

The case of this compound is a powerful reminder that a compelling clinical signal in early trials is not sufficient. It must be underpinned by a solid understanding of what the drug actually does in a biological system [2].

References

why did iniparib phase III not meet endpoints

Author: Smolecule Technical Support Team. Date: February 2026

Phase III Trial Efficacy Outcomes

Endpoint Gemcitabine/Carboplatin (GC) Gemcitabine/Carboplatin + Iniparib (GCI) Hazard Ratio (HR) P-value
Median Overall Survival (OS) 11.1 months 11.8 months 0.88 (95% CI, 0.69 to 1.12) 0.284
Median Progression-Free Survival (PFS) 4.1 months 5.1 months 0.79 (95% CI, 0.65 to 0.98) 0.027 (not significant for primary endpoint)
Overall Response Rate (ORR) 30% 34% - -

Source: [1] [2]

While the addition of this compound showed a modest improvement in PFS, the improvement did not meet the prespecified statistical criteria for significance for the co-primary endpoint, and the improvement in OS was not statistically significant [1] [3] [2]. An exploratory analysis suggested a potential benefit in patients receiving the drug as a second- or third-line therapy, but this did not impact the overall negative result [1] [2].

The Root Cause: this compound's Mechanism of Action

Subsequent preclinical investigations revealed the fundamental reason for the clinical failure: This compound is not a true PARP inhibitor, contrary to its initial classification.

The diagram below contrasts the expected effects of a true PARP inhibitor with the observed effects of this compound.

G True_PARPi True PARP Inhibitor (e.g., Olaparib, Veliparib) Selective_Killing Selective apoptosis in HR-deficient (e.g., BRCA-mutant) cells True_PARPi->Selective_Killing Induces Chemo_Sensitization Sensitization to Topoisomerase I poisons True_PARPi->Chemo_Sensitization Enhances pADPr_Inhibition Inhibition of poly(ADP-ribose) polymer formation in intact cells True_PARPi->pADPr_Inhibition Potently inhibits This compound This compound No_Selective_Killing Little to no selective killing of HR-deficient cells This compound->No_Selective_Killing No effect No_Chemo_Sensitization No sensitization to Topo I poisons, cisplatin, or gemcitabine This compound->No_Chemo_Sensitization No effect Weak_pADPr_Inhibition No inhibition of poly(ADP-ribose) polymer in situ This compound->Weak_pADPr_Inhibition Fails to inhibit

Key Experimental Evidence Differentiating this compound

The following table summarizes the core experiments that demonstrated this compound's lack of PARP-inhibitory activity.

Experimental Goal Methodology Key Findings

| Selective Toxicity in HR-Deficient Cells [4] | Treating isogenic pairs of HR-deficient and HR-proficient cell lines (e.g., BRCA2-deficient vs. proficient, ATM-/- vs. WT MEFs) with this compound, olaparib, or veliparib and measuring apoptosis and colony formation. | Olaparib/Veliparib: Selectively induced apoptosis and inhibited colony formation in HR-deficient cells. This compound: Showed little or no selective toxicity. | | Chemosensitization to DNA-Damaging Agents [4] | Treating HR-proficient cells with a PARP inhibitor (PARPi) in combination with a topoisomerase I poison (e.g., camptothecin, topotecan) or other chemotherapies and assessing cytotoxicity. | Olaparib/Veliparib: Significantly sensitized cells to topoisomerase I poisons. This compound: Failed to sensitize cells to topo I poisons, cisplatin, gemcitabine, or paclitaxel. | | Inhibition of PARP Enzymatic Activity in Cells [4] | Stimulating PARP activity in cells (e.g., with methyl methanesulfonate MMS), then using immunofluorescence with a specific anti-pADPr antibody to measure polymer levels. | Olaparib/Veliparib: Potently inhibited PARP activity and pADPr formation in intact cells. This compound: Failed to inhibit pADPr formation in situ. |

Key Takeaways for Researchers and Scientists

  • Mechanism Matters: Initial classification of a compound should be confirmed with rigorous, standardized preclinical assays. The manufacturer later concluded that "this compound does not possess characteristics typical of the PARP inhibitor class" [5].
  • Biomarker Strategy: The potential benefit seen in a later-line subgroup [1] [2] highlights the importance of identifying predictive biomarkers to select patient populations most likely to respond, a strategy that has proven successful for true PARP inhibitors like olaparib [4] [6].

References

optimizing iniparib dosing frequency and sequence

Author: Smolecule Technical Support Team. Date: February 2026

Iniparib Dosing regimens from Clinical Trials

The following table details the dosing schedules explored across various cancer types. "Twice-weekly" typically meant administration on two consecutive days (e.g., Days 1 & 4, and 8 & 11) [1] [2].

Cancer Type Combination Therapy Dosing Frequency & Sequence Recommended Phase 2 Dose

| Newly Diagnosed Glioblastoma (GBM) [3] [4] | With RT & Temozolomide (TMZ), then adjuvant TMZ | Concurrent Phase: 8.0 mg/kg IV twice-weekly with RT/daily TMZ. Maintenance Phase: 8.6 mg/kg IV twice-weekly with adjuvant TMZ (5/28 days). | 17.2 mg/kg weekly | | Metastatic Triple-Negative Breast Cancer (TNBC) [1] | With Gemcitabine/Carboplatin | Arm 1: 5.6 mg/kg IV twice-weekly (Days 1, 4, 8, 11). Arm 2: 11.2 mg/kg IV once-weekly (Days 1, 8). | No efficacy difference between schedules | | Early TNBC (Neoadjuvant) [2] | With Paclitaxel | Arm 1: 11.2 mg/kg IV once-weekly (Day 1). Arm 2: 5.6 mg/kg IV twice-weekly (Days 1, 4). | No efficacy over paclitaxel alone |

Key Insights & Limitations for Researchers

When analyzing these protocols, please consider the following critical points:

  • Lack of Demonstrated Efficacy: The primary reason for halting this compound's development was its failure to improve clinical outcomes in Phase III trials. No dosing schedule, including those in the table, demonstrated conclusive efficacy [2] [5].
  • Misunderstood Mechanism of Action: Initially classified as a PARP inhibitor, subsequent research showed This compound is not a potent PARP inhibitor [3] [4] [5]. Its activity was later attributed to a prodrug mechanism that generates cytotoxic nitro radical ions, causing non-specific binding to cysteine residues in proteins [3] [4].
  • Critical Pharmacokinetic Finding: A comparative oncology study in dogs revealed that neither this compound nor its major metabolites accumulated in tumor tissues at clinically relevant concentrations at any dose studied. This lack of tumor penetration likely explains its clinical failure and implies that dosing optimization could not have succeeded [5].

Experimental Workflow for Analyzing Dosing Failure

The diagram below outlines the key experiments and logical pathway that led to the understanding of this compound's failure, which is critical for troubleshooting its development history.

Recommendations for Further Research

For your technical support center, the following guidance may be helpful for researchers analyzing historical this compound data or similar compounds:

  • Focus on Learnings: The this compound case underscores the importance of early PK/PD studies and robust biomarker-driven patient selection. These elements were lacking in its initial development [6] [5].
  • Consult Modern Frameworks: For current drug development, refer to modern dosing optimization frameworks like the FDA's Project Optimus, which emphasizes finding the optimal dose rather than the maximum tolerated dose early in clinical development [6].

References

iniparib tumor penetration improvement strategies

Author: Smolecule Technical Support Team. Date: February 2026

Core Concept: Clarifying the Mechanism of Action

A crucial first step in troubleshooting is understanding the compound's true mechanism. The following table clarifies the key distinctions between iniparib and bona fide PARP inhibitors.

Feature This compound Bona Fide PARP Inhibitors (e.g., Olaparib, Veliparib)
PARP Inhibition Weak or absent in cellular and in vivo models; does not inhibit PARP polymer (pADPr) formation [1] [2]. Potent and selective; significantly reduces pADPr levels in cells [1].
Synthetic Lethality in HR-Deficient Cells Lacks selective cytotoxicity in BRCA1/2 or ATM-deficient cells [1]. Highly selective for and toxic to homologous recombination (HR)-deficient cells [1] [3].
Chemosensitization Does not sensitize cells to topoisomerase I poisons (e.g., topotecan) or other DNA-damaging agents like cisplatin or gemcitabine [1]. Effectively sensitizes cells to various DNA-damaging agents, including topoisomerase I poisons and platinum drugs [1].
Primary Proposed Mechanism Alters reactive oxygen species (ROS) metabolism; non-selectively modifies cysteine-containing proteins [4] [2]. Potent inhibition of PARP enzymatic activity, leading to DNA repair disruption [5] [3].

Experimental Protocols & Workflow

When investigating this compound, your experimental design must account for its unique properties. The following workflow and details will guide your setup.

cluster_1 Key Experimental Considerations cluster_2 Experimental Methods Start Start: this compound Experiment Design A1 Assess PARP Inhibition Start->A1 A2 Evaluate Cell Selectivity Start->A2 A3 Test Combination Therapies Start->A3 A4 Measure Tumor Penetration Start->A4 B1 pADPr Immunoblotting/ Immunofluorescence A1->B1 B2 Clonogenic Assays in HR-proficient vs deficient lines A2->B2 B3 Synergy studies with different drug classes A3->B3 B4 Use non-PARP inhibitor models (e.g., ROS-focused) A4->B4

Protocol 1: Confirming PARP Inhibition In Situ

This is a critical assay to distinguish this compound from true PARP inhibitors in your cellular models [1].

  • Principle: Measure the levels of poly(ADP-ribose) polymer (pADPr) in cells after DNA damage, with and without the candidate drug.
  • Steps:
    • Cell Treatment: Seed cells (e.g., SKOV3 or other relevant cancer lines) on coverslips. Pre-treat with this compound (≥ 40 µM), Olaparib (positive control, 1-10 µM), or DMSO (vehicle control) for 2-4 hours.
    • DNA Damage Induction: Add a DNA-damaging agent like Methyl methanesulfonate (MMS, 1 mM) for 30-60 minutes to stimulate PARP activity and pADPr formation.
    • Immunofluorescence:
      • Fix cells with cold methanol/acetone (70:30).
      • Block with serum-containing buffer.
      • Incubate with primary antibody against pADPr.
      • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 568).
      • Counterstain nuclei with Hoechst 33258.
    • Analysis: Visualize using confocal microscopy. Olaparib will show a strong reduction in pADPr signal, while this compound will not.
Protocol 2: Evaluating Selective Cytotoxicity in HR-Deficient Models

This tests the hallmark "synthetic lethality" of true PARP inhibitors [1].

  • Principle: Compare the cytotoxicity of the drug in isogenic cell pairs that differ in their homologous recombination status (e.g., BRCA1-/- vs. BRCA1+/+).
  • Steps:
    • Cell Lines: Select appropriate paired cell lines (e.g., BRCA1-deficient vs. proficient, or ATM-deficient vs. proficient MEFs).
    • Clonogenic Assay:
      • Plate a low density of cells (500-1000 cells/plate).
      • The next day, treat with a range of drug concentrations (e.g., 1-100 µM for this compound).
      • For continuous exposure, leave the drug for 10-14 days. For short-term exposure, treat for 48 hours, then replace with fresh media and incubate until colonies form.
    • Analysis: Stain colonies with Coomassie Blue and manually count colonies (≥50 cells). True PARP inhibitors will significantly reduce colony formation in the HR-deficient cells compared to the proficient ones. This compound will show little to no selectivity.

Frequently Asked Questions (FAQs)

Q1: Our data shows this compound has anti-tumor activity in vivo, but it doesn't seem to work like a PARP inhibitor. How do we explain this? A1: The anti-tumor activity of this compound is likely independent of PARP inhibition. It may be due to off-target effects, such as the non-selective modification of cysteine-rich proteins or alteration of reactive oxygen species (ROS) metabolism in tumor cells [4] [2]. When reporting results, it is scientifically critical to describe the efficacy without attributing it to PARP inhibition, unless you have directly validated this mechanism in your specific model using the protocols above.

Q2: Can we still use this compound to study "PARP inhibitor" tumor penetration strategies? A2: No, it is not appropriate. Because this compound's physicochemical properties (e.g., molecular weight, lipophilicity) and its mechanism of action are distinct from true PARP inhibitors, its distribution in tumors will not be representative [2]. For studying PARPi penetration, you should use well-characterized inhibitors like olaparib, niraparib, or veliparib. Research on improving PARPi penetration is an active field, focusing on strategies like enhancing blood-brain barrier permeability [6].

Q3: Why did the phase III clinical trial of this compound fail, and what are the key lessons for drug development? A3: The phase III trial likely failed because the drug was advanced based on an incorrect understanding of its target. Key lessons for researchers include [2]:

  • Proof of Mechanism: Early-phase trials must include robust pharmacodynamic assays (like the pADPr protocol above) to confirm the drug is hitting its intended target in patients.
  • Prudent Interpretation: Promising results from single-arm or randomized phase II trials (as seen with this compound) can be misleading and require validation.
  • Publication of Negative Data: Widespread knowledge of negative preclinical results can prevent the progression of compounds based on flawed hypotheses.

References

Author: Smolecule Technical Support Team. Date: February 2026

Documented Infusion-Related Reactions

In clinical trials, infusion-related reactions were a recognized reason for discontinuing iniparib. The table below summarizes the key evidence:

Context Reported Adverse Event Severity & Outcome
Phase II trial for newly diagnosed glioblastoma (GBM) [1] Infusion-related reaction One of the types of adverse events requiring drug discontinuation (along with rash, gastritis, increased liver enzymes, and thrombocytopenia).

Troubleshooting Guide & FAQs

Here is a proposed management protocol based on the general principle for managing infusion reactions. Please note that this should be validated with institutional and up-to-date clinical guidelines before implementation.

Q: What is the immediate action required for a suspected infusion reaction?

  • Action: Stop the this compound infusion immediately [1]. Maintain intravenous access with a plain saline solution.

Q: What are the key clinical assessments?

  • Action: Perform a rapid assessment of the patient's airway, breathing, and circulation (ABCs). Check vital signs, including oxygen saturation. Look for signs of rash, urticaria, fever, or respiratory distress.

Q: What are the appropriate medical interventions?

  • Action: Based on the severity of the reaction, administer supportive medications as per institutional protocol. This may include:
    • Antihistamines (e.g., diphenhydramine) for cutaneous symptoms.
    • Antipyretics (e.g., acetaminophen) for fever.
    • Bronchodilators (e.g., albuterol) for bronchospasm.
    • Corticosteroids (e.g., hydrocortisone) for moderate to severe reactions.
    • Epinephrine for signs of anaphylaxis.

Q: Can the infusion be restarted?

  • Action: The clinical evidence indicates that this compound was discontinued in patients who experienced an infusion-related reaction [1]. Do not restart the infusion. The patient should be monitored until symptoms fully resolve, and the event must be documented and reported.

Clinical Management Workflow

The diagram below outlines the general decision-making pathway for managing a suspected infusion reaction.

Start Suspected Infusion Reaction Action Stop this compound Infusion Start->Action Assess Assess Patient: - ABCs - Vital Signs - Symptoms Action->Assess Decision Severe Symptoms? (e.g., anaphylaxis, bronchospasm) Assess->Decision MildMod Mild/Moderate Reaction Decision->MildMod No Severe Severe Reaction Decision->Severe Yes TreatMild Administer Supportive Care: - Antihistamines - Antipyretics - Corticosteroids MildMod->TreatMild OutcomeMild Monitor until resolution. Do not restart infusion. TreatMild->OutcomeMild Document Document & Report Event OutcomeMild->Document TreatSevere Administer Emergency Care: - Epinephrine - Oxygen - IV Fluids Severe->TreatSevere OutcomeSevere Continuous monitoring. Do not restart infusion. TreatSevere->OutcomeSevere OutcomeSevere->Document

Important Considerations for Researchers

  • Clinical Context: The available data comes from trials where this compound was administered intravenously twice a week, often in combination with other chemotherapies like temozolomide [1] [2]. The overall regimen was considered well-tolerated, with treatment-related grade 3 adverse events occurring in 27% of patients in one study [1].
  • Mechanism Note: Be aware that this compound was initially developed as a PARP inhibitor but later found to have a different mechanism of action involving reactive oxygen species and binding to cysteine residues on various proteins [2]. This is unlikely to directly impact acute reaction management but is critical for overall experimental understanding.

References

iniparib combination therapy toxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Profile and Management Guidelines

The table below summarizes the incidence and management strategies for adverse events (AEs) observed with iniparib and irinotecan combination therapy.

Adverse Event Incidence (All Grades) Incidence (Grade 3/4) Management Recommendations
Neutropenia Frequently observed 35% (most common severe AE) Monitor complete blood count. Administer granulocyte colony-stimulating factors (G-CSFs) as needed [1].
Fatigue Frequently observed 22% Provide supportive care, manage anemia, and consider dose modifications for severe cases [1].
Anemia Information not specified in source 14% Monitor blood counts; consider transfusions or erythropoiesis-stimulating agents [1].
Thrombocytopenia Information not specified in source 11% Monitor platelet counts; consider platelet transfusions for significant bleeding [1].
Diarrhea Observed 3% (Grade 3/4) Standard antidiarrheal medication (e.g., loperamide). Low incidence suggests irinotecan's diarrhea may be mitigated in this combination [1].

Experimental Protocol & Workflow

For your reference, here is the core treatment schedule and toxicity assessment methodology used in the phase II trial [1]:

  • Treatment Schedule: Patients received irinotecan 125 mg/m² intravenously (IV) on Days 1 and 8, plus This compound 5.6 mg/kg IV on Days 1, 4, 8, and 11 of each 21-day cycle.
  • Toxicity Assessment: AEs were monitored continuously and formally assessed each cycle using the NCI Common Terminology Criteria for Adverse Events (CTCAE) version 3.0. Dose modifications or delays were implemented for Grade 3/4 toxicities until recovery to ≤ Grade 1.

The diagram below illustrates the dose modification decision-making workflow based on the observed toxicities.

toxicity_workflow Start Start of Cycle: Irinotecan + this compound Assess Toxicity Assessment (NCI CTCAE v3.0) Start->Assess After each cycle CheckRecovery Check Recovery to ≤ Grade 1 Assess->CheckRecovery Proceed Proceed to Next Cycle CheckRecovery->Proceed Yes ModifyDose Dose Modification or Treatment Delay CheckRecovery->ModifyDose No ModifyDose->CheckRecovery Re-assess

Key Considerations for Researchers

  • Low Incidence of Severe Diarrhea: The combination was associated with only a 3% rate of Grade 3/4 diarrhea, which is notably lower than often expected with irinotecan alone. The study suggests this regimen may offer a more favorable tolerability profile regarding gastrointestinal toxicity [1].
  • This compound's Mechanism: Later research determined that this compound is not a true PARP inhibitor but a small molecule that affects reactive oxygen species [2]. Keep this in mind when comparing its toxicity profile with that of authentic PARP inhibitors like olaparib or talazoparib.

References

iniparib patient selection biomarkers identification

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Why Are There No Biomarkers for Iniparib?

  • Q: We are trying to identify patient selection biomarkers for this compound. Why is there a lack of established biomarkers?
  • A: this compound was initially classified as a PARP inhibitor and showed promising results in a phase II trial for triple-negative breast cancer [1]. However, a subsequent phase III trial failed [2]. Later mechanistic studies discovered that this compound's structure and function differ significantly from bona fide PARP inhibitors like olaparib or talazoparib [2]. It is a weak PARP enzyme inhibitor and instead acts through non-selective modification of cysteine-containing proteins in tumor cells [2]. Since its true molecular target was not the PARP enzyme, the biomarkers relevant for PARP inhibitors (like HRD or BRCA mutations) do not apply to this compound. The failure to identify its precise mechanism of action early on precluded the development of reliable patient selection strategies [2].

Troubleshooting Guide: Investigating Drug Mechanism of Action

When a candidate drug lacks predictive biomarkers, the first step is to rigorously confirm its proposed mechanism of action. The workflow below outlines this critical validation process.

Start Unexpected Lack of Biomarkers Step1 1. Confirm Mechanism of Action (MoA) Start->Step1 Step2 2. Conduct In Vitro Biochemical Assays Step1->Step2 Step3 3. Perform Cellular & Phenotypic Assays Step2->Step3 Step4 4. Analyze Results & Correlate with Clinical Data Step3->Step4 Outcome1 Proposed MoA Confirmed Step4->Outcome1 Outcome2 Alternative MoA Discovered Step4->Outcome2 If proposed MoA is invalid Step5 5. Establish Correct Predictive Biomarkers Outcome1->Step5 Outcome2->Step1 Refine hypothesis and restart

Detailed Experimental Protocols

1. Confirm Mechanism of Action (MoA)

  • Objective: To verify that the drug candidate engages its intended target and produces the expected pharmacological effect.
  • Key Considerations: This is the foundational step. Promising results in early clinical trials without a confirmed MoA, as seen with this compound, carry a high risk of late-stage failure [2]. Phase I trials should ideally include expansion cohorts to provide proof of mechanism [2].

2. Conduct In Vitro Biochemical Assays

  • Objective: To measure the direct interaction between the drug and its purported target.
  • Methodology:
    • PARP Inhibition Assay: For a suspected PARP inhibitor, use assays like the PARP Activity Screening and Inhibitor Testing Assay (PASTA) to measure the drug's ability to suppress PARP-mediated ADP-ribosylation in a cell-free system [3]. Compare its potency and selectivity against established PARP inhibitors.
    • Binding Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to characterize binding affinity and kinetics.
  • Troubleshooting Tip: A failure to inhibit the target in these purified systems, as was the case with this compound [2], is a major red flag indicating the initial MoA may be incorrect.

3. Perform Cellular & Phenotypic Assays

  • Objective: To observe the drug's effect in a living cellular context and identify alternative mechanisms.
  • Methodology:
    • Cytotoxicity Assays: Perform cell viability assays (e.g., CellTiter-Glo) in a panel of cancer cell lines. Correlate sensitivity with the status of putative biomarkers (e.g., BRCA1/2 mutations for PARP inhibitors).
    • Target Engagement Probes: Use cellular thermal shift assays (CETSA) or similar methods to confirm the drug binds its target in cells.
    • Mechanistic Profiling: Investigate alternative effects. For this compound, researchers discovered it non-specifically modifies cysteine-rich proteins and can induce reactive oxygen species (ROS), explaining its off-target effects [2].
  • Troubleshooting Tip: If a drug shows efficacy in cells without engaging its purported target, comprehensively profile its activity to uncover the real mechanism.

4. Analyze Results & Correlate with Clinical Data

  • Objective: To integrate preclinical findings with early clinical outcomes to guide biomarker development.
  • Methodology: Compare preclinical models (e.g., cell lines, PDX models) that responded to the drug with clinical responders' data. Use genomic and proteomic analyses to find common features.
  • Troubleshooting Tip: If no clear biomarker emerges from the intended pathway, the MoA is likely incorrect. The negative phase III results for this compound in an unselected population confirmed the failure of its initial PARP-inhibitor-based selection strategy [2].

Lessons from the this compound Case Study

The this compound story highlights critical pitfalls in oncology drug development. The table below contrasts its path with established principles for successful PARP inhibitor development.

Development Phase Pitfall with this compound Recommended Best Practice
Preclinical Development Preclinical data did not sufficiently elucidate the true mechanism of action before clinical trials began [2]. Require rigorous in vitro and cellular proof of target engagement and expected phenotypic response before moving to clinical trials [2].
Early Clinical Trials Phase I trials lacked proof of mechanism showing PARP inhibition in humans [2]. Early-stage trials must include biomarker-driven expansion cohorts to biologically validate the proposed MoA [2].
Biomarker Strategy Patient selection for the phase III trial was not based on a validated predictive biomarker [2]. Implement and validate predictive biomarkers prospectively. Selection of the right patient population is critical to optimize development [2] [4].
Data Interpretation Promising results from a randomized Phase II trial were interpreted optimistically, despite a known significant false positivity rate [2]. Treat promising results from single Phase II trials prudently; they require confirmation in further studies [2].

Key Takeaways for Your Research

  • No Validated Biomarkers: There are no clinically useful biomarkers for selecting patients for this compound therapy because its development was halted after the understanding of its non-PARP inhibitor mechanism emerged [2] [4].
  • Mechanism First: The this compound case underscores that a confirmed and precise mechanism of action is the essential foundation for all subsequent steps, including the identification of predictive biomarkers [2].
  • Learn from Failure: This case highlights the importance of publishing negative results and studies on the reproducibility of data to prevent publication bias and inform the entire scientific community [2].

References

iniparib heterogeneous treatment response solutions

Author: Smolecule Technical Support Team. Date: February 2026

Core Issue: The Iniparib Mechanism Controversy

Initially developed as a PARP inhibitor, this compound's mechanism of action was later seriously questioned. Preclinical studies found that, unlike other PARP inhibitors like olaparib and veliparib, this compound did not exhibit the classic hallmarks of PARP inhibition.

The diagram below summarizes the key findings that led to the re-evaluation of this compound's mechanism.

G cluster_observed Observed this compound Activity (Preclinical) This compound This compound Expected1 Selective killing of HR-deficient cells This compound->Expected1 Expected2 Sensitize cells to Topo I poisons & Chemotherapy This compound->Expected2 Expected3 Inhibit poly(ADP-ribose) polymer formation This compound->Expected3 Observed1 No selective killing in HR-deficient cells [1] This compound->Observed1 Observed2 No sensitization to Topo I poisons [1] This compound->Observed2 Observed3 No inhibition of pADPr in situ [1] This compound->Observed3 Observed4 Low tumor tissue accumulation [2] This compound->Observed4

Summary of this compound's Disputed Mechanism

This fundamental disconnect between the expected and observed activity is the primary source of heterogeneous and unpredictable responses in experiments.

Clinical Evidence of Heterogeneous Response

The controversy around its mechanism was reflected in inconsistent outcomes across clinical trials, as summarized below.

Trial Phase Cancer Type Regimen Key Efficacy Results Reference
Phase II Metastatic Triple-Negative Breast Cancer (mTNBC) Gemcitabine/Carboplatin + this compound Positive: Improved clinical benefit rate (56% vs 34%), PFS, and OS [3].
Phase III Metastatic Triple-Negative Breast Cancer (mTNBC) Gemcitabine/Carboplatin + this compound Negative: No significant improvement in OS (11.8 vs 11.1 mo) or PFS (5.1 vs 4.1 mo) in the overall population [4].
Phase II (NeoPARP) Early Triple-Negative Breast Cancer Paclitaxel + this compound Negative: No improvement in pathologic complete response (pCR) rates vs paclitaxel alone [5].
Phase II Recurrent Ovarian Cancer (Platinum-Sensitive) Gemcitabine/Carboplatin + this compound Mixed: High ORR (66%), especially in gBRCAmut pts (73%). Noted to reset the "benchmark for efficacy" for GC alone [6].
Phase II Recurrent Ovarian Cancer (Platinum-Resistant) Gemcitabine/Carboplatin + this compound Mixed: Modest ORR (26%), but higher in gBRCAmut pts (46%) [6].

ORR: Overall Response Rate; PFS: Progression-Free Survival; OS: Overall Survival; pCR: Pathologic Complete Response; gBRCAmut: germline BRCA mutation.

Experimental Troubleshooting Guides

FAQ 1: How can I confirm if this compound is acting as a PARP inhibitor in my model?

To determine if observed effects are due to PARP inhibition, compare this compound's activity to a well-characterized PARP inhibitor (e.g., olaparib) using the following assays.

Assay Type Experimental Protocol Expected Outcome for a Bona Fide PARP Inhibitor Key Parameters
Selective Cytotoxicity Treat isogenic cell line pairs (e.g., BRCA1/2 wild-type vs. deficient) and measure apoptosis (e.g., flow cytometry for Annexin V/PI) or clonogenic survival [1]. Significant cell death in HR-deficient lines; minimal effect in wild-type lines [1]. Use multiple cell lines. Incubate with this compound for 4-6 days [1].
Chemosensitization Treat HR-proficient cells with this compound + a DNA damaging agent (e.g., Topotecan, a Topo I poison). Assess synergy via combination index [1]. Potent synergy, significantly sensitizing cells to the DNA damaging agent [1]. Use a range of chemotherapeutic doses.
Target Engagement Treat cells, induce DNA damage (e.g., with 1 mM MMS for 30 min), and immunostain for poly(ADP-ribose) (pADPr) polymers [1]. Potent inhibition of pADPr polymer formation [1]. Include a positive control (e.g., olaparib). Quantify fluorescence intensity.
FAQ 2: How can I investigate the pharmacokinetics (PK) of this compound in my in vivo model?

Poor tumor penetration could explain lack of efficacy. A comparative oncology study in dogs revealed critical PK insights.

Protocol: Tissue and Plasma PK Analysis [2]

  • Dosing: Administer this compound intravenously at doses ranging from 10 to 70 mg/kg.
  • Sample Collection: Collect plasma, tumor, and normal tissue samples at scheduled time points post-dose (e.g., pre-dose, 5, 30, 60, 120 minutes).
  • Bioanalysis: Use validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify concentrations of this compound and its metabolites (e.g., IABM, IABA).
  • Data Analysis: Calculate key PK parameters (e.g., maximum concentration, area under the curve) and determine plasma-to-tumor ratios.

Expected Findings: You may observe moderate to high variability in plasma exposure between subjects. Critically, concentrations of the parent this compound drug in tumor tissue are often very low or undetectable, with plasma:tumor ratios potentially below 0.1 [2]. This suggests poor drug delivery to the tumor site.

Research Solutions and Alternative Pathways

Given the challenges with this compound, your research could pivot in more promising directions:

  • Focus on Established PARP Inhibitors: For studying PARP inhibition, use compounds with unequivocal activity like olaparib or veliparib [1]. Their well-defined mechanisms will reduce experimental noise and heterogeneous responses.
  • Investigate Alternative Mechanisms: Since this compound may have off-target effects, employ unbiased approaches like causal network models (e.g., SigNet) to analyze gene-expression data from treated samples. This can help identify the true upstream targets and pathways responsible for any observed phenotypic effects [7].
  • Explore Other Contexts: Research has indicated that PARP1, the original target of this compound, is involved in other pathways, such as a pro-inflammatory PARP1-cGAS-NF-κB pathway in macrophages during infection [8]. Investigating such non-canonical roles of PARP1 could be a more fruitful avenue than focusing on this compound itself.

The clinical development of this compound was ultimately stopped due to the lack of efficacy confirmation and the unresolved questions surrounding its mechanism [5] [2].

References

Iniparib Clinical Development: Technical Analysis Guide

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

What was the main challenge in Iniparib's clinical development?

The central challenge was a misunderstanding of its mechanism of action. This compound was initially developed as a PARP inhibitor. However, subsequent research by the sponsor (BiPar/Sanofi) concluded that it "does not possess characteristics typical of the PARP inhibitor class" [1]. Its exact mechanism was never fully elucidated, though it was found to induce DNA damage and cell cycle arrest [1]. This meant that clinical trials were designed based on an incorrect premise, leading to a failure to demonstrate significant efficacy in a Phase III trial after initial Phase II success [2].

How does this compound's mechanism differ from true PARP inhibitors?

True PARP inhibitors (like Olaparib or Talazoparib) work primarily by competitive inhibition of the PARP enzyme's NAD+ binding site and, crucially, by trapping the PARP-DNA complex, which leads to collapsed replication forks and cell death [3] [4]. This compound lacks this potent PARP-trapping activity [2]. The following table and diagram contrast the core mechanisms.

Table: Key Differentiating Factors Between this compound and Classical PARP Inhibitors

Feature Classical PARP Inhibitors (e.g., Olaparib) This compound
PARP Enzyme Inhibition Potent, competitive inhibition of the catalytic domain (NAD+ binding site) [3]. Weak activity in vitro; not the primary mode of action [2].
PARP-DNA Trapping Key mechanism: trap inactivated PARP enzymes on DNA, blocking repair [4]. Does not effectively trap PARP on DNA [2].
Primary Mechanism Synthetic lethality in HRD/BRCA-mutant cells [3]. Induces gamma-H2AX (DNA damage marker) and G2/M cell cycle arrest; exact protein targets unclear [1].
Clinical Trial Outcome Approved for multiple BRCA-mutant cancers (e.g., breast, ovarian) [3] [4]. Failed in Phase III trials; not approved [2].

The diagram below illustrates the distinct mechanistic pathways.

G cluster_true_parpi Classical PARP Inhibitors (e.g., Olaparib) cluster_this compound This compound DNA_Damage_True DNA Single-Strand Break PARP_Binding_True PARP Binds to DNA Damage DNA_Damage_True->PARP_Binding_True PARPi_Action_True PARP Inhibitor 1. Blocks NAD+ Binding 2. Traps PARP on DNA PARP_Binding_True->PARPi_Action_True Collapsed_Fork_True Stalled Replication Fork Collapses PARPi_Action_True->Collapsed_Fork_True Cell_Death_True Synthetic Lethality & Cell Death Collapsed_Fork_True->Cell_Death_True Iniparib_Admin This compound Administration Unclear_Targets Binds Unknown Protein Targets Iniparib_Admin->Unclear_Targets Weak_PARP_Effect Weak PARP Inhibition (No Effective Trapping) Iniparib_Admin->Weak_PARP_Effect DNA_Marker Induces Gamma-H2AX (DNA Damage Marker) Unclear_Targets->DNA_Marker Cell_Cycle_Arrest Cell Cycle Arrest in G2/M Phase Unclear_Targets->Cell_Cycle_Arrest

What are the key lessons learned from this compound's development?
  • Rigorous Early Mechanistic Validation: The primary lesson is the critical need for extensive and robust preclinical characterization of a drug's mechanism before embarking on large-scale clinical trials. Activity in complex cellular models does not confirm a specific molecular target [2].
  • Define Relevant Biomarkers Accurately: Clinical trials should be designed with biomarkers that are accurately linked to the drug's true mechanism. For this compound, patient selection based on HRD or BRCA status was not appropriate, as its efficacy was not dependent on these deficiencies [2].
  • Use Structural Biology in Drug Design: The case for this compound highlighted that early, non-specific PARP inhibitors showed "little selectivity towards their target." [2] Leveraging structural genomics to design highly specific inhibitors is crucial to avoid off-target effects and misinterpretation of results [2].

Experimental Design & Troubleshooting Guide

Key Considerations for Your Research

When working on novel anticancer agents, especially those targeting DNA damage response, consider these points derived from the this compound experience:

  • Go Beyond Cellular Phenotypes: Do not assume a compound is a PARP inhibitor simply because it synergizes with DNA-damaging agents like platinum drugs or causes DNA damage markers (e.g., gamma-H2AX). These can be downstream effects of a different primary mechanism [1] [5].
  • Employ Direct Biochemical Assays: Use a panel of direct enzymatic assays to confirm the compound inhibits the PARP enzyme itself. Furthermore, implement specific assays to test for PARP-DNA trapping, a hallmark of clinically effective PARP inhibitors [2] [4].
  • Cross-Compare with Known Agents: In your experimental models, always include a well-characterized PARP inhibitor (e.g., Olaparib) as a positive control. Significant differences in activity or cellular response profiles can be an early warning that your compound's mechanism is divergent [2].

References

overcoming false positive phase II results iniparib

Author: Smolecule Technical Support Team. Date: February 2026

FAQs: Overcoming False Positive Phase II Results

Q: What happened with iniparib in clinical trials? this compound is a compound initially developed as a PARP inhibitor for cancer treatment. It showed promising results in a Phase II trial for triple-negative breast cancer, leading to accelerated development. However, a subsequent Phase III trial failed to confirm these benefits [1] [2]. This highlights a common challenge in oncology drug development where only about 8% of drugs completing Phase I testing ultimately achieve FDA approval [2].

Q: Why did this compound's Phase II results not hold up in Phase III? Subsequent preclinical investigations revealed that this compound's mechanism of action differed from true PARP inhibitors like olaparib and veliparib. The table below compares key characteristics:

Characteristic True PARP Inhibitors (Olaparib, Veliparib) This compound
Selective killing of HR-deficient cells Yes [1] Little to no activity [1]
Sensitization to Topo I poisons Yes [1] No effect [1]
Inhibition of PAR polymer formation in cells Yes [1] No inhibition [1]
Proposed Mechanism Active-site, non-covalent inhibitors [1] Intracellular metabolite acts as covalent inhibitor in vitro only [1]

Furthermore, the design of the Phase II trial itself may have contributed to a misleading positive signal. The trial allowed crossover—patients in the control arm could receive this compound after disease progression. Statistical simulations show that when an experimental drug has little intrinsic activity and the control arm receives a less effective subsequent therapy, crossover can create a false impression of an overall survival benefit [3].

Q: How can we design better Phase II trials to avoid this? To reduce the risk of false positives, consider these strategies in your trial design:

  • Incorporate Randomization: Even in Phase II, randomized controlled designs are encouraged over single-arm studies to minimize bias [2].
  • Use Progression-Free Survival (PFS) as a Primary Endpoint: Overall Survival (OS) can be inflated by crossover and subsequent therapies. PFS is often a more direct measure of a drug's activity [2].
  • Employ Adaptive Designs: These allow for modifications to the trial based on interim data (e.g., adjusting sample size or dropping ineffective doses), making development more efficient [2].
  • Include Biomarkers: Identify and validate predictive biomarkers to enrich the trial population for patients most likely to respond [2].
  • Conduct Rigorous Preclinical Work: Thoroughly understand the drug's pharmacology and mechanism of action before entering clinical trials [2].

Troubleshooting Guide: Validating a Putative PARP Inhibitor

If you are investigating a compound with purported PARP inhibitory activity, the following experimental workflow can help you confirm its mechanism and reduce the risk of late-stage failures.

Objective: To experimentally distinguish true PARP inhibitors from non-specific cytostatic/cytotoxic compounds.

Start Start: Candidate PARP Inhibitor P1 In vitro PARP enzyme assay Start->P1 P2 Cellular PARylation assay P1->P2 Confirms enzymatic inhibition Fail FAIL: Profile inconsistent with specific PARP inhibition P1->Fail No inhibition P3 Cytotoxicity in HR-deficient vs. HR-proficient cells P2->P3 Confirms cellular target engagement P2->Fail No suppression of PAR levels P4 Chemosensitization to DNA damaging agents P3->P4 Confirms synthetic lethality phenotype P3->Fail No selective killing of HR-deficient cells Pass PASS: Characteristics of a true PARP inhibitor P4->Pass P4->Fail No chemopotentiation

Detailed Experimental Protocols:

1. In vitro PARP Enzyme Assay

  • Purpose: To confirm the compound directly and potently inhibits the enzymatic activity of PARP.
  • Method: Use a cell-free system with recombinant human PARP enzyme. A typical reaction mixture includes purified PARP, NAD+ (the enzyme's substrate), activated DNA, and the inhibitor compound. Quantify the formation of poly(ADP-ribose) (PAR) polymer using techniques like ELISA or immunoblotting with a specific anti-PAR antibody [1].
  • Troubleshooting: A true inhibitor will show concentration-dependent suppression of PAR formation. A negative result at this stage strongly suggests the compound is not a direct PARP inhibitor.

2. Cellular PARylation Assay

  • Purpose: To verify that the inhibitor can enter cells and suppress PAR formation in a physiological context.
  • Method: Treat cultured cells (e.g., SKOV3 ovarian cancer cells) with the candidate inhibitor. To stimulate PARP activity, co-treat with a DNA-damaging agent like methyl methanesulfonate (MMS). After treatment, fix the cells and detect intracellular PAR levels using immunofluorescence with an anti-PAR antibody and quantitative microscopy [1].
  • Troubleshooting: A positive result shows a significant reduction in PAR fluorescence signal in treated cells compared to controls. Failure here indicates poor cellular penetration or lack of true target engagement.

3. Selective Cytotoxicity in HR-Deficient Cells

  • Purpose: To test for the hallmark "synthetic lethality" of PARP inhibitors.
  • Method: Compare the cytotoxicity of the compound in paired, isogenic cell lines that differ only in their homologous recombination (HR) status. Common pairs include:
    • BRCA2-deficient vs. BRCA2-corrected cells [1]
    • ATM-deficient vs. ATM-proficient Mouse Embryo Fibroblasts (MEFs) [1]
    • Assess cell death via apoptosis assays (e.g., flow cytometry for sub-G1 DNA content) and long-term clonogenic survival assays [1].
  • Troubleshooting: A true PARP inhibitor will induce significantly more apoptosis and greater reduction in colony formation in the HR-deficient cells. A compound with non-specific cytotoxicity will kill both cell types equally.

4. Chemosensitization to DNA Damaging Agents

  • Purpose: To determine if the compound enhances the effect of standard therapies.
  • Method: Treat HR-proficient cells with the candidate inhibitor in combination with known DNA-damaging agents. Measure synergy using colony formation assays.
    • Topoisomerase I Poisons: Camptothecin, Topotecan [1]
    • Other Agents: Cisplatin, Gemcitabine [1]
  • Troubleshooting: True PARP inhibitors typically sensitize cells to Topo I poisons and certain other DNA-damaging drugs. A lack of sensitization suggests an off-target mechanism.

References

FAQs & Troubleshooting for PARP Inhibitor Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Based on current literature, here are answers to common challenges in developing analytical methods for PARP inhibitors.

FAQ 1: What are the primary technical challenges in developing LC-MS/MS methods for PARP inhibitors like olaparib, rucaparib, and niraparib?

Developing robust bioanalytical methods for PARP inhibitors involves several specific technical hurdles, as outlined in recent studies [1] [2].

Challenge Description Potential Solution
Separation of Analytes Distinguishing parent drug from metabolites with very similar mass, e.g., niraparib and its M1 metabolite differ by only 1 atomic mass unit (amu) [2]. Optimize mobile phase composition and chromatography column to achieve baseline separation [2].
Metabolite Interference C13-isotope of the parent drug can appear in the transition window of a metabolite, leading to inaccurate quantification [2]. Ensure chromatographic resolution between the parent drug's C13 peak and the metabolite peak [2].
Sample Preparation Complex biological matrices (like plasma) can cause ion suppression or enhancement, affecting accuracy [1]. Use stable isotope-labeled internal standards (SIL-IS) for each analyte to correct for matrix effects [1].
Validation Compliance Methods must comply with regulatory guidelines (FDA, EMA) for parameters like specificity, accuracy, and precision [1] [3]. Adhere to predefined validation protocols per ICH, FDA, and EMA guidelines from the method's inception [1] [3].

FAQ 2: How can I ensure my analytical method is stability-indicating?

A stability-indicating method must accurately quantify the active ingredient without interference from degradation products, impurities, or excipients [3]. The core approach is to conduct forced degradation studies.

  • Procedure: Stress the drug substance under various conditions, including acidic, alkaline, oxidative, photolytic, and thermal environments [3].
  • Acceptance Criterion: The method is considered stability-indicating if there is clear baseline separation between the peak of the intact drug and the peaks of any degradation products, and if the assay demonstrates specificity and accuracy despite the presence of these degradants [3].

FAQ 3: What are the key regulatory considerations for method validation?

The validation of analytical methods for pharmaceuticals must be performed in accordance with international guidelines to ensure data integrity and reliability [4] [3]. The following table summarizes the core parameters:

Validation Parameter Regulatory Purpose & Requirement [4] [1] [3]
Linearity & Range Demonstrates the method's ability to produce results directly proportional to analyte concentration. A correlation coefficient (R²) of 0.998 or better is typically expected [3].
Precision Measures the degree of repeatability under normal operating conditions. Expressed as Relative Standard Deviation (RSD %) for both intra-day and inter-day analyses [3].
Accuracy Determines the closeness of measured value to the true value, often established through spike-and-recovery experiments (e.g., 90%, 100%, 110%) [3].
Specificity Confirms that the method can unequivocally assess the analyte in the presence of other components like degradants, process impurities, or matrix components [3].
Robustness Evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, flow rate, column temperature) [3].

Experimental Protocol: LC-MS/MS for PARP Inhibitors in Plasma & DBS

The following workflow is adapted from a validated method for the simultaneous quantification of olaparib, rucaparib, and niraparib in human plasma and dried blood spots (DBS) [1]. This protocol can serve as a starting point for your method development.

cluster_LC LC-MS/MS Conditions start Start Sample Preparation sp1 1. Prepare Calibrators & QCs Spike working solutions into human plasma or blood start->sp1 sp2 2. Sample Aliquoting Plasma: 50 µL aliquot DBS: Volumetric sampling (e.g., 10 µL) sp1->sp2 sp3 3. Protein Precipitation Add internal standard (IS) solution in acetonitrile or methanol sp2->sp3 sp4 4. Vortex and Centrifuge sp3->sp4 sp5 5. Collect Supernatant sp4->sp5 sp6 6. LC-MS/MS Analysis sp5->sp6 lc1 Column: Cortecs-T3 C18 (or equivalent) lc2 Mobile Phase: Methanol-based gradient or isocratic lc3 Ionization: ESI Positive Mode lc4 Detection: MRM

Key Materials & Parameters [1]:

  • Chromatography Column: Cortecs-T3 or similar C18 column.
  • Mobile Phase: Methanol-based, often with additives like formic acid or ammonium formate.
  • Mass Spectrometry: Electrospray Ionization (ESI) in positive ion mode. Detection is performed using Multiple Reaction Monitoring (MRM) for high specificity.
  • Internal Standards: Use stable isotope-labeled internal standards (e.g., [²H₈]-olaparib, [¹³C,²H₃]-rucaparib, [¹³C₆]-niraparib) for each analyte.
  • Calibration Range (in human plasma):
    • Olaparib: 140–7000 ng/mL
    • Rucaparib: 100–5000 ng/mL
    • Niraparib: 60–3000 ng/mL

A Note on Iniparib and PARP Inhibitor Analysis

Based on the search results, a specific method for This compound was not located. It is important to note that this compound was initially classified as a PARP inhibitor but was later found to not be a true PARP inhibitor in the same way as olaparib, rucaparib, or niraparib [5]. This may explain the lack of specific analytical literature for it. The guidance provided here is based on well-established methods for these other, validated PARP inhibitors.

References

Iniparib vs. Classical PARP Inhibitors: A Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below compares the properties of iniparib with two well-characterized PARP inhibitors, olaparib and veliparib, to clarify their differences.

Feature This compound Classical PARP Inhibitors (e.g., Olaparib, Veliparib)
Primary Mechanism Non-selective covalent modification of cysteine-containing proteins [1]. Competitive inhibition of the NAD+ binding site on PARP [1] [2].
PARP Inhibition (Enzymatic/Cellular) Little to no inhibition of PARP activity in cellular assays [1] [2]. Robust inhibition of PARP enzymatic and cellular activity [1] [2].
Synthetic Lethality in HR-Deficient Cells No selective cell killing in BRCA-deficient settings [1] [2]. Selective and potent cell killing in BRCA-deficient cells [1] [2].
Chemopotentiation Does not potentiate TMZ or topoisomerase I poisons [1] [2]. Strongly potentiates DNA-damaging agents like TMZ and topoisomerase I poisons [1] [2].
Cellular Activity Cytotoxic at high concentrations (>40 µM) via a PARP-independent mechanism [2]. Active at much lower concentrations via PARP-dependent mechanisms.
Key Metabolite C-nitroso metabolite; forms protein adducts [1]. Metabolites are not central to the primary PARP-inhibitory mechanism.

Experimental Protocols for Characterizing PARP Inhibition

To determine if a compound's activity is consistent with true PARP inhibition, the following key experiments are critical.

Experiment 1: Assessing PARP Inhibition in Intact Cells

This protocol evaluates the ability of a compound to inhibit the formation of poly(ADP-ribose) (pADPr) polymer in a cellular context, a direct measure of PARP inhibition [2].

  • 1. Cell Preparation: Plate appropriate cell lines (e.g., SKOV3 ovarian cancer cells) onto ethanol-washed coverslips and allow them to adhere.
  • 2. Compound Treatment: Treat cells with the investigational compound (e.g., this compound), a known PARP inhibitor (e.g., Olaparib, Veliparib), and a vehicle control (e.g., 0.1% DMSO) for a set period (e.g., 4 hours).
  • 3. PARP Activation: Stimulate PARP activity by adding a DNA-damaging agent like Methyl methanesulfonate (MMS) at 1 mM for 30 minutes.
  • 4. Immunofluorescence Staining:
    • Fixation: Fix cells in cold methanol:acetone (70:30).
    • Blocking: Incubate with a blocking buffer to prevent non-specific antibody binding.
    • Primary Antibody: Incubate with a specific anti-pADPr antiserum (e.g., 96-10 antiserum).
    • Secondary Antibody: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 568-conjugated goat anti-rabbit IgG).
    • Counterstaining: Stain DNA with a dye like Hoechst 33258.
  • 5. Analysis: Examine pADPr levels using confocal microscopy. A bona fide PARP inhibitor will show a significant reduction in pADPr signal compared to the control, while this compound will not [2].

This experimental workflow can be visualized as follows:

Start Plate cells on coverslips Treat Treat with compound (e.g., this compound, Olaparib) Start->Treat Stimulate Stimulate PARP with MMS Treat->Stimulate Fix Fix cells Stimulate->Fix Stain Immunofluorescence: Block, Primary Ab, Secondary Ab Fix->Stain Analyze Analyze pADPr levels via confocal microscopy Stain->Analyze

Experiment 2: Evaluating Selective Toxicity in HR-Deficient Cells

This assay tests the synthetic lethality of a compound, a hallmark of true PARP inhibitors [2].

  • 1. Cell Line Selection: Use paired isogenic cell lines that are proficient and deficient in Homologous Recombination (HR) repair.
    • BRCA2 Model: PEO1 (BRCA2-deficient) vs. PEO4 (BRCA2-revertant) ovarian cancer cells [2].
    • ATM Model: GM16666 (ATM-deficient) vs. GM16667 (ATM-restored) human fibroblasts [2].
  • 2. Cell Treatment: Treat cells with serial dilutions of the investigational compound, a positive control PARP inhibitor, and a vehicle control.
  • 3. End-Point Measurement:
    • Apoptosis Assay: After several days of treatment (e.g., 4-6 days), harvest cells and analyze apoptosis by flow cytometry using Propidium Iodide (PI) staining.
    • Clonogenic Survival Assay: Plate cells at low density, treat with compounds for a set period or continuously, and then allow colonies to form. Stain and count colonies (≥50 cells).
  • 4. Analysis: Classical PARP inhibitors will show significantly greater apoptosis and reduced clonogenic survival in the HR-deficient cells (PEO1, GM16666) compared to their proficient counterparts (PEO4, GM16667). This compound will exhibit little to no selective killing [2].

The logical relationship for this synthetic lethality assay is as follows:

HR_Def HR-Deficient Cell (e.g., BRCA2-mutant) PARPi PARP Inhibitor Treatment HR_Def->PARPi HR_Prof HR-Proficient Cell (e.g., Wild-type) HR_Prof->PARPi Death Cell Death PARPi->Death Survival Cell Survival PARPi->Survival

Frequently Asked Questions for Researchers

Q1: Our in vitro data shows that this compound is cytotoxic at high concentrations. Does this indicate it is working as a PARP inhibitor? Not necessarily. While this compound can kill various cancer cells at high concentrations (>40 µM), this effect is likely independent of PARP inhibition. The cytotoxicity may result from its non-selective reaction with cysteine-containing proteins, leading to general cellular stress or other off-target effects [2]. A true PARP inhibitor will show characteristic effects like synthetic lethality and chemopotentiation at much lower concentrations.

Q2: Can I use this compound as a positive control in my PARP inhibition assays? No, it is not recommended. Using this compound as a positive control for PARP inhibition will lead to misleading negative results. You should use well-established, NAD+-competitive PARP inhibitors such as olaparib (AZD2281) or veliparib (ABT-888) for this purpose [1] [2].

Q3: Why did this compound show promise in early-phase clinical trials but fail in Phase III? The initial promising Phase II results were likely due to its non-PARP inhibitory mechanisms or other factors, as the drug was misclassified. The subsequent Phase III trial, which was larger and more rigorous, did not meet its primary endpoints of improved overall survival or progression-free survival, consistent with the preclinical finding that it is not a true PARP inhibitor [3].

Q4: If this compound doesn't inhibit PARP, what is its mechanism? The predominant scientific evidence indicates that this compound's nitroso metabolite reacts nonspecifically with cysteine residues on a wide range of proteins in tumor cells. This non-selective covalent modification is considered its primary mechanism of action, rather than targeting a specific enzyme like PARP [1].

References

iniparib PARP inhibitory activity compared to other PARP inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis of Inhibitory Activity

The table below summarizes key experimental findings that differentiate iniparib from established PARP inhibitors.

Inhibitor PARP1/2 Catalytic Inhibition PARP1/2 DNA Trapping Selective Killing of HR-Deficient Cells Inhibition of PAR Polymer Formation in Cells Clinical Status
This compound Weak or absent [1] [2] Not demonstrated No [1] No [1] Development discontinued [3]
Olaparib Strong [4] [1] Strong [2] [5] Yes [1] Yes [1] FDA-Approved [3]
Veliparib Strong [1] Moderate [2] Yes [1] Yes [1] Phase III Trials [3]
Talazoparib Strong [2] Very Strong [2] Yes [1] Yes (inferred from mechanism) FDA-Approved [3]
Rucaparib Strong [2] Strong [2] Yes (inferred from mechanism) Yes (inferred from mechanism) FDA-Approved [3]
Niraparib Strong [2] Strong [2] Yes (inferred from mechanism) Yes (inferred from mechanism) FDA-Approved [3]

Detailed Experimental Data and Protocols

Cell Growth Inhibition Assays
  • Protocol (MTT & Colony Formation): Breast cancer cell lines (triple-negative and non-triple-negative) were treated with 5 µM olaparib or this compound. Cell viability was measured using MTT assay, and long-term survival was assessed by colony formation assay [4].
  • Results: Olaparib showed significantly higher growth inhibition across most cell lines. For instance, in the MDA-MB-231 cell line, olaparib inhibited growth by 41.9% (MTT) and 96.0% (colony formation), whereas this compound showed only 13.2% and 11.6% inhibition, respectively. The IC50 values for olaparib were consistently lower [4].
Selective Toxicity in HR-Deficient Cells
  • Protocol: Isogenic cell pairs with proficient and deficient Homologous Recombination (HR) pathways (e.g., wild-type vs. ATM-/- MEFs, BRCA2-deficient human fibroblasts) were treated with PARP inhibitors. Cell death was assessed via apoptosis assays (propidium iodide staining and flow cytometry) and clonogenic survival assays [1].
  • Results: Olaparib and veliparib selectively induced apoptosis and inhibited colony formation in HR-deficient cells. This compound showed little to no selective toxicity, performing similarly in both HR-proficient and deficient cells [1].
PARP Enzyme Activity and PAR Polymer Detection
  • Protocol (Immunofluorescence): Cells (e.g., SKOV3) were treated with PARP inhibitors and then exposed to a DNA-damaging agent (methyl methanesulfonate, MMS) to stimulate PAR polymer synthesis. Cells were fixed and stained with a specific anti-poly(ADP-ribose) (pADPr) antibody for detection by confocal microscopy [1].
  • Results: Olaparib and veliparib potently inhibited MMS-induced PAR polymer formation. This compound failed to show any significant inhibition of PAR synthesis in this cellular assay [1].
Enzyme Specificity Profiling
  • Protocol: A panel of 12 PARP enzymes was used to test the inhibitory activity of various compounds at 100 nM concentration. The percentage of enzyme activity inhibition was measured [2].
  • Results: Clinical PARP inhibitors (olaparib, veliparib, etc.) and the research imaging agent [18F]PARPi showed strong, specific inhibition of PARP1 and PARP2. This compound was used as a negative control and showed no significant inhibition [2].

Mechanisms of Action of True PARP Inhibitors

True PARP inhibitors exert their anti-cancer effects through two primary, complementary mechanisms: catalytic Inhibition and PARP-DNA Trapping. The following diagram illustrates this synthetic lethality in HR-deficient cells.

G SSB Single-Strand Break (SSB) PARP1_Binding PARP1 Binds to SSB SSB->PARP1_Binding PARylation PARP1 AutoPARylation & Recruitment of Repair Proteins PARP1_Binding->PARylation PARP_Trapping PARP-DNA Complex (Trapped PARP) PARP1_Binding->PARP_Trapping  If PARP1 bound  but inactive SSBR SSB Repaired PARylation->SSBR PARPi PARP Inhibitor PARPi->PARP_Trapping  Inhibits Catalysis & Promotes Trapping Collapsed_Fork Replication Fork Collapse PARP_Trapping->Collapsed_Fork  Blocks Replication DSB Double-Strand Break (DSB) Collapsed_Fork->DSB HR_Def HR-Deficient Cell (e.g., BRCA Mutation) DSB->HR_Def  Cannot Repair DSB Cell_Death Cell Death HR_Def->Cell_Death

This compound lacks this core mechanism. While an early study suggested a metabolite could covalently inhibit PARP1 in cell-free conditions [1], subsequent research in intact cells found it does not effectively inhibit the PARP enzyme, trap PARP on DNA, or kill HR-deficient cells selectively [1] [2].

Conclusion for Researchers

The case of this compound highlights a critical lesson in drug development: promising early data, even from biochemical assays, must be rigorously validated in cellular and physiological models that reflect the intended mechanism of action.

  • For experimental design, assays that measure cellular PARylation inhibition and selective cytotoxicity in HR-deficient models are crucial for characterizing bona fide PARP inhibitors [1].
  • For clinical development, this compound's failure underscores that efficacy in combination with chemotherapy in early-phase trials does not confirm the hypothesized target engagement, and proper patient selection based on biomarkers like BRCA mutations is key for true PARP inhibitors [6].

References

iniparib canine model vs human pharmacokinetics validation

Author: Smolecule Technical Support Team. Date: February 2026

The Rationale for the Canine Model

The decision to use a naturally-occurring canine cancer model for iniparib studies was driven by a critical need in the drug development process. Early murine (mouse) models were unsuitable due to significant differences in how mice metabolize this compound compared to humans [1] [2]. Researchers discovered that the metabolism of this compound in healthy Beagle dogs showed strong similarities to that in humans, particularly in terms of plasma exposure and elimination rates of the drug and its metabolites [1] [2]. This made pet dogs with spontaneous cancers a highly relevant model for asking translational questions that could not be answered in mice [3] [1] [2].

Comparative Pharmacokinetic and Tolerability Data

The table below synthesizes key data from the human and canine clinical trials, highlighting the comparative profiles.

Parameter Human Clinical Trial (Metastatic TNBC) [4] Canine Clinical Trial (Spontaneous Cancers) [3] [1] [2]
Dosing Schedule 5.6 mg/kg IV twice-weekly or 11.2 mg/kg IV weekly [4] 10 to 70 mg/kg IV twice weekly [3] [1]
Combination Therapy Gemcitabine/Carboplatin [4] Carboplatin [3] [1]
Plasma Elimination Half-life (t₁/₂) Rapid; terminal half-life < 1 hour for this compound and metabolites [4] Rapid; < 10 to 20 minutes for this compound; 1-2 hours for metabolites (IABM, IABA) [1] [2]
Plasma Exposure Variability Not a primary focus of the reported results [4] Moderate to high variability between animals [3]
Tumor Tissue Exposure Data not available in the sourced study [4] Very low; parent drug and metabolite concentrations not clinically relevant in tumor tissues [3]
Plasma:Tumor Ratio Data not available in the sourced study [4] This compound: < 0.088; Metabolites: < 1.7 [3]
Maximum Tolerated Dose (MTD) Not reached with the studied schedules [4] Not identified within the 10-70 mg/kg dose range [3]
Primary Toxicities (Combination Therapy) Events were similar in type and severity between weekly and twice-weekly schedules [4] Fever, anorexia, diarrhea, neutropenia, thrombocytopenia (mostly attributable to carboplatin) [3]

Experimental Protocols in the Canine Model

The canine clinical trial was designed to answer specific pharmacokinetic and biological questions. Here is a detailed breakdown of the key methodologies employed.

  • 1. Trial Design and Subjects: This was an open-label, prospective study conducted at multiple academic institutions. Nineteen client-owned pet dogs weighing over 10 kg with histologically confirmed malignant melanoma, squamous cell carcinoma, or soft tissue sarcoma were enrolled. A key eligibility criterion was having a measurable tumor ≥ 3 cm amenable to serial biopsy [1] [2].

  • 2. Drug Administration and Sampling: Dogs received this compound via intravenous (IV) infusion over 60 minutes, both as a single agent and in combination with carboplatin. The primary endpoints were to characterize dose-limiting toxicities and determine drug exposures in plasma, tumor, and normal tissues. To achieve this, paired samples of plasma, tumor tissue, and normal tissue were collected before and at scheduled time points after drug exposure [3] [1].

The following diagram illustrates the integrated workflow of this comparative oncology approach and its key finding.

G cluster_canine_study Canine Clinical Trial Design start Problem: Uncertain MOA and PK of this compound mouse Murine Model Not Suitable start->mouse dog Canine Model Selected mouse->dog A Dogs with Spontaneous Tumors dog->A B IV this compound (10-70 mg/kg) ± Carboplatin A->B C Serial Collection: Plasma, Tumor, Normal Tissue B->C D PK and Biological Analysis C->D finding Key Finding: Clinically relevant concentrations NOT detected in tumor tissues D->finding conclusion Conclusion: Explains lack of clinical efficacy; supports discontinuation of development finding->conclusion

Key Conclusions and Implications

The comparative oncology study provided critical insights that had direct implications for human drug development.

  • Explaining Clinical Failure: The most significant finding was that clinically relevant concentrations of this compound and its selected metabolites were not detectable in canine tumor tissues at any of the doses studied [3]. This provided a plausible biological explanation for the negative results in human Phase III trials, as the drug was not reaching its intended site of action in sufficient quantities [3] [1].
  • Validating the Model: Despite the negative outcome for this compound, the study successfully demonstrated the value of the comparative oncology approach. It showed that pharmacokinetic and tissue distribution questions can be directly investigated in a spontaneous, large-animal cancer model that shares physiological similarities with humans, providing data that is difficult to obtain in early-phase human trials [3] [2].
  • Impact on Development: The uncertainties around the mechanism of action, combined with the negative human trials and the supporting data from the canine model on poor tumor exposure, ultimately contributed to the decision to stop the clinical development of this compound [3].

References

iniparib BRCA mutant vs sporadic cancer response comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Antiproliferative Activity

Preclinical data from a panel of breast cancer cell lines demonstrates a clear efficacy gap between iniparib and the validated PARP inhibitor olaparib. The table below summarizes key experimental findings.

Cell Line Subtype % Inhibition by Olaparib (5 µM) % Inhibition by this compound (5 µM) Assay Type
MDA-MB-231 Triple-Negative 96.0 ± 4.0 11.6 ± 5.5 Colony Formation
Hs578t Triple-Negaticve 95.7 ± 0.8 36.1 ± 0.9 Colony Formation
SKBR3 HER2+ 100 ± 0 22.4 ± 2.4 Colony Formation
JIMT1 HER2+ 96.2 ± 1.3 55.4 ± 9.8 Colony Formation
MCF7 Luminal 86.5 ± 0.9 28.4 ± 5.9 Colony Formation
MDA-MB-231 Triple-Negative 41.9 ± 9.7 13.2 ± 8.5 MTT
BT474 HER2+ 26.9 ± 3.0 13.1 ± 7.7 MTT

Key Findings:

  • Potency: Olaparib was a more potent growth inhibitor than this compound in almost all cell lines tested, independent of molecular subtype (triple-negative, HER2+, or luminal) [1].
  • IC50 Values: The half-maximal inhibitory concentration (IC50) for olaparib ranged from 0.6 to 3.2 µM in colony formation assays. In stark contrast, IC50 values for this compound ranged from 5.7 to >20 µM, indicating significantly weaker activity [1].

Detailed Experimental Protocols

The comparative data was generated using standard preclinical assays as follows:

  • Cell Growth Assay (MTT Assay): Cells were seeded in 96-well plates and treated with compounds for a specified duration. Cell viability was measured by adding MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is reduced to a purple formazan product by metabolically active cells. The absorbance was measured, and the percentage inhibition was calculated relative to untreated control cells. All assays were performed in triplicate [1].
  • Clonogenic Survival Assay (Colony Formation): A low density of cells was seeded and allowed to adhere. The cells were then treated with the compounds, and the medium was refreshed periodically. After a period sufficient for the control cells to form colonies (typically 1-3 weeks), the colonies were fixed, stained, and counted. The percentage inhibition was calculated based on the reduction in the number of colonies formed in treated groups compared to the control. All assays were performed in triplicate [1].

Mechanism of Action: True vs. Putative PARP Inhibition

The divergent experimental results are explained by fundamental differences in how these compounds interact with their target. The following diagram contrasts the established mechanism of true PARP inhibitors with the non-canonical action of this compound.

G cluster_True Mechanism: Synthetic Lethality in HR-Deficient Cells cluster_Inip Mechanism: Non-Selective Cytotoxicity True_PARPi True PARP Inhibitors (e.g., Olaparib, Niraparib) PARP_Trap PARP Enzyme Inhibition and 'Trapping' on DNA True_PARPi->PARP_Trap This compound This compound (Putative Inhibitor) Irreversible Irreversible, Non-Selective Binding to Proteins This compound->Irreversible SSB_Accum Accumulation of Unrepaired SSBs PARP_Trap->SSB_Accum Collapsed_Fork Stalled/Collapsed Replication Forks SSB_Accum->Collapsed_Fork Lethal_DSB Formation of Lethal DSBs Collapsed_Fork->Lethal_DSB Cell_Death_True Selective Tumor Cell Death Lethal_DSB->Cell_Death_True In HR-deficient (e.g., BRCA-mutant) cells Non_Specific Off-Target Effects and Reactive Metabolites Irreversible->Non_Specific Weak_Response Weak, Non-Specific Antiproliferative Effect Non_Specific->Weak_Response Cell_Death_Inip Limited Clinical Efficacy Weak_Response->Cell_Death_Inip

  • True PARP Inhibitors (Olaparib, Niraparib): These agents act through synthetic lethality. They potently inhibit the PARP enzyme, leading to its "trapping" on DNA. This blocks the repair of single-strand breaks (SSBs), which collapse replication forks and become lethal double-strand breaks (DSBs) during DNA replication. In homologous recombination (HR)-deficient cells (e.g., those with BRCA1/2 mutations), these DSBs cannot be repaired, leading to selective cancer cell death [2] [3] [4].
  • This compound: Initially classified as a PARP inhibitor, subsequent research revealed it acts as a non-selective cytotoxin. It binds irreversibly to many protein targets, and its primary mechanism is not related to potent PARP inhibition or trapping. This explains its weak and non-specific antiproliferative activity in preclinical models and its ultimate failure in Phase III clinical trials [1] [5].

Interpretation Guide for Research Data

When analyzing data on PARP inhibitors, consider these key points:

  • Focus on Validated PARP Inhibitors: For studies on synthetic lethality, HR deficiency, or BRCA-mutant cancers, the relevant data pertains to true PARP inhibitors like olaparib, niraparib, rucaparib, and talazoparib [3] [4].
  • Contextualize this compound's Weak Activity: The limited growth inhibition seen with this compound in some cell lines is likely due to off-target, non-specific cytotoxicity rather than a targeted DNA repair mechanism [1].
  • Clinical Correlation: The failure of this compound's phase III trial in triple-negative breast cancer aligns with its weak and non-mechanism-based preclinical performance, underscoring the importance of robust target engagement data in early drug development [1] [5].

References

Iniparib Metabolite Profile and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics, metabolite profile, and pharmacokinetic data for iniparib.

Characteristic Description / Value Context / Comparative Note
Parent Drug This compound (4-iodo-3-nitrobenzamide) A prodrug; highly lipophilic [1] [2].

| Key Metabolites | • C-nitroso intermediate (active form) • INBA (4-iodo-3-nitrosobenzamide) • IABM (4-iodo-3-aminobenzamide) • IABA (4-iodo-3-aminobenzoic acid) [1] [2]. | Metabolites are formed via a detoxification pathway [1]. | | Plasma Half-Life (Parent) | Rapid: <10 to 20 minutes [1] [2]. | Much faster than its metabolites. | | Plasma Half-Life (Metabolites) | Slower: 1–2 hours (IABM & IABA) [1] [2]. | | | Tumor Penetration (Plasma:Tumor Ratio) | • This compound: < 0.088 • Metabolites: < 1.7 [1] [2]. | Extremely low, indicating poor drug delivery to the tumor site. | | Primary Excretion Routes | Information not specific in search results | In contrast, approved PARP inhibitor Niraparib is excreted ~48% in urine and ~39% in feces [3]. |

Comparative Analysis: this compound vs. Bona Fide PARP Inhibitors

The critical distinction lies in this compound's mechanism of action compared to NAD+-competitive PARP inhibitors like olaparib and veliparib.

Feature This compound Bona Fide PARP Inhibitors (e.g., Olaparib, Veliparib)
Mechanism of Action Non-selective, covalent modification of cysteine-containing proteins [4]. Competitive inhibition of the NAD+ binding site on PARP enzymes [5] [4].
PARP Enzyme Inhibition Does not directly inhibit PARP enzymatic or cellular activity at clinical doses [6] [4]. Potent inhibition of PARP enzymatic activity, leading to DNA damage repair defects [5] [4].
Synthetic Lethality in BRCA-deficient cells Inactive; no selective cell killing [4]. Highly active; robust, selective cell killing [4].
Chemopotentiation Does not potentiate temozolomide [4]. Strongly potentiates DNA-damaging agents like temozolomide [4].
Clinical Development Status Stopped due to lack of efficacy in Phase III trials [1] [2]. Multiple agents (Olaparib, Rucaparib, Niraparib, Talazoparib) approved for clinical use [5].

Detailed Experimental Protocols from Key Studies

The following methodologies were used to generate the critical data on this compound.

Canine Comparative Oncology Trial

This study was designed to answer specific questions about this compound's pharmacokinetics and biodistribution [1] [2].

  • Objective: To determine plasma and tumor exposures of this compound and its metabolites, and to define the therapeutic index [1].
  • Model: Client-owned pet dogs with spontaneous cancers (melanoma, squamous cell carcinoma, soft tissue sarcoma) [1].
  • Dosing: this compound was administered intravenously at doses ranging from 10–70 mg/kg, both alone and in combination with carboplatin chemotherapy [1].
  • Sample Collection: Plasma, tumor, and normal tissue samples were collected before and at scheduled time points after drug exposure [1].
  • Analysis: Samples were analyzed using mass spectrometry methods to determine the concentrations of this compound and its metabolites [1].
  • Key Finding: Clinically relevant concentrations of the parent drug and its metabolites were not detectable in canine tumor tissues at any dose studied [1] [2].
Mechanistic In Vitro Studies

These experiments clarified that this compound is not a true PARP inhibitor [4].

  • Objective: To compare the biologic activities of NAD+-competitive PARP inhibitors with this compound and its C-nitroso metabolite [4].
  • Cellular Viability Assays: Conducted in BRCA-deficient (e.g., MDA-MB-436) and BRCA-proficient cell lines. True PARP inhibitors showed selective killing of BRCA-deficient cells, while this compound did not [4].
  • PARP Cellular Assay (PARylation): Measured the ability of compounds to inhibit PARP activity in cells. NAD+-competitive inhibitors showed robust activity; this compound and its metabolite did not [4].
  • Chemopotentiation Assays: Evaluated the combination of compounds with temozolomide. True PARP inhibitors strongly potentiated its effect; this compound did not [4].
  • Protein Adduct Analysis: Used mass spectrometry and ³H-labeling to monitor covalent modification of proteins. The nitroso metabolite of this compound was found to form adducts nonspecifically with cysteine-containing proteins [4].

Visualizing this compound's Metabolic Pathway and Mechanism

The diagram below illustrates the metabolic activation of this compound and its distinct mechanism compared to true PARP inhibitors.

G This compound This compound NitrosoIntermediate C-nitroso Intermediate (Active Metabolite) This compound->NitrosoIntermediate Metabolism INBA INBA NitrosoIntermediate->INBA IABM IABM NitrosoIntermediate->IABM CysteineAdducts Non-selective Cysteine Protein Adducts NitrosoIntermediate->CysteineAdducts Primary Mechanism PARP1Enzyme PARP1 Enzyme (No direct inhibition) NitrosoIntermediate->PARP1Enzyme No potent inhibition IABA IABA IABM->IABA

Key Insights for Researchers

  • The Canine Model is Valid for Human Translation: The study in pet dogs was initiated because of strong similarities in this compound metabolism between humans and dogs, and a lack of good mouse models [1] [2]. The failure to detect tumor concentrations in dogs accurately predicted the lack of efficacy in subsequent human trials.
  • Mechanism Matters for Clinical Trial Design: this compound was initially mischaracterized as a PARP inhibitor. Its true, non-selective mechanism meant it was unlikely to exhibit the synthetic lethality seen with true PARP inhibitors in BRCA-mutant cancers [4]. This highlights the importance of rigorous mechanistic understanding before designing large-scale clinical trials.
  • Pharmacokinetic Exposure is Crucial: The study demonstrates that even if a drug is well-tolerated, failure to achieve meaningful concentrations at the target site (the tumor) will result in clinical failure [1] [2].

References

iniparib synthetic lethality testing vs established PARP inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Summary: Iniparib vs. Established PARP Inhibitors

The table below summarizes the core differences based on preclinical experimental data.

Feature Established PARP Inhibitors (e.g., Olaparib, Veliparib) This compound
PARP Enzyme Inhibition Potently inhibit PARP catalytic activity, reducing poly(ADP-ribose) (PAR) polymer formation in cells. [1] [2] Failed to inhibit PAR polymer formation in intact cells at clinical concentrations. [1]
Cytotoxicity in HR-Deficient Cells Selectively induce apoptosis and inhibit colony formation in Homologous Recombination (HR)-deficient cells (e.g., BRCA2-/-, ATM-/-). [1] Showed little to no selective toxicity for HR-deficient cells. [1]
Chemosensitization Effectively sensitize cells to DNA-damaging agents like topoisomerase I poisons (e.g., topotecan). [1] Failed to sensitize cells to topoisomerase I poisons, cisplatin, gemcitabine, or paclitaxel. [1]
PARP Trapping Olaparib, rucaparib, niraparib, and talazoparib trap PARP-DNA complexes, a key cytotoxic mechanism. [3] [2] Lacks potent PARP-trapping activity. [3]
Antiproliferative Potency Strong growth inhibition in cancer cell lines (e.g., olaparib IC50 in low micromolar/ nanomolar range). [4] Weak growth inhibition in comparative studies (IC50 consistently >10 µM). [4]
Current Status Clinically approved and used for cancers with HR deficiencies (e.g., BRCA-mutant ovarian, breast). [3] [2] No longer developed as a PARP inhibitor. [5]

Experimental Evidence and Key Methodologies

  • Experiment 1: Measuring PARP Inhibition in Cells

    • Objective: To determine if a compound can inhibit the enzymatic activity of PARP inside intact cells.
    • Protocol: Cells are treated with the drug and then exposed to a DNA-damaging agent like methyl methanesulfonate (MMS) to stimulate PARP activity. The levels of PAR polymer are measured using immunofluorescence with a specific anti-PAR antibody. [1]
    • Key Finding: Olaparib and veliparib significantly reduced PAR levels, while this compound did not, demonstrating it does not effectively inhibit PARP in a cellular context. [1]
  • Experiment 2: Testing Synthetic Lethality in HR-Deficient Models

    • Objective: To confirm the selective killing of Homologous Recombination (HR)-deficient cells, a hallmark of true PARP inhibitor activity.
    • Protocol: Isogenic cell pairs (e.g., BRCA2-/- vs. BRCA2+/+, or ATM-/- vs. wild-type mouse embryonic fibroblasts) are treated with the drug. Cell death is assessed via apoptosis assays (measuring sub-G1 DNA content by flow cytometry) or long-term viability is measured by colony formation assays. [1]
    • Key Finding: Olaparib and veliparib selectively killed HR-deficient cells. This compound showed no such selectivity, causing cell death only at high concentrations that were also toxic to HR-proficient cells. [1]
  • Experiment 3: Comparing Antiproliferative Activity

    • Objective: To directly compare the growth-inhibitory strength of different compounds across a panel of cancer cell lines.
    • Protocol: A diverse set of breast cancer cell lines (triple-negative and non-triple-negative) are treated with increasing concentrations of olaparib and this compound. Cell growth inhibition is measured using MTT or colony formation assays, and IC50 values are calculated. [4]
    • Key Finding: Olaparib was a far more potent inhibitor of cell growth than this compound across almost all cell lines tested, regardless of their subtype. [4]

The Established PARP Inhibitor Mechanism vs. The this compound Case

The following diagrams illustrate the mechanism of true PARP inhibitors and how this compound differs.

PARP_Inhibition cluster_normal Normal PARP1 Function cluster_true_inhibitor True PARP Inhibitor Mechanism cluster_this compound This compound's Lack of Effect A Single-Strand Break (SSB) Occurs B PARP1 Binds to DNA Damage A->B C PARP1 Auto-PARylates B->C D PARP1 Releases from DNA C->D E DNA Repair Proceeds D->E F SSB Occurs PARP1 Binds G Inhibitor Binds PARP1 Catalytic Activity Blocked F->G H PARP1 Trapped on DNA Replication Fork Collapses G->H I Double-Strand Break (DSB) Forms H->I J HR-Deficient Cell Fails to Repair DSB → Cell Death I->J K SSB Occurs PARP1 Binds L This compound Does Not Effectively Inhibit PARP K->L M PARP1 Releases from DNA After Auto-PARylation L->M N DNA Repair Proceeds No Synthetic Lethality M->N

A more recent study proposed that the primary mechanism behind the synthetic lethality of PARP inhibitors is not trapping, but rather the inhibition of PARP1 enzymatic activity, which leads to unresolved Transcription-Replication Conflicts (TRCs) in HR-deficient cells [6]. This new model suggests that PARP1 detects these conflicts and signals to the replisome to stall until the conflict is resolved. When PARP1's catalytic activity is inhibited, TRCs are not resolved, leading to DNA damage that cannot be repaired in HR-deficient cells [6].

Key Takeaways for Researchers

  • Distinguish Mechanism from Artifact: The this compound case highlights the critical need to confirm a compound's mechanism of action through multiple, rigorous cellular and biochemical assays before attributing its clinical effects to a specific target.
  • Focus on Established Inhibitors: For studies on PARP inhibitor synthetic lethality, researchers should use well-characterized inhibitors like olaparib, niraparib, rucaparib, or talazoparib.
  • Explore New Mechanisms: The discovery of the TRC mechanism opens new avenues for developing next-generation PARP inhibitors that focus on catalytic inhibition while reducing PARP-trapping, which could lower toxicity without sacrificing efficacy [6].

References

iniparib radiosensitization effect comparison

Author: Smolecule Technical Support Team. Date: February 2026

At a Glance: Iniparib vs. Olaparib

The table below summarizes the core differences between this compound and the PARP inhibitor olaparib based on the search results.

Feature This compound Olaparib (a bona fide PARP inhibitor)
PARP Inhibition Weak or absent in biochemical assays [1]. Does not inhibit PARP activity in vitro [1]. Potent inhibitor of PARP enzymes [2].
Primary Mechanism of Action Non-selective modification of cysteine-containing proteins [1]. Generation of reactive oxygen species (ROS) [1]. Inhibition of PARP enzyme activity, blocking DNA repair pathways like Base Excision Repair (BER) [2].
Radiosensitization Effect Initial clinical studies could not be attributed to PARP inhibition [1]. Well-documented; enhances tumor cell killing by radiation [2]. Effect depends on drug dose, radiation dose, and tumor cell genetics [2].
Key Clinical Trial Outcome Promising Phase II results in triple-negative breast cancer (TNBC) were not confirmed in a subsequent Phase III trial [1]. Active development and established efficacy in clinical trials, particularly for tumors with HR deficiencies [2].

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Detailed Experimental Data and Protocols

To help you evaluate the evidence, here is a summary of the key experiments that revealed the distinct nature of this compound.

This compound's Lack of PARP Inhibition
  • Methodology: A series of biochemical and cell-based assays were conducted to directly measure the ability of this compound to inhibit PARP enzyme activity. This included tests to see if it could suppress the formation of poly(ADP-ribose) (PAR) chains in cells after DNA damage [1].
  • Findings: this compound failed to show significant PARP inhibitory activity in these direct tests. It was found to be structurally distinct from other PARP inhibitors and acted as a weak enzyme inhibitor. Its primary mechanism was identified as the non-selective modification of cysteine residues in various proteins, which is different from the targeted action of true PARP inhibitors [1].
Olaparib's Radiosensitization Mechanism
  • Methodology: Studies used clonogenic survival assays (the gold standard for measuring cell killing by radiation) on various human cancer cell lines, including head and neck squamous cell carcinoma. Researchers tested different doses of olaparib combined with different radiation doses [2].
  • Findings: Olaparib produced a significant radiosensitization effect. This effect was more pronounced in cancer cells with deficiencies in the Homologous Recombination (HR) repair pathway (e.g., BRCA2-deficient cells). Crucially, the drug concentration required for effective radiosensitization was found to be much lower than the concentration needed for a single-agent cytotoxic effect. The study also found that a treatment duration of just seven hours was sufficient to achieve this sensitization [2].
High-Throughput Drug Screening
  • Methodology: A High Content Clonogenic Survival Assay (HCSA) was developed to screen drug libraries for radiation sensitizers. This method automated the process of counting cell colonies after drug and radiation treatment in a 96-well plate format [3].
  • Findings: This screen successfully identified several PARP inhibitors as effective radiation sensitizers. However, it confirmed that BSI-201 (this compound) was not found to be a sensitizer in this model, and the assay correctly identified it as "not even [being] a PARP inhibitor" [3].

Mechanism of Action: A Visual Comparison

The following diagram illustrates the fundamental differences in how Olaparib and this compound work at a cellular level.

cluster_olaparib Olaparib Mechanism cluster_this compound This compound Mechanism O1 Radiation Causes DNA Damage O2 PARP Enzyme Binds to DNA Breaks O1->O2 O3 Initiation of Base Excision Repair (BER) O2->O3 O4 Olaparib Inhibits PARP O3->O4 O5 Stalled Replication Fork Collapses into DSBs O4->O5 O6 Cell Death in HR-Deficient Tumors O5->O6 I1 This compound enters cell I2 Non-selective Cysteine Modification I1->I2 Note This compound does not significantly inhibit PARP I1->Note I3 Generation of Reactive Oxygen Species (ROS) I2->I3 I4 Cellular Stress & Non-specific Toxicity I3->I4

Key Takeaways for Research and Development

The case of this compound highlights several critical considerations for drug development in oncology:

  • Proof of Mechanism is Crucial: The initial enthusiasm for this compound was based on phenotypic effects in early models, without sufficient validation of its proposed target. Early clinical trials lacked proof of mechanism confirming PARP inhibition in patients [1].
  • Learn from Late-Stage Failures: The failure of the this compound phase III trial could have incorrectly discredited the broader strategy of PARP inhibition. It is vital to understand that this compound's results are not representative of bona fide PARP inhibitors like olaparib [1].
  • Validate Predictive Biomarkers: The efficacy of true PARP inhibitors is strongly linked to specific tumor genetics, such as HR deficiency. The development and validation of biomarkers to select the right patient population are essential for success [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

291.93449 Da

Monoisotopic Mass

291.93449 Da

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2ZWI7KHK8F

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Iniparib is a small molecule iodobenzamide with potential cytotoxic and antineoplastic activities. Although the mechanism of action is unknown, iniparib appears to be cytotoxic in cells with DNA alterations or DNA damage, like that found in tumor cells with mutations in the ataxia telangiectasia mutated (ATM) gene. ATM encodes a serine/threonine protein kinase and mutations of the gene are associated with ataxia telangiectasia and contribute to certain cancers such as T-cell acute lymphoblastic leukemia, B-cell chronic lymphocytic leukemia and B-cell non-Hodgkin lymphomas.

MeSH Pharmacological Classification

Poly(ADP-ribose) Polymerase Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Transferases (EC2)
Pentosyltransferases [EC:2.4.2.-]
PARP1 [HSA:142] [KO:K24070]

Pictograms

Irritant

Irritant

Other CAS

160003-66-7

Wikipedia

Iniparib

Dates

Last modified: 08-15-2023
1: Pal SK, Childs BH, Pegram M. Triple negative breast cancer: unmet medical needs. Breast Cancer Res Treat. 2010 Dec 15. [Epub ahead of print] PubMed PMID: 21161370.
2: Liang H, Tan AR. Iniparib, a PARP1 inhibitor for the potential treatment of cancer, including triple-negative breast cancer. IDrugs. 2010 Sep;13(9):646-56. Review. PubMed PMID: 20799148.
3: He JX, Yang CH, Miao ZH. Poly(ADP-ribose) polymerase inhibitors as promising cancer therapeutics. Acta Pharmacol Sin. 2010 Sep;31(9):1172-80. Epub 2010 Aug 2. PubMed PMID: 20676117.
4: Maxmen A. Beyond PARP inhibitors: agents in pipelines target DNA repair mechanisms. J Natl Cancer Inst. 2010 Aug 4;102(15):1110-1. Epub 2010 Jul 28. PubMed PMID: 20668266.
5: Hashimoto K, Tamura K. [Breakthrough breast cancer treatment--PARP inhibitor, BRCA, and triple negative breast cancer]. Gan To Kagaku Ryoho. 2010 Jul;37(7):1187-91. Review. Japanese. PubMed PMID: 20647696.
6: Gartner EM, Burger AM, Lorusso PM. Poly(adp-ribose) polymerase inhibitors: a novel drug class with a promising future. Cancer J. 2010 Mar-Apr;16(2):83-90. Review. PubMed PMID: 20404603.
7: Pal SK, Mortimer J. Triple-negative breast cancer: novel therapies and new directions. Maturitas. 2009 Aug 20;63(4):269-74. Epub 2009 Jul 25. Review. PubMed PMID: 19632796.
8: BiPar Sciences presents interim phase 2 results for PARP inhibitor BSI-201 at San Antonio Breast Cancer Symposium. Cancer Biol Ther. 2009 Jan;8(1):2-3. PubMed PMID: 19455741.
9: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2008 Sep;30(7):543-88. PubMed PMID: 18985183.
10: Bauer PI, Mendeleyeva J, Kirsten E, Comstock JA, Hakam A, Buki KG, Kun E. Anti-cancer action of 4-iodo-3-nitrobenzamide in combination with buthionine sulfoximine: inactivation of poly(ADP-ribose) polymerase and tumor glycolysis and the appearance of a poly(ADP-ribose) polymerase protease. Biochem Pharmacol. 2002 Feb 1;63(3):455-62. PubMed PMID: 11853696.
11: Kirsten E, Kun E. Cancer cell selectivity of 5-iodo-6-aminobenzopyrone (INH2BP) and methyl-3,5-diiodo-4(4'-methoxyphenoxy) benzoate (DIME). Int J Mol Med. 2000 Mar;5(3):279-81. PubMed PMID: 10677569.
12: Mendeleyev J, Kirsten E, Hakam A, Buki KG, Kun E. Potential chemotherapeutic activity of 4-iodo-3-nitrobenzamide. Metabolic reduction to the 3-nitroso derivative and induction of cell death in tumor cells in culture. Biochem Pharmacol. 1995 Aug 25;50(5):705-14. PubMed PMID: 7669074.
13: Chuang AJ, Killam KF Jr, Chuang RY, Mendeleyev J, Kun E. Comparison of the cytotoxic and antiretroviral effects of 3-nitrosobenzamide and 4-iodo-3-nitrobenzamide. Proc West Pharmacol Soc. 1994;37:117-9. PubMed PMID: 7527151.

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